molecular formula C4H9ClN2O B176200 Azetidine-3-carboxamide hydrochloride CAS No. 124668-45-7

Azetidine-3-carboxamide hydrochloride

Katalognummer: B176200
CAS-Nummer: 124668-45-7
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: BVHAZJRRJVJSES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine-3-carboxamide hydrochloride (CAS 124668-45-7) is a high-purity chemical compound serving as a key synthetic intermediate in organic and medicinal chemistry. With the molecular formula C4H9ClN2O and a molecular weight of 136.58 , it features the strained, four-membered azetidine ring system. The azetidine core is of significant research interest due to its presence in pharmacologically active molecules and its properties as a saturated, non-planar heterocycle . This specific derivative, bearing a carboxamide functional group, is a versatile building block for the development of novel molecular entities. Researchers utilize it in drug discovery projects, particularly as a conformationally restricted scaffold or a precursor for further functionalization. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handling should be conducted in accordance with safe laboratory practices. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHAZJRRJVJSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630068
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-45-7
Record name Azetidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine-3-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Azetidine-3-carboxamide Hydrochloride: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Azetidine-3-carboxamide Hydrochloride: A Constrained Scaffold for Modern Drug Discovery

Azetidine-3-carboxamide hydrochloride is a small, four-membered heterocyclic compound that serves as a valuable building block for researchers in medicinal chemistry and drug development. The azetidine ring, a saturated heterocycle containing one nitrogen atom, is considered a "privileged scaffold." Its inherent ring strain imparts both unique reactivity and a desirable level of conformational rigidity, which can be exploited to fine-tune the pharmacological properties of larger, more complex molecules.[1][2] The presence of the carboxamide functional group provides a key point for hydrogen bonding and further chemical modification, while the hydrochloride salt form typically enhances the compound's stability and solubility in polar solvents, facilitating its use in various synthetic applications.[3]

This technical guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of Azetidine-3-carboxamide hydrochloride, designed for scientists and professionals engaged in pharmaceutical research and development.

Physicochemical and Structural Properties

Azetidine-3-carboxamide hydrochloride is a solid at room temperature.[4] While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from closely related analogues. Major commercial suppliers note that detailed analytical data is not routinely collected for this compound as it is supplied primarily for early-discovery research.[4]

Table 1: Physicochemical and Structural Data

PropertyValueSource / Notes
IUPAC Name azetidine-3-carboxamide;hydrochloride[5]
CAS Number 124668-45-7[4]
Molecular Formula C₄H₉ClN₂O[6]
Molecular Weight 136.58 g/mol [6]
Physical Form Solid[4]
Melting Point Data not available.For the related azetidine hydrochloride, a melting point of >300 °C is reported.[3] For Methyl azetidine-3-carboxylate hydrochloride, a melting point of 94-99°C is reported.[5]
Solubility Data not available.The hydrochloride salt form suggests probable solubility in water and polar organic solvents like methanol and DMSO. The related azetidine hydrochloride is soluble in water.[3]
pKa Data not available.The azetidine nitrogen is basic; the pKa of the parent azetidine is 11.3.
SMILES O=C(N)C1CNC1.Cl[4]
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N[4]

Synthesis and Purification

Proposed Synthetic Workflow

The following multi-step process represents a field-proven strategy for accessing the target compound. The causality behind this experimental design is to use robust, well-understood reactions (Boc protection, esterification, amidation, acid-mediated deprotection) to ensure high yields and purity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under neutral and basic conditions and its clean removal under acidic conditions, which simultaneously yields the desired hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection & Salt Formation A Azetidine-3-carboxylic acid C 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (N-Boc-azetidine-3-carboxylic acid) A->C Boc₂O, Base B Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaOH) D N-Boc-azetidine-3-carboxylic acid F Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate D->F Esterification E Methanol (MeOH) Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., EDC/HOBt) G N-Boc-azetidine-3-carboxylate I tert-butyl 3-carbamoylazetidine-1-carboxylate G->I Ammonolysis H Ammonia (NH₃) in Methanol J N-Boc-azetidine-3-carboxamide L Azetidine-3-carboxamide hydrochloride (Final Product) J->L Acidolysis K HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for Azetidine-3-carboxamide hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

  • Dissolve Azetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.2 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can be used without further purification.

Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

  • Dissolve the N-Boc-azetidine-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 3: Synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate

  • Dissolve the methyl ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure to yield the crude amide. Purify by column chromatography if necessary.

Step 4: Synthesis of Azetidine-3-carboxamide hydrochloride

  • Dissolve the N-Boc protected amide (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Cool to 0 °C and add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Spectral Characterization

As noted by major suppliers, experimental spectral data for Azetidine-3-carboxamide hydrochloride is not routinely available. However, the expected NMR signals can be predicted based on its chemical structure and analysis of related compounds.[1]

  • ¹H NMR (predicted, in D₂O):

    • A multiplet (methine proton) at the C3 position, expected around δ 3.5-3.8 ppm.

    • Two multiplets corresponding to the diastereotopic methylene protons of the azetidine ring (C2 and C4), expected in the range of δ 3.9-4.3 ppm.

    • The NH and NH₂ protons may be broad or exchange with the solvent.

  • ¹³C NMR (predicted, in D₂O):

    • A signal for the carbonyl carbon (C=O) of the amide, expected around δ 170-175 ppm.

    • Signals for the azetidine ring carbons (C2 and C4), expected around δ 45-55 ppm.

    • A signal for the methine carbon (C3), expected around δ 30-35 ppm.

Reactivity and Chemical Stability

The reactivity of Azetidine-3-carboxamide hydrochloride is dominated by the properties of the azetidine ring and the carboxamide group. The hydrochloride salt is generally stable under standard storage conditions (room temperature, inert atmosphere).[6]

  • Azetidine Nitrogen: The secondary amine within the azetidine ring is nucleophilic (once neutralized from its salt form) and can undergo reactions such as N-alkylation, N-arylation, and acylation. This site is the primary handle for incorporating the azetidine scaffold into larger molecules.

  • Carboxamide Group: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions with heating.[7]

  • Ring Strain: The inherent strain of the four-membered ring (approx. 25.4 kcal/mol) makes azetidines susceptible to ring-opening reactions under certain conditions, although they are significantly more stable than their three-membered aziridine counterparts.

Caption: Key reactive sites of the azetidine-3-carboxamide core.

Application in Medicinal Chemistry and Drug Development

The primary value of Azetidine-3-carboxamide hydrochloride in drug discovery lies in its utility as a constrained building block. The rigid four-membered ring introduces specific conformational pre-organization into a molecule, which can lead to improved binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Azetidine scaffolds are present in several marketed drugs, such as the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib .[1] While this specific carboxamide derivative is not a final drug, it serves as a versatile intermediate. The secondary amine allows for its covalent attachment to a parent molecule, while the carboxamide can act as a hydrogen bond donor, mimicking a peptide backbone or interacting with key residues in an enzyme's active site. Its use allows for the systematic exploration of the chemical space around a lead compound, a critical step in optimizing potency and pharmacokinetic properties.

Safety and Handling

Azetidine-3-carboxamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • GHS Hazard Classification: Acute Toxicity 4, Oral (Harmful if swallowed).[4]

  • Hazard Statements: H302 (Harmful if swallowed). Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth).[4]

For complete safety information, consult the Safety Data Sheet (SDS) from the supplier before use.

References

  • BDJHH045541. Azetidine-3-carboxamide hydrochloride. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Alfa Aesar. Certificate of analysis: Azetidine hydrochloride, 97%. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1073. [Link]

  • Google Patents. Process for making azetidine-3-carboxylic acid.
  • Lumen Learning. Hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Chemguide. Hydrolysing Nitriles. [Link]

  • PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

Sources

Azetidine-3-carboxamide Hydrochloride: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Among the saturated heterocyles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a "privileged structure."[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity, while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[2] This balance of stability and reactivity, coupled with its rigid, three-dimensional conformation, makes the azetidine moiety a powerful tool for medicinal chemists.[3] It allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.[3]

Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7) is a prime exemplar of a functionalized azetidine building block. Possessing both a reactive secondary amine and a versatile carboxamide group, it serves as a critical starting material and intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

Azetidine-3-carboxamide hydrochloride is a white solid supplied with a purity often greater than 97%.[6] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

PropertyValueSource(s)
CAS Number 124668-45-7[6][7]
Molecular Formula C₄H₉ClN₂O[8]
Molecular Weight 136.58 g/mol [8]
IUPAC Name 3-azetidinecarboxamide hydrochloride[6]
Physical Form Solid[6]
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N[6]
Storage Room temperature, inert atmosphere[6][9]

The structure features a strained four-membered ring which influences its chemical reactivity and conformational preference. The secondary amine within the ring is a key nucleophilic site for further functionalization, while the carboxamide at the 3-position provides a hydrogen-bonding motif that can be crucial for molecular recognition at a biological target.

Synthesis and Purification Workflow

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain.[1] However, established routes provide reliable access to key intermediates like Azetidine-3-carboxamide. A representative synthetic approach often involves the cyclization of a suitably substituted propane derivative, followed by functional group manipulations to install the carboxamide.

Below is a conceptual workflow for the synthesis and purification of Azetidine-3-carboxamide hydrochloride.

G cluster_0 Synthesis cluster_1 Deprotection & Salt Formation cluster_2 Purification & Isolation A Protected Azetidine-3-carboxylic Acid Ester B Amidation Reaction (e.g., NH₃ or NH₄OH) A->B Step 1 C Protected Azetidine-3-carboxamide B->C Formation D N-Deprotection (e.g., Acidolysis for Boc group) C->D E Azetidine-3-carboxamide (Free Base) D->E F Salt Formation (HCl in ether or alcohol) E->F G Azetidine-3-carboxamide HCl (Crude) F->G H Recrystallization (e.g., from Ethanol/Ether) G->H I Filtration & Drying H->I J Final Product >97% Purity I->J

Caption: Conceptual workflow for synthesis and purification.
Step-by-Step Protocol: N-Acylation (A Representative Application)

This protocol details a common use of Azetidine-3-carboxamide hydrochloride as a nucleophilic building block in an amide coupling reaction.

  • Neutralization of the Hydrochloride Salt:

    • Suspend Azetidine-3-carboxamide hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

    • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), at 0 °C.

    • Stir the mixture for 15-30 minutes to generate the free base in situ.

    • Rationale: The hydrochloride salt protonates the azetidine nitrogen, rendering it non-nucleophilic. The added base is required to liberate the lone pair of electrons on the nitrogen, activating it for the subsequent reaction. A non-nucleophilic base is chosen to avoid competition with the azetidine.

  • Amide Coupling:

    • In a separate flask, dissolve the carboxylic acid of interest (1.0 eq) and a coupling agent (e.g., HBTU, HATU, or EDC) (1.1 eq) in an aprotic solvent.

    • Add a base, typically DIPEA (2.0 eq), and stir for 5-10 minutes to activate the carboxylic acid.

    • Slowly add the solution of the activated acid to the free-base azetidine mixture from Step 1.

    • Allow the reaction to stir at room temperature for 2-16 hours.

    • Rationale: Coupling agents facilitate the formation of a highly reactive acyl-intermediate, which is readily attacked by the nucleophilic azetidine nitrogen to form the stable amide bond.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

    • Rationale: The aqueous work-up removes unreacted starting materials, coupling agent byproducts, and salts. Chromatography provides the final, high-purity product.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-3-carboxamide and its derivatives are integral components in the design of novel therapeutic agents across various disease areas. The rigid azetidine core serves as a bioisostere for other rings or acyclic fragments, often improving metabolic stability and cell permeability.

  • Enzyme Inhibitors: The constrained nature of the azetidine ring is ideal for positioning functional groups to interact with specific residues in an enzyme's active site. For example, azetidine-based compounds have been developed as potent inhibitors of Janus kinase (JAK) for treating rheumatoid arthritis and as fatty acid amide hydrolase (FAAH) inhibitors for pain management.

  • GPCR Modulators: Spirocyclic piperidine-azetidine scaffolds have been utilized to create inverse agonists of the ghrelin receptor, a G-protein coupled receptor (GPCR) target for obesity.

  • Antiviral and Antibacterial Agents: The azetidine nucleus has been incorporated into compounds exhibiting superior antibacterial activity compared to some clinical fluoroquinolones.[4] Additionally, spirocyclic azetidine-indoline derivatives have been identified as fusion inhibitors for treating respiratory syncytial virus (RSV).

  • Protein Degrader Building Blocks: This compound is also classified as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as part of the linker or engage with the target protein or E3 ligase.[8]

The workflow below illustrates the central role of Azetidine-3-carboxamide in a typical medicinal chemistry campaign.

G A Azetidine-3-carboxamide HCl (CAS 124668-45-7) B N-Functionalization (Acylation, Alkylation, Sulfonylation) A->B Core Scaffold C Diverse Library of Azetidine Derivatives B->C Synthesis D High-Throughput Screening (HTS) Biochemical & Cellular Assays C->D Screening E Hit Identification D->E Data Analysis F Structure-Activity Relationship (SAR) Lead Optimization E->F Medicinal Chemistry G Preclinical Candidate F->G Optimization

Caption: Role in a typical drug discovery cascade.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of Azetidine-3-carboxamide hydrochloride and its derivatives is crucial. Standard analytical techniques are employed.

TechniqueExpected Observations
¹H NMR Protons on the carbon adjacent to a carbonyl group typically resonate in the 2-3 ppm region.[10][11] The protons on the azetidine ring will appear as multiplets in the aliphatic region, deshielded by the adjacent nitrogen. The NH proton of the azetidine and the NH₂ protons of the carboxamide will be visible, often as broad signals, and their chemical shift can be solvent-dependent.
¹³C NMR The carbonyl carbon of the carboxamide is expected to be strongly deshielded, appearing in the 160-180 ppm range.[10] The carbons of the azetidine ring will be found in the aliphatic region, typically between 20-65 ppm.[10]
Mass Spec. The molecular ion peak should be observable. A primary fragmentation pathway involves the cleavage of the C-N bond of the ring or the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO⁺).[10]
IR Spec. A strong, characteristic C=O stretch for the amide will be present between 1650-1690 cm⁻¹. N-H stretching vibrations for both the secondary amine (as the hydrochloride salt) and the primary amide will be visible in the 3200-3400 cm⁻¹ region.

Safety, Handling, and Storage

Azetidine-3-carboxamide hydrochloride requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store at room temperature in a dry, inert atmosphere.[9] Keep container tightly closed.

  • Stability: The compound is stable under recommended storage conditions.[12] Avoid contact with strong oxidizing agents.[12]

Conclusion

Azetidine-3-carboxamide hydrochloride is more than a simple chemical reagent; it is a strategic building block that provides access to novel and potent bioactive molecules. Its unique structural and electronic properties, stemming from the constrained four-membered ring, offer medicinal chemists a reliable scaffold to enforce conformational rigidity and explore chemical space in three dimensions. As the demand for innovative therapeutics with improved pharmacological profiles continues to grow, the utility of versatile intermediates like Azetidine-3-carboxamide hydrochloride in accelerating drug discovery programs is undeniable.

References

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • Actu-All. 3-AzetidinecarboxaMide HCl (cas 124668-45-7) SDS/MSDS. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Google Patents. WO2012101654A2 - Novel triazine compounds.
  • CP Lab Safety. Azetidine-3-carboxamide hydrochloride, 1 gram. [Link]

  • Mol-Instincts. N-(2,2-dimethylpropyl)azetidine-3-carboxamide;hydrochloride. [Link]

  • Mol-Instincts. 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide. [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Google Patents.
  • PubMed Central. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

  • Google Patents.
  • Google Patents. WO2022074459A2 - Autotaxin inhibitor compounds.
  • Google Patents.
  • SpectraBase. Azetidine hydrochloride - Optional[13C NMR] - Spectrum. [Link]

  • University of Calgary. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Molecular Structure and Conformation of Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidine-3-carboxamide hydrochloride is a functionalized four-membered heterocycle of significant interest in medicinal chemistry and drug development. Its rigid, strained ring system provides a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of bioactive molecules. This technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of azetidine-3-carboxamide hydrochloride. We will explore the inherent puckered nature of the azetidine ring, the stereochemical implications of the C3-carboxamide substituent, and the influence of the hydrochloride salt on its overall architecture. This document synthesizes foundational principles with practical experimental methodologies, offering researchers a comprehensive framework for the characterization and utilization of this important chemical entity.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, nitrogen-containing four-membered heterocycles, represent a critical structural motif in contemporary organic and medicinal chemistry.[1][2] The inherent ring strain of the azetidine core imparts distinct reactivity and a defined conformational preference, making it a valuable building block for creating novel chemical entities with constrained geometries.[2][3] Azetidine-3-carboxamide hydrochloride, a specific derivative, combines this strained ring with a polar carboxamide functional group, enhancing its potential for forming specific interactions within biological systems. Understanding its precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide serves to elucidate the key structural features of this molecule, from its fundamental connectivity to its preferred spatial arrangement in both solid and solution states.

Molecular Structure and Chemical Identity

The fundamental structure of Azetidine-3-carboxamide hydrochloride consists of a central azetidine ring substituted at the 3-position with a carboxamide group. The ring nitrogen is protonated, forming an ionic bond with a chloride anion.

Table 1: Key Chemical Identifiers for Azetidine-3-carboxamide Hydrochloride

PropertyValueSource
CAS Number 124668-45-7
Molecular Formula C₄H₉ClN₂O[4]
Molecular Weight 136.58 g/mol [4]
IUPAC Name azetidine-3-carboxamide;hydrochloride
SMILES String O=C(N)C1CNC1.Cl
InChI String 1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H

The molecule's structure is defined by two primary components:

  • The Azetidinium Cation: A four-membered saturated ring containing a positively charged nitrogen atom. This charged center significantly influences the molecule's solubility and electronic properties.

  • The Carboxamide Substituent: A primary amide group (-CONH₂) attached to the C3 position of the ring. This group is capable of acting as both a hydrogen bond donor and acceptor, playing a crucial role in intermolecular interactions.

Conformational Analysis: Puckering and Substituent Orientation

Contrary to a planar depiction in 2D drawings, the azetidine ring is inherently non-planar. This deviation from planarity is a mechanism to alleviate the significant angle and torsional strain associated with a four-membered ring system.

The Puckered Nature of the Azetidine Ring

The azetidine ring adopts a "puckered" or "bent" conformation.[5][6] This conformation can be quantitatively described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine in the gas phase, this angle has been determined to be approximately 37°.[5] This puckering creates two distinct, non-equivalent positions for substituents on the ring carbons:

  • Pseudo-axial (ax): Orientated more perpendicular to the mean plane of the ring.

  • Pseudo-equatorial (eq): Orientated more parallel to the mean plane of the ring.

The energy barrier for ring inversion (interconversion between two puckered forms) is relatively low, but the presence of substituents can create a significant energetic preference for one conformation.

Preferred Orientation of the Carboxamide Group

For 3-substituted azetidines, the substituent's size and electronic nature dictate its preferred orientation. To minimize steric hindrance with the hydrogen atoms on the C2 and C4 positions, bulky substituents overwhelmingly favor the pseudo-equatorial position.[5] Given the size of the carboxamide group, it is strongly predicted that Azetidine-3-carboxamide hydrochloride will predominantly exist in a conformation where this group occupies the pseudo-equatorial position. This arrangement represents the most thermodynamically stable state.

Caption: Predicted stable conformation of a 3-substituted azetidinium ring.

Experimental Workflows for Structural Elucidation

A definitive characterization of the molecule's structure and conformation requires a multi-faceted analytical approach. The synergy between solid-state analysis, solution-state analysis, and functional group identification provides a self-validating system for structural confirmation.

G cluster_exp Experimental Analysis Workflow sample Azetidine-3-carboxamide HCl Sample xray Single-Crystal X-Ray Diffraction sample->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ir_ms IR & Mass Spectrometry sample->ir_ms solid_state Solid-State Conformation (Bond Lengths, Angles) xray->solid_state solution_state Solution-State Conformation (Time-Averaged) nmr->solution_state functional_groups Functional Group & Mass Verification ir_ms->functional_groups final_structure Definitive Structural Assignment solid_state->final_structure solution_state->final_structure functional_groups->final_structure

Caption: Workflow for comprehensive structural and conformational analysis.

Single-Crystal X-ray Diffraction (Solid-State Analysis)

This technique provides the most unambiguous and precise determination of the solid-state molecular structure.

Causality: The goal is to obtain an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. This directly reveals the ring's puckering and the substituent's orientation in the crystal lattice.[5]

Protocol:

  • Crystal Growth: Prepare a supersaturated solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol). Allow the solvent to evaporate slowly and undisturbed at a constant temperature until well-formed, single crystals appear.

  • Data Collection: Select and mount a suitable crystal on a goniometer head of an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods.[5] The resulting structural model is then refined against the experimental data to yield an accurate and detailed 3D model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR spectroscopy provides detailed information about the molecule's time-averaged conformation and dynamic behavior in solution.[5]

Causality: The chemical shifts and coupling constants of the nuclei are highly sensitive to their local electronic and spatial environments. By analyzing these parameters, particularly the proton-proton (¹H-¹H) coupling constants, one can deduce dihedral angles via the Karplus equation, thereby mapping the ring's conformation in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Azetidine-3-carboxamide hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5]

  • ¹H NMR Spectroscopy:

    • Expected Signals: Distinct multiplets for the non-equivalent protons at C2, C3, and C4. The protonated amine (N⁺H₂) and amide (-CONH₂) protons will appear as potentially broad signals that will disappear upon D₂O exchange.[7] The protons adjacent to the carboxamide (α-protons) are expected in the 2-3 ppm region.[7]

    • Analysis: Careful analysis of the coupling constants between the ring protons will provide insight into the dihedral angles and confirm the puckered nature of the ring.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Three signals for the azetidine ring carbons and one deshielded signal for the carbonyl carbon of the amide (typically in the 160-180 ppm range).[7]

    • Analysis: Confirms the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques serve as crucial validation tools.

  • IR Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorptions include a strong C=O stretch for the amide group (approx. 1650-1690 cm⁻¹) and broad N-H stretching bands for the azetidinium and amide protons (approx. 3100-3400 cm⁻¹).

  • Mass Spectrometry: Confirms the molecular weight of the parent molecule. Using a technique like Electrospray Ionization (ESI), the spectrum would be expected to show a prominent ion peak corresponding to the mass of the cationic portion of the molecule, [C₄H₈N₂O + H]⁺.

Conclusion

The molecular architecture of Azetidine-3-carboxamide hydrochloride is dictated by the inherent strain and conformational preferences of its four-membered ring. The azetidine core is not planar but adopts a puckered conformation to minimize this strain. Steric considerations strongly suggest that the C3-carboxamide substituent preferentially occupies a pseudo-equatorial position, which represents the molecule's most stable conformational state. A comprehensive and robust characterization of this structure relies on the synergistic application of single-crystal X-ray diffraction for solid-state analysis and multi-dimensional NMR spectroscopy for solution-state dynamics. This detailed structural understanding is fundamental for any researcher aiming to incorporate this valuable scaffold into advanced molecular designs for pharmaceutical or materials science applications.

References

  • Benchchem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Azetidine-3-carboxamide hydrochloride AldrichCPR.
  • PubMed. (2007). Conformational preferences of proline analogues with different ring size.
  • iChemical. (n.d.). Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7.
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • NIH National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Technical Guide to the Synthesis of Azetidine-3-carboxamide Hydrochloride: Strategies and Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged four-membered heterocyclic motif increasingly recognized for its role in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and binding affinity.[3] This guide provides an in-depth technical overview of robust and scalable synthetic routes to Azetidine-3-carboxamide hydrochloride, a key building block for drug development. Two primary, field-proven strategies are detailed: a cost-effective route commencing from basic feedstocks like epichlorohydrin, and a more direct approach utilizing commercially available, pre-functionalized azetidine rings. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide laboratory and process scale-up decisions.

Introduction: The Strategic Importance of the Azetidine Core

Azetidines are saturated four-membered azaheterocycles that serve as critical intermediates and structural units in a wide array of biologically active compounds.[2] Unlike their more flexible five- and six-membered counterparts, the azetidine ring introduces conformational rigidity, which can be leveraged to optimize ligand-receptor interactions.[3] Azetidine-3-carboxamide, in particular, is a versatile synthon used in the development of novel therapeutics, including enzyme inhibitors and modulators of central nervous system (CNS) targets.[4] The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.

The synthesis of functionalized azetidines, however, is not without challenges due to the inherent ring strain.[1] This guide focuses on two validated synthetic pathways, providing the causal logic behind procedural choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, Azetidine-3-carboxamide hydrochloride, reveals two primary strategies based on the point of ring formation and functional group introduction.

G cluster_0 Strategy 1: Ring Formation First cluster_1 Strategy 2: Functionalization of Pre-formed Ring Target Azetidine-3-carboxamide HCl A1 N-Protected Azetidine-3-carbonitrile or N-Protected Azetidine-3-carboxylic acid Target->A1 Amidation / Deprotection / Salt Formation B1 N-Boc-azetidine-3-carboxamide Target->B1 Deprotection / Salt Formation A2 N-Protected-3-hydroxyazetidine A1->A2 Functional Group Interconversion A3 Epichlorohydrin + Protected Amine (e.g., Benzylamine) A2->A3 Intramolecular Cyclization B2 N-Boc-azetidine-3-carboxylic acid B1->B2 Amide Coupling

Caption: Retrosynthetic analysis of Azetidine-3-carboxamide hydrochloride.

  • Strategy 1: A convergent approach involving the initial construction of the azetidine ring from acyclic precursors like epichlorohydrin and a protected amine (e.g., benzylamine), followed by functionalization at the C3 position.[5][6] This method is often more cost-effective for large-scale production.[5]

  • Strategy 2: A linear approach starting with a commercially available, orthogonally protected azetidine, such as N-Boc-azetidine-3-carboxylic acid. This route is typically faster and higher-yielding for laboratory-scale synthesis, benefiting from well-established peptide coupling protocols.[3]

Strategy 1: Synthesis from Epichlorohydrin and Benzylamine

This multi-step synthesis is a classic and industrially relevant method for producing azetidine derivatives. The use of benzylamine is strategic; it is an inexpensive primary amine, and the benzyl group serves as a robust protecting group that can be readily removed via hydrogenolysis in a final step.

Workflow Overview

Caption: Workflow for the synthesis of the target compound from epichlorohydrin.

Step 1 & 2: Azetidine Ring Formation

The synthesis begins with the nucleophilic attack of benzylamine on the epoxide of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring.

Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine [5][6]

  • Reaction Setup: To a solution of benzylamine (1.05 eq.) in water, add epichlorohydrin (1.0 eq.) dropwise at 0-5 °C.

  • Ring Opening: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by GC or TLC until the starting materials are consumed. The intermediate, N-benzyl-3-chloro-2-hydroxypropylamine, typically precipitates as a white solid.[5][6]

  • Cyclization: The isolated intermediate is then treated with a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent to promote intramolecular SN2 cyclization, yielding 1-benzyl-3-hydroxyazetidine.[6] High yields (over 85%) for this step are reported in the literature.[6]

  • Work-up & Purification: The product is typically extracted into an organic solvent and purified by distillation or column chromatography.

Causality: The use of water as a solvent in the first step is both economical and helps to control the exothermicity of the epoxide opening. The benzyl group is chosen for its stability under the basic conditions of the cyclization step.

Step 3 & 4: Functional Group Interconversion to Carboxamide

The 3-hydroxy group must be converted to the desired carboxamide. A common route involves oxidation to the ketone (N-benzylazetidin-3-one), followed by conversion to a nitrile and subsequent hydrolysis.

Protocol: Synthesis of 1-Benzylazetidine-3-carboxamide

  • Oxidation: The 1-benzyl-3-hydroxyazetidine is oxidized to the corresponding ketone, 1-benzylazetidin-3-one, using standard oxidizing agents (e.g., Swern or Dess-Martin oxidation).

  • Nitrile Formation: The ketone is converted to the nitrile via a two-step sequence: formation of the tosylhydrazone followed by reaction with a cyanide source (e.g., KCN).

  • Hydrolysis: The resulting 1-benzylazetidine-3-carbonitrile is then subjected to controlled partial hydrolysis using acidic or basic conditions (e.g., H₂O₂ with a base) to yield 1-benzylazetidine-3-carboxamide.

Step 5: Deprotection and Hydrochloride Salt Formation

The final steps involve removing the N-benzyl protecting group and forming the hydrochloride salt.

Protocol: Synthesis of Azetidine-3-carboxamide hydrochloride

  • Hydrogenolysis: Dissolve 1-benzylazetidine-3-carboxamide in a suitable solvent like methanol or ethanol. Add a palladium catalyst (e.g., 10% Pd/C).

  • Reaction: The mixture is subjected to a hydrogen atmosphere (typically 40-50 psi) and stirred until debenzylation is complete (monitored by TLC or LC-MS).

  • Salt Formation: After filtering off the catalyst, the resulting free amine is treated with a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) to precipitate the final product, Azetidine-3-carboxamide hydrochloride.

  • Isolation: The white solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Strategy 2: Synthesis from N-Boc-Azetidine-3-Carboxylic Acid

This strategy is highly efficient for lab-scale synthesis due to the high purity of the starting material and the reliability of modern amide coupling reactions.[3] The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the coupling conditions but easily removed with acid.[7][8]

Reagent/ParameterMolar EquivalentConcentrationPurpose
N-Boc-Azetidine-3-Carboxylic Acid1.00.1 - 0.5 MStarting Material
EDC·HCl1.1 - 1.5-Coupling Agent
HOBt or HATU1.1 - 1.5-Additive to suppress racemization and improve yield
Ammonia Source (e.g., NH₄Cl)1.5 - 2.0-Amine Source
Base (e.g., DIEA, NMM)2.0 - 3.0-Activates amine & neutralizes HCl by-product
Solvent (e.g., DMF, DCM)--Reaction Medium
Table 1: Typical Reagent Stoichiometry for EDC/HOBt Amide Coupling.
Step 1: Amide Coupling

The formation of the amide bond from the carboxylic acid is the key step. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[9][10][11]

Protocol: Synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate

  • Reaction Setup: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq.), an ammonia source such as ammonium chloride (1.5 eq.), and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Activation: Cool the mixture to 0 °C and add a base such as diisopropylethylamine (DIEA, 2.5 eq.). Add EDC·HCl (1.2 eq.) portion-wise and allow the reaction to slowly warm to room temperature.

  • Reaction: Stir the mixture for 12-24 hours. The reaction progress is monitored by LC-MS.

  • Work-up & Purification: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is often pure enough for the next step or can be purified by column chromatography.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions before reacting with the amine.[10]

Step 2: Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group, which occurs concurrently with the formation of the hydrochloride salt.

Protocol: Synthesis of Azetidine-3-carboxamide hydrochloride [7][12]

  • Reaction Setup: Dissolve the N-Boc-azetidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Deprotection: Add an excess of a strong acid, typically a 4M solution of HCl in dioxane (5-10 eq.), and stir at room temperature. Vigorous off-gassing (CO₂) is observed.

  • Reaction: Stir for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Isolation: The product typically precipitates from the reaction mixture. The solid can be triturated with a solvent like diethyl ether to facilitate precipitation, then collected by filtration, washed, and dried under vacuum to yield the final hydrochloride salt as a white crystalline solid.

Comparative Analysis and Conclusion

FeatureStrategy 1 (from Epichlorohydrin)Strategy 2 (from Boc-Azetidine)
Number of Steps 4-52
Starting Material Cost LowHigh
Scalability ExcellentGood (cost-prohibitive at very large scale)
Overall Yield ModerateHigh
Purification Multiple chromatographic steps may be neededOften simple precipitation/crystallization
Ideal Use Case Large-scale, process chemistryLab-scale, rapid analog synthesis
Table 2: Comparison of Synthetic Strategies.

The choice of synthetic route to Azetidine-3-carboxamide hydrochloride depends heavily on the desired scale and available resources. Strategy 1 , starting from inexpensive materials like epichlorohydrin, is well-suited for large-scale manufacturing where cost-effectiveness is paramount, despite requiring more synthetic steps and process optimization.[5] Strategy 2 offers a rapid, high-yield pathway ideal for research and development settings, where speed and access to diverse analogs are more critical than raw material costs.[3] Both routes are robust and, with the proper execution as detailed in this guide, provide reliable access to this valuable pharmaceutical building block.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A Practical and Facile Synthesis of Azetidine Derivatives for Oral Carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. [Link]

  • O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Zhang, Z., et al. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Chalyk, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • EP0165636A1 - Process for preparing azetidine derivatives and intermediates therein.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry. [Link]

  • US4870189A - Process for synthesis of azetidine and novel intermediates therefor.
  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. [Link]

  • Foley, D. A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit discussion on N-boc deprotection. r/Chempros. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Zhang, Z., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Rodríguez, R., et al. (2023). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • AU2003279915A1 - Process for making azetidine-3-carboxylic acid.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. [Link]

  • De Nanteuil, F., et al. (2015). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

  • 1-tritylazetidine. ChemSynthesis. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Azetidine-3-carboxamide Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7). In the absence of extensive published empirical data, this document establishes a robust theoretical framework to predict its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the physicochemical properties of this compound. We will delve into the molecular structure, the influence of its functional groups, and provide a detailed, field-proven experimental protocol for the empirical determination of its solubility.

Compound Profile: Azetidine-3-carboxamide Hydrochloride

Azetidine-3-carboxamide hydrochloride is a small heterocyclic compound featuring a four-membered azetidine ring, a carboxamide group at the 3-position, and presented as a hydrochloride salt.[1][2] Understanding its structure is fundamental to predicting its behavior in various solvents.

PropertyValueSource
CAS Number 124668-45-7[1][2]
Molecular Formula C₄H₉ClN₂O[2]
Molecular Weight 136.58 g/mol [2]
Appearance Solid[1]
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N[1]

The presence of a protonated amine (as a hydrochloride salt), a primary amide, and the nitrogen heteroatom in the azetidine ring collectively impart a significant degree of polarity to the molecule.

graph TD; A[Azetidine-3-carboxamide Hydrochloride] -- "Polar Azetidine Ring (N-H)" --> B(Polar); A -- "Hydrogen Bonding Carboxamide Group (C=O, NH₂)" --> B; A -- "Ionic Hydrochloride Salt (-NH₂⁺Cl⁻)" --> B; B -- "Influences" --> C{Solubility Profile};
Key Structural Features Influencing Polarity.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like." The overall polarity of Azetidine-3-carboxamide hydrochloride suggests a strong preference for polar solvents. The hydrochloride salt form generally enhances solubility in polar solvents but can decrease it in non-polar organic media.[3]

2.1. Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

  • Prediction: High solubility.

  • Rationale: These solvents can engage in extensive hydrogen bonding with the carboxamide group's N-H and C=O functionalities. The ionic nature of the hydrochloride salt will be well-solvated by the polar protic environment. The high dielectric constant of these solvents will effectively shield the charged species.

2.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

  • Prediction: Moderate to high solubility.

  • Rationale: Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which will facilitate the dissolution of the polar carboxamide and the hydrochloride salt. Acetonitrile, being less polar, may exhibit lower but still significant solubility.

2.3. Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate)

  • Prediction: Low to moderate solubility.

  • Rationale: These solvents have a lower capacity for hydrogen bonding and are less polar. While some interaction with the carboxamide group is possible, they will be less effective at solvating the ionic hydrochloride salt, limiting overall solubility.

2.4. Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

  • Prediction: Sparingly soluble to insoluble.

  • Rationale: The significant polarity and hydrogen bonding potential of Azetidine-3-carboxamide hydrochloride are mismatched with the non-polar nature of these solvents. The energy required to break the crystal lattice of the salt will not be compensated by favorable solute-solvent interactions. While some amine hydrochloride salts with very lipophilic components can show solubility in less polar solvents, the small size of this molecule makes it unlikely.[4]

Predicted Solubility Summary Table

Solvent ClassRepresentative SolventsPredicted SolubilityKey Interactions
Polar Protic Water, Methanol, EthanolHighHydrogen Bonding, Ion-Dipole
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-Dipole, Hydrogen Bond Accepting
Intermediate Polarity Acetone, Ethyl AcetateLow to ModerateLimited Dipole-Dipole
Non-polar Hexane, Toluene, DCMSparingly Soluble / Insolublevan der Waals (unfavorable)

Experimental Determination of Solubility: A Standardized Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The Shake-Flask method is a widely accepted "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium state.

graph TD; subgraph "Equilibrium Shake-Flask Method" A[Add excess solid to solvent] --> B{Equilibrate at constant temperature}; B -- "e.g., 24-48 hours with agitation" --> C[Separate solid and liquid phases]; C -- "Centrifugation or Filtration" --> D[Analyze supernatant concentration]; D -- "HPLC, UV-Vis, etc." --> E(Determine Solubility); end
Workflow for Experimental Solubility Determination.

3.1. Materials and Equipment

  • Azetidine-3-carboxamide hydrochloride (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of Azetidine-3-carboxamide hydrochloride to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Sample Analysis:

    • Prepare a series of standard solutions of known concentrations of Azetidine-3-carboxamide hydrochloride in the respective solvents.

    • Analyze both the standard solutions and the filtered supernatant samples using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3.3. Self-Validating System and Considerations

  • Mass Balance: For a robust protocol, the amount of solid added initially and the amount remaining after equilibration can be measured to ensure consistency with the measured concentration in the solution.

  • Time to Equilibrium: It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The measured solubility should be consistent at the later time points.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is crucial for reproducibility.[5]

Conclusion

Azetidine-3-carboxamide hydrochloride is predicted to be a polar compound with a strong affinity for polar protic and aprotic organic solvents. Its solubility is expected to decrease significantly as the polarity of the solvent decreases. For drug development and formulation, this profile suggests that solvents like methanol, ethanol, and DMSO would be suitable for creating stock solutions, while non-polar solvents would be ineffective. The provided experimental protocol offers a reliable method for obtaining precise, quantitative solubility data, which is indispensable for further research and development activities involving this compound.

References

  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-3-carboxylate hydrochloride | C5H10ClNO2 | CID 21100040. PubChem. Retrieved from [Link]

  • iChemical. (n.d.). Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride | C3H8ClN | CID 12308726. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Retrieved from [Link]

  • Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

  • Drug Chemistry. (2025, October 28). Carboxamide group: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen chloride. Retrieved from [Link]

  • ResearchGate. (2019, February 11). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

Sources

"Azetidine-3-carboxamide hydrochloride" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Azetidine-3-carboxamide hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidine-3-carboxamide hydrochloride is a valuable building block in modern medicinal chemistry. It incorporates the azetidine ring, a four-membered saturated heterocycle, which imparts a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][2] The inherent strain of the four-membered ring, while less extreme than that of aziridines, provides a unique reactivity profile that can be strategically exploited in drug design.[2][3] The hydrochloride salt form is commonly employed to enhance aqueous solubility and improve the handling characteristics of the parent amine.[4]

This guide provides a comprehensive analysis of the chemical stability of Azetidine-3-carboxamide hydrochloride, delving into its primary degradation pathways and the environmental factors that influence them. It is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep, mechanistic understanding to ensure its integrity throughout research and development workflows.

Section 1: Intrinsic Stability and Physicochemical Properties

The stability profile of Azetidine-3-carboxamide hydrochloride is governed by the interplay of its three key structural features: the azetidine ring, the carboxamide functional group, and the hydrochloride salt.

  • The Azetidine Ring: The four-membered ring possesses approximately 25.4 kcal/mol of ring strain, positioning its stability between the highly reactive aziridine ring and the more stable five-membered pyrrolidine ring.[3] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under conditions that can activate the ring system.[1][5] While generally stable under physiological conditions, the azetidine nitrogen's protonation (as in the hydrochloride salt) can render the ring more electrophilic and prone to degradation.[5]

  • The Carboxamide Group: Amides are among the most stable carboxylic acid derivatives. However, they are susceptible to hydrolysis to form the corresponding carboxylic acid and amine.[6] This reaction is typically slow but can be significantly accelerated by heating under either strongly acidic or basic conditions.[7]

  • The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the compound's polarity and water solubility.[4] It also means that in the presence of moisture, the compound can create a localized acidic microenvironment, which can directly influence its degradation pathways. The stability of hydrochloride salts is crucial for the shelf life and efficacy of many pharmaceutical products.[8]

Section 2: Primary Degradation Pathways

Forced degradation studies on related azetidine-containing molecules have revealed two principal mechanisms of instability: amide bond hydrolysis and azetidine ring activation.[9]

Pathway A: Acid-Catalyzed Amide Hydrolysis

The most predictable degradation pathway is the hydrolysis of the carboxamide side chain. In the presence of water and an acid catalyst (which is inherently available from the hydrochloride salt itself), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate and departure of ammonia yields Azetidine-3-carboxylic acid.[6]

G cluster_0 Acid-Catalyzed Amide Hydrolysis A Azetidine-3-carboxamide (Protonated Amide) B Tetrahedral Intermediate A->B + H2O (Nucleophilic Attack) C Azetidine-3-carboxylic Acid + Ammonium (NH4+) B->C Intermediate Collapse (-NH3 -> +H+ -> NH4+) G cluster_1 Azetidine Ring Opening D Azetidinium Ion (Protonated Ring) E Ring-Opened Intermediate D->E + H2O (Nucleophile) (Ring Cleavage) F Final Degradation Product (e.g., Amino Alcohol) E->F Rearrangement/ Proton Transfer

Caption: Nucleophilic attack on the activated azetidinium ion leads to ring cleavage.

Section 3: Critical Factors Influencing Stability

Understanding the theoretical degradation pathways allows for the identification of key environmental factors that must be controlled.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including both amide hydrolysis and ring opening. [8]Storing the compound at reduced temperatures is one of the most effective strategies to minimize degradation and prolong shelf life.

  • Humidity and pH: Moisture is a direct reactant in the hydrolysis pathways. As a hydrochloride salt, the compound is hygroscopic and will readily absorb atmospheric water. This moisture can create a saturated solution on the surface of the solid, establishing an acidic environment that catalyzes degradation. Therefore, protection from humidity is critical. The compound will be least stable in strongly acidic or basic aqueous solutions, which directly catalyze both primary degradation pathways. [1]

  • Oxidizing Agents: Safety data for structurally related compounds indicate incompatibility with strong oxidizing agents. [10]Contact with such agents should be avoided to prevent oxidative degradation of the molecule.

Section 4: Recommended Storage and Handling Protocols

Based on the compound's chemical nature, the following storage and handling protocols are recommended to ensure its long-term integrity.

Long-Term Storage (Solid State)

The primary goal for solid-state storage is to mitigate the impact of temperature and humidity.

ParameterRecommendationRationale
Temperature -20°C Significantly slows the kinetics of potential degradation pathways.
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen) Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.
Container Tightly sealed, amber glass vial or equivalent [11][12]Prevents moisture ingress and protects from light. Glass is preferred for its inertness.
Location Well-ventilated, secure area away from heat and incompatible materials (e.g., strong bases, oxidizers). [10][11]Ensures safety and prevents accidental cross-contamination or reaction.
In-Solution Stability and Storage

Solutions of Azetidine-3-carboxamide hydrochloride are significantly more susceptible to degradation than the solid material.

  • Solvent Choice: For short-term use, aprotic organic solvents such as DMSO or DMF are generally preferred over aqueous solutions. If an aqueous buffer is required, use a pH range close to neutral (pH 6-7.5) and prepare the solution fresh.

  • Preparation: Solutions should be prepared fresh for each experiment whenever possible. Avoid creating large stock solutions that will be stored for extended periods.

  • Storage: If short-term storage of a solution is unavoidable, it should be stored at -20°C or, preferably, -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Section 5: Experimental Protocols for Stability Assessment

To validate storage conditions and understand the specific stability profile of the compound in your experimental matrix, the following protocols are recommended.

Protocol: Forced Degradation Study

This study rapidly identifies potential degradation products by exposing the compound to harsh chemical and physical conditions.

  • Sample Preparation: Prepare separate solutions of Azetidine-3-carboxamide hydrochloride (~1 mg/mL) in:

    • 0.1 M HCl (Acid Hydrolysis)

    • 0.1 M NaOH (Base Hydrolysis)

    • Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Stress Conditions:

    • Incubate the solutions at 60°C for 24 hours.

    • Expose a solid sample and a solution sample to high-intensity UV/Vis light (ICH Q1B guidelines) for a defined period.

    • Keep control samples (in the same solvents) protected from light at 4°C.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method, comparing them to the control. Mass spectrometry (LC-MS) should be used to identify the mass of any new peaks (degradants).

Protocol: Workflow for a Real-Time Stability Study

This workflow outlines how to assess the compound's stability under the recommended storage conditions over a longer period.

G cluster_workflow Real-Time Stability Study Workflow prep 1. Sample Preparation - Solid aliquots in vials - Solution aliquots in DMSO store 2. Storage - Place samples at defined conditions (e.g., -20°C, 4°C, 25°C/60% RH) prep->store pull 3. Timepoint Pull (T=0, 1, 3, 6, 12 months) store->pull analyze 4. Analysis - HPLC-UV for purity/potency - LC-MS to identify degradants pull->analyze report 5. Data Evaluation - Plot purity vs. time - Determine shelf-life analyze->report

Caption: A typical workflow for conducting a real-time stability assessment.

Conclusion

Azetidine-3-carboxamide hydrochloride is a stable compound when stored correctly, but it possesses two key chemical liabilities: hydrolysis of the carboxamide group and acid-catalyzed opening of the strained azetidine ring. The hydrochloride salt form, while beneficial for solubility, can contribute to an acidic microenvironment that promotes these degradation pathways, especially in the presence of moisture.

The most critical storage conditions to control are temperature and humidity . For maximum long-term stability, the solid compound should be stored at -20°C under a dry, inert atmosphere in a tightly sealed, light-resistant container . Solutions should be prepared fresh and, if storage is necessary, kept as frozen aliquots at -80°C. Adherence to these protocols will ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOhDOhi8rURCWpsg2e34Dq6_epRswzk7GyiEdUxdNTn3mkLfAjzh5tAjcKWyvZ--Ws1fPvBDSNGTymPLJRx2npfS0xZ412lx-eBf0ACmBixnXULbr9w-vp_yRhEfkfqHlKTgM3RAPCSozqfwnhNYorb-PqarB_RHQIuGdfytVuKYuH5RDRD6mbRVOIn_wwn3q_rOcSFTeYI_-Q_cwzaZ-JZEVvDQenUjSPzh1R4IkYAmGtQ==]
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_SFNnfZtJtBx-2fdB77oInTaOQSNrXDRtC8aoggn2LwAaprpXjA1k8ViPoXvPFXHAdNT7_6Uxm7q26wGUuyUqiTjlWHms-bXOotmunxJgf5voZDEKqYETlvFL-kWOU4NgScB0tDgiJYOM_mEtSRmyh9YoSMcmN3_YOOE=]
  • BenchChem. Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJdCWMxAGm9Yc-qfih84WoqfhBc1-07bqIck4-6SzBhIHLepQSY-Wv_sR-qLMuJt5SlzROl6hkVzUP0Wzoqa7ZeEVmLwOueF0GnXzfaABmVItnKKbE8vTYbBtwGOhnsYeyMGU7qesFIeg4FmnlUYHb56TmRs5_CNkHuTq1jMKcJ_28B_B0ql1fQZoY25mE6Mqe8u2dZx3sLFqSG3NcErDNPMWZdsAVueR6uUl]
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmbF5C5j45h8tfO7RImBrqmzFlO4Ms2b76q92P4XEeUwsX2P9L4XE7XbSET5xvhpGamWLIK8oHmE56bzARJ7yYJKXlbZ5lsM2V8ODRo4s2tvQVqnKwjppgObp7le2OoEeyrs0DRm8wT7Iiql0Z9YnMlwJZc5RuF4=]
  • PMC - NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEeRjQvJGq-8PvyTvEt5UHw5QIhfIprBJjVUJd-F0xNDF0_qlmO_o6NoUdlATxLQR0BJsCn7ux0WNlyv5cu7wZ-FZjW1w8hb2MOl8r2OzpjGWCMBwKn2rsLwrbUhUcxKuhhaDNO1F2hK8AA==]
  • University of Calgary. Ch20 : Amide hydrolysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeLFemVFIqp_30pD2I5Ybi0JjNOhbB70afKXCB_CfW0oleSYUWZGEy5v6CJVGCPmj7SfXwex8boYgNv6ZtuPbyismmm3um1z8caLy288pdCBXfw1WqK3ViZGci9vZ1A6lJ-Ok4v_qRx84PQj-5T8gNuew5XR6KNQY3I1rUIolmSw==]
  • Apollo Scientific. Azetidine-3-carbonitrile hydrochloride - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHaXrqYcwj7jrsW6Nsg5eHbECNHNhzLmAa7d9WF9skuQptpKyHS__MoCrUH6hPWFPLkSUW5qSHnBNVuZmkUYAEqQI5or4AQYCLoBB9rjWLLSw70VcDthhHI7uL86co3UOcwhGjUS_BiTUc7oub3n0HuGNy2NF8KkxJtS_nMw==]
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvnFMFr6m1t-1M-FEahEH2im9Tgd7YcEgj8CrrkH7qF7AYbzbsZZiNYOzDpDhOZ84_EnXJgPXZjTCkvVzbZqWytaFSGbnf1CHQwSeKn5egtu51a3diwlVNqGqVDkToPBfkhdnQZcOcfaVEvDUHafmR0QTPnpJmm8qv0b8rAP-LBVwgdFU4e1tIVQcvpzs=]
  • ResearchGate. Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZexDqZGBcCHzpQwsH6lgta1M-MbjVC9AN_GqLLHWHbQHCHmslk0cWU1U2tvXiIcGz_Stga7ltq0FG7FDL23NLYyB8Z9bX4P68fTvKGS3Y7-ZthFdb97cyBvTTIh9xSVgPNdSEflo3qKH5tz2RbwvKX_99ABcc4O6uUs36hcCuhJOVXsWw4O2EW_qUi2rb7cxgMEwVvBHZiFTxI28dlDA_NnHuEp68THj51BcNPRpRyLRb4dYsj4wtkybVoe7lrCRg4mIYtwrMSKcAMBfYjJ7-w6O2b2ZrVcnQsaIOtPMg_IddYy_Wg==]
  • Teledyne ISCO. Hydrochloric Acid Stability Requirements in Development Phases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7gx_OaImcd0JkgOqyHe-fQWzLteDRZ5a-TWT8GyTEMQaqautSbGexlCD7RQuMrsWaYPzeE9XP9NK8ttsItqnFlQ85EqQocUte45artE_7CUyZoJtTJKrMMqWvz6dQsqja3SkeJZibk-l0gbdkpZ0uxhmrGW5zrQF0OOHwzSjmg-v4p7uWIJ2o2LoYjv6nh-eD361Vr4D4BHw]
  • BOC Sciences. Boc-Aziridine-3-carboxylic acid - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_tGSp_U_VJ29xdkq71B5moRkfa4E-9GfdqB9g5avMVy4qNM2xLwi2gy5WtwbLJYZvf6W5ZSS6rIi9S7rLu-JRYbmU9G25TRgbCFPGQ5Eqr3JNsW2239OQuZIMrKbsZnNlTxco_cxs-ZVLM0oGnowZVJKJwNi75fwACYnxTzEIkPKSYF73pN5czhWT88uw9bE=]
  • Sigma-Aldrich. Aceclidine hydrochloride - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvivBFL3Ofk7jo8l4dUVNBX_X2kN8QQMJnVdB6QPVm7JkPxsw0UeO2NXQdRFDuqXVnDUqI-4Hdk1QDKNQj7_2OtGASpNHFzqFpVJDpFUetprsgWfMHEOwBqv6CLSktpybdZ5Ycn6svae0o6UN0w==]
  • ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf9iNJgRerzSxCCv_WA1OfbjnTXYMgM0TbldgFDg4tfVbCngAAMII6WqRWNXbWFPfnFOA4xdhWqnQpnERK8RsjIEwZiS6y3t2eY968dF1vFkuqSAs5ZNtC53ecfVC-O5bYSo_6kNM=]
  • MedChemExpress. Azetidine-3-carboxylic acid - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmCVQlbYgnfKmf6zRg1Y2ZzBK7LKctuCU0WddukE3dNhDE54-nW_hSdhfN2WBZ9Emn1AkXLe8czQyuONj3vy5DuosNq_IXCZt_z4WF3ZjZwYUdyPshzgQo3kSk-h0tSBX1MzNZIfpjXzO6703JQ-YeJBgj54Off1NwCEKhqxiPXgDfXuZ0fdL7k0n8HxwAvdMltvM-QDtRqqGbsxSi8YQ=]
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEszCXd-9yBsnTjWUK2lw2oyOCejfabZ-OdGVjmijqIqyslUveadDT63Osh3Wm6MoMd8lVE_CG3534bpEJkpIhUuZOMOfOA76O7PFgvgMcx2CF-H_B7gCEri1IVQZmRgN0KuHIY_4ScSHmFru7FV1L6rkKBD2Ui8xMQXYkBj6ys1N_A]
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk62IDXFefZ9_S1s4vS9sEYi5eLjWj_dJ7AqKdJGFaiP-vPdRskFsTvrtwj9DEBlxuzUBa9QrFrU13vfH9ifW5l-VNL4xRfTMS9gGlLrE0mLsQpBFicBFyvIEl2zO0Z4pygXvXhvAHOuCE7kg3UvdPSfp31NqYy5SiFJJfEQ==]
  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwx--krg2BCqflvYJw6WjyzWYGeNAK8RbQuoho7ImHHjsVPCyOLtvJD3rj0dp2ajA6KSbvHuGgicGiflUMlUwpT6kaeLtq9LwwOuB7OR546tAm1m0vtBsq6Mxxu1w7n84s3lA=]
  • University of California, Santa Cruz. Standard Operating Procedure - Hydrochloric Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9A5L3LD74DcCIxpNpUHgtr0-g_uJXAcvwBFeILdWOGxcKH7gsCGt2ccoN1S5deJvKgBQCRwGA1bL5EdIL2jVYuDorsKcyGseLicp6czqUhk90jNVTdfZMo9nb8sdj5TB20zui8MJ1ooWtcmtm8QMka9pToyCnn66AefQi16wPtaazUeovVp2nGOHiP3ncyPXTC5ybcWjsDseeXw==]
  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5OO1Xq256pP9xzjmj8XYrV1JLg-UYR-aglj7fNIm6-Jwb2cFB5aXt5JZQ4fPP1l-GwPRGUs2TemXlLvRBhnZkhU6HjCxwNuNs9VdFnrnryU-cvS27PCY4QhPiR3RtwWvPGUEL84bkgs1cmKZgNuHXRPpYB4rHXIbmDOAVe8ST3SCdOuNO-ex7jBcqtnYEfdrrkuNo7TGa5mhEHAulVBnaz_3uTLtvpGwgWB4omo3N2ue56Od1bkMnxtDOrl94ykBVlaXNJhRcqo0Y]
  • Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ih8m90kLcrSkjY-OWxF_tcsGBWomVOzNW4G9DA8Ba1Zh3gV8MZDydkZXOh0raiPSPc5N3t0-6t7GDjje9d4O1alQK5sLtLnO2rkFGWiHmDG4SBtj4MGl5fqbjFJzKl1LIaxLs6lEQeLMmcJ0iCNM_V0NHwXn71XHIt6SP_-MzqrCzxQ=]

Sources

A Comprehensive Technical Guide to the Purity Analysis and Determination of Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

Azetidine-3-carboxamide hydrochloride (CAS No: 124668-45-7) is a heterocyclic compound featuring a strained four-membered azetidine ring.[1][2] This structure serves as a valuable, conformationally constrained building block in medicinal chemistry, often utilized as a proline analogue or a scaffold for novel therapeutic agents.[3][4] Its incorporation into drug candidates can significantly influence pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Given its role as a critical intermediate, the purity of Azetidine-3-carboxamide hydrochloride is not merely a quality metric but a foundational pillar supporting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, whether arising from the synthetic route, degradation, or storage, can introduce unintended biological activity, toxicity, or compromise the stability of the drug product. This guide provides a robust framework for the comprehensive purity analysis and determination of this key intermediate, grounded in established analytical principles and field-proven methodologies.

1.1 Chemical Identity

  • Chemical Name: Azetidine-3-carboxamide hydrochloride

  • CAS Number: 124668-45-7

  • Molecular Formula: C₄H₉ClN₂O[2]

  • Molecular Weight: 136.58 g/mol [2][3]

Caption: Chemical structure of Azetidine-3-carboxamide hydrochloride.

Impurity Profiling: Anticipating and Identifying Contaminants

A self-validating analytical program begins with a thorough understanding of potential impurities. For Azetidine-3-carboxamide hydrochloride, these can be categorized into synthesis-related impurities and degradation products.

2.1 Synthesis-Related Impurities

The synthesis of azetidine derivatives often involves multi-step sequences, including ring formation via intramolecular cyclization and functional group manipulations.[5][6][7] Each step is a potential source of impurities.

  • Unreacted Starting Materials: Key precursors, such as protected versions of 3-amino-1-propanol derivatives or epichlorohydrin, may carry through the synthesis if reactions are incomplete.

  • Process Intermediates: Incomplete deprotection (e.g., residual N-Boc or N-benzyl groups) or unreacted ester precursors (if the amide is formed from an ester) are common. For instance, a synthesis route involving a benzyl-protected intermediate could leave traces of 1-benzyl-azetidine-3-carboxamide.[5]

  • Reaction By-products: Side reactions, such as the formation of dimers or products from incomplete ring closure, can generate structurally similar impurities that are challenging to separate.

G cluster_synthesis Hypothetical Synthesis Route cluster_impurities Potential Impurity Injection Points Start Epichlorohydrin + Protected Amine Intermediate1 Ring Opening Intermediate Start->Intermediate1 Intermediate2 Protected Azetidine Ring Intermediate1->Intermediate2 FinalProduct Azetidine-3-carboxamide (Free Base) Intermediate2->FinalProduct Impurity4 By-products (e.g., Dimers) Intermediate2->Impurity4 HCL_Salt Azetidine-3-carboxamide Hydrochloride FinalProduct->HCL_Salt Impurity1 Residual Starting Materials Impurity1->Intermediate1 Impurity2 Incomplete Cyclization Impurity2->Intermediate2 Impurity3 Residual Protecting Groups (e.g., N-Benzyl) Impurity3->FinalProduct

Caption: Potential sources of process-related impurities.

2.2 Degradation Products

The inherent chemical nature of the molecule dictates its stability. Two primary degradation pathways must be considered:

  • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under strongly acidic or basic conditions, or prolonged exposure to moisture, yielding Azetidine-3-carboxylic acid.[3]

  • Ring Opening: The four-membered azetidine ring possesses significant ring strain. Nucleophilic attack can lead to ring-opening, particularly under harsh pH or temperature conditions, yielding various linear amino acid derivatives.

Core Analytical Methodologies

A multi-faceted approach is required for a complete purity assessment, combining a high-resolution separation technique with specific identification and quantification methods.

3.1 Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the cornerstone for determining the purity and impurity profile of Azetidine-3-carboxamide hydrochloride due to its high resolving power and suitability for polar, water-soluble compounds.

3.1.1 Principle and Rationale for Method Selection The compound is highly polar and exists as a salt, making it ideal for aqueous mobile phases used in RP-HPLC. A C18 stationary phase provides sufficient hydrophobic interaction for retention and separation from both more and less polar impurities. UV detection is suitable, although the amide chromophore is weak, necessitating detection at low wavelengths (e.g., 200-215 nm) for optimal sensitivity.

3.1.2 Detailed Experimental Protocol: HPLC Method for Purity and Related Substances

This protocol is a validated starting point and must be verified for the specific instrumentation and sample matrix used.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Azetidine-3-carboxamide hydrochloride into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase A (or water), yielding a solution concentration of about 0.5 mg/mL.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Chromatographic System:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Refer to the data table below for specific parameters. The use of a gradient elution is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be between 0.8 and 1.5.

    • Rationale: SST ensures that the chromatographic system is performing adequately for the intended analysis, providing trustworthiness in the generated data.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks, disregarding any peaks from the blank.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

    • Purity (%) = 100% - Sum of Impurities (%).

3.1.3 Data Presentation: Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column providing good resolution for a wide range of polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape and ion-pairing for the amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for eluting less polar components.
Gradient 0-2 min (5% B), 2-20 min (5% to 40% B), 20-25 min (40% B), 25.1-30 min (5% B)Resolves polar impurities at the start and elutes potential non-polar process impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for the weak amide chromophore.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.

3.2 Structural Confirmation and Identification

While HPLC quantifies purity, spectroscopic methods are essential for confirming the identity of the main component and elucidating the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the azetidine ring protons, which typically appear as complex multiplets, and a distinct signal for the amide protons.[8][9] The presence of impurities would be indicated by additional, unassigned peaks.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight of the free base (m/z [M+H]⁺ at approx. 101.07). For impurity identification, coupling HPLC with MS (LC-MS) is the definitive technique. When an unknown peak is detected in the HPLC purity analysis above a set threshold (e.g., 0.1%), an LC-MS analysis can provide its molecular weight, aiding in its structural identification.[8]

3.3 Other Essential Tests for Comprehensive Quality Control

  • Assay (Content): While HPLC can be used for assay determination against a qualified reference standard, a classic titrimetric method offers a reliable orthogonal technique. Potentiometric titration of the hydrochloride salt with a standardized base (e.g., 0.1 N NaOH) provides an accurate measure of the compound's content.

  • Loss on Drying (LOD): This gravimetric test determines the amount of volatile matter (primarily water and residual solvents) in the sample. It is critical for ensuring the material is dry and that the assay is not artificially inflated by solvent content.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of inorganic impurities in the sample by burning off all organic material and weighing the residue. It is a general screen for non-volatile inorganic contaminants.

Integrated Analytical Workflow

A robust quality control strategy integrates these methods into a logical sequence. The results from each test provide a complete picture of the purity, identity, and quality of a batch of Azetidine-3-carboxamide hydrochloride.

G start Batch Sample Received identity Identity Confirmation (¹H NMR, FTIR) start->identity purity_assay HPLC Analysis (Purity & Assay) identity->purity_assay decision Purity & Impurities Meet Specification? purity_assay->decision other_tests Ancillary Tests (LOD, ROI, Titration) purity_assay->other_tests pass Batch Passes decision->pass Yes investigate Investigate Unknowns (LC-MS, NMR) decision->investigate No (Unknowns > 0.1%) fail Batch Fails investigate->fail other_tests->pass

Caption: Integrated workflow for batch release testing.

Conclusion

The purity analysis of Azetidine-3-carboxamide hydrochloride is a critical process that ensures its suitability for use in pharmaceutical development. A scientifically sound approach relies not on a single technique, but on the synergistic use of high-resolution chromatography (HPLC) for quantification, spectroscopy (NMR, MS) for identification, and compendial tests (Titration, LOD, ROI) for overall quality. By understanding potential impurities and employing a self-validating, multi-faceted analytical workflow, researchers and drug development professionals can ensure the integrity of this vital chemical building block, thereby safeguarding the quality and safety of the resulting medicines.

References

  • PubChem. Ethyl azetidine-3-carboxylate hydrochloride. Available at: [Link]

  • iChemical. Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7. Available at: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • MDPI. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • PubMed Central (PMC). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Available at: [Link]

  • SpectraBase. Azetidine hydrochloride - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

  • PubMed Central (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at: [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Available at: [Link]

  • Oakwood Chemical. Azetidine-3-carboxylic acid hydrochloride. Available at: [Link]

  • Odesa National University of Technology. Validated spectroscopic methods for determination of anti-histaminic drug azelastine in pure form. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Azetidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carboxamide hydrochloride is a member of the azetidine class of saturated heterocyclic compounds, which are of significant interest in medicinal chemistry. The strained four-membered ring of the azetidine moiety provides a unique three-dimensional structural motif that can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. As a building block in drug discovery, understanding the fundamental physicochemical properties of azetidine-containing fragments like Azetidine-3-carboxamide hydrochloride is paramount for predicting their behavior in biological systems.

The Critical Role of pKa and logP in Drug Discovery

In the journey of a drug from administration to its target, it must traverse a series of diverse environments with varying pH and lipophilicity. The pKa and logP of a molecule are fundamental descriptors that govern its ability to navigate these biological barriers.

  • pKa (Acid Dissociation Constant): The pKa is a measure of the acidity or basicity of a compound. For a molecule like Azetidine-3-carboxamide, which contains a basic azetidine nitrogen, the pKa will dictate its ionization state at different physiological pH values. The ionization state is a critical determinant of a drug's solubility, permeability across cell membranes, and binding affinity to its target. A compound's pKa profile can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • logP (Partition Coefficient): The logP value quantifies the lipophilicity or hydrophobicity of a compound. It is the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. This parameter is a key indicator of a drug's ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier. An optimal balance of hydrophilicity and lipophilicity is often sought in drug design to ensure adequate solubility and membrane permeability.

Predicted Physicochemical Properties of Azetidine-3-carboxamide

While specific experimental data for Azetidine-3-carboxamide is not publicly available, we can infer its likely physicochemical characteristics based on its structural components and data from related molecules.

The parent azetidine ring is a secondary amine with a reported pKa of approximately 11.3[1][2]. The presence of the electron-withdrawing carboxamide group at the 3-position is expected to lower the basicity of the azetidine nitrogen due to the inductive effect, resulting in a pKa value lower than that of the parent azetidine.

The carboxamide group is polar and capable of hydrogen bonding, which contributes to the overall hydrophilicity of the molecule. Therefore, Azetidine-3-carboxamide is expected to have a relatively low logP value, indicating a preference for the aqueous phase.

A summary of the key identifiers and anticipated physicochemical properties for Azetidine-3-carboxamide hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C4H9ClN2O[2]
Molecular Weight 136.58 g/mol [2]
CAS Number 124668-45-7[1]
Predicted pKa Expected to be < 11.3 (Basic)Expert Insight
Predicted logP Expected to be low (Hydrophilic)Expert Insight

Experimental Determination of pKa: Potentiometric Titration

The gold-standard method for the experimental determination of pKa is potentiometric titration. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa can then be determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices

Potentiometric titration is a highly accurate and precise method for pKa determination.[3][4][5] The choice of this method is based on its robustness and its ability to provide a direct measure of the compound's ionization behavior. Maintaining a constant ionic strength throughout the titration is crucial to minimize the influence of ionic activity on the pH measurements.[3] Purging the solution with an inert gas like nitrogen is essential to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[3]

Step-by-Step Experimental Protocol for pKa Determination
  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[3]

  • Sample Preparation: Accurately weigh a known amount of Azetidine-3-carboxamide hydrochloride and dissolve it in a suitable solvent (e.g., deionized water) to a final concentration of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add a concentrated solution of a salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) during the titration.[3]

  • Inert Atmosphere: Purge the sample solution with nitrogen for 10-15 minutes to remove dissolved CO2.[3] Maintain a gentle stream of nitrogen over the solution throughout the experiment.

  • Titration: Place the calibrated pH electrode and the titrant delivery tube into the sample solution. Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for the hydrochloride salt).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection point.[4]

Visualization of the pKa Determination Workflow

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution Calibrate->Prepare_Sample Adjust_Ionic_Strength Adjust Ionic Strength Prepare_Sample->Adjust_Ionic_Strength Purge_N2 Purge with Nitrogen Adjust_Ionic_Strength->Purge_N2 Titrate Titrate with Standard Solution Purge_N2->Titrate Record_pH Record pH Readings Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_pKa Determine pKa Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[6] It involves partitioning the solute between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the solute in each phase at equilibrium.

Causality Behind Experimental Choices

The choice of n-octanol and water as the two phases is based on their ability to mimic the properties of biological membranes and the aqueous environment of the body. Ensuring that the two phases are mutually saturated before the experiment is critical to prevent volume changes during the partitioning process, which would affect the accuracy of the results. The pH of the aqueous phase must be controlled with a buffer to ensure that the compound is in its neutral form, as the logP specifically refers to the partitioning of the non-ionized species.

Step-by-Step Experimental Protocol for logP Determination
  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate. The aqueous phase should be a buffer at a pH where the compound is predominantly in its neutral form (at least 2 pH units away from the pKa).

  • Sample Preparation: Prepare a stock solution of Azetidine-3-carboxamide hydrochloride in the aqueous buffer.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol-saturated aqueous buffer containing the compound with a known volume of the water-saturated n-octanol.

  • Equilibration: Seal the vessel and shake it gently for a sufficient period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of the logP Determination Workflow

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prepare_Phases Prepare Saturated Phases Mix_Phases Mix Phases Prepare_Phases->Mix_Phases Prepare_Sample Prepare Sample in Aqueous Phase Prepare_Sample->Mix_Phases Equilibrate Equilibrate (Shake) Mix_Phases->Equilibrate Separate_Phases Separate Phases (Centrifuge) Equilibrate->Separate_Phases Measure_Conc Measure Concentration in Each Phase Separate_Phases->Measure_Conc Calculate_logP Calculate logP Measure_Conc->Calculate_logP

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

References

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

  • iChemical. Azetidine-3-carboxamide hydrochloride, CAS No. 124668-45-7. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • ResearchGate. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • PubChem. Azetidine. [Link]

  • Wikipedia. Azetidine. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • ECETOC. Measurement of Acidity (pKa). [Link]

Sources

Biological activity of "Azetidine-3-carboxamide hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Azetidine-3-Carboxamide Hydrochloride Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique platform for the design of novel therapeutic agents. This guide focuses specifically on the biological activities of derivatives of Azetidine-3-carboxamide, particularly in its hydrochloride salt form, which enhances solubility and aids in formulation.[1] We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental methodologies for these compounds across various biological targets, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Azetidine-3-Carboxamide Core

Azetidine derivatives are increasingly recognized for their potential in drug discovery, demonstrating a wide array of pharmacological activities including anticancer, antibacterial, and dopamine antagonist effects.[2][3] The azetidine ring acts as a conformationally constrained bioisostere for various functional groups, allowing for precise three-dimensional positioning of substituents to optimize interactions with biological targets. The 3-carboxamide moiety provides a key hydrogen bonding motif, crucial for molecular recognition at enzyme active sites and receptor binding pockets. This guide will explore the diverse biological roles of these derivatives, from enzyme inhibition to receptor modulation.

The Significance of the Hydrochloride Salt

The use of the hydrochloride salt of Azetidine-3-carboxamide is a strategic choice in pharmaceutical development. This salt form generally imparts greater aqueous solubility and stability compared to the free base, which is advantageous for in vitro biological assays and for the formulation of parentally or orally administered therapeutics.[1]

Azetidine-3-Carboxamide Derivatives as Dopamine Receptor Antagonists

A significant area of investigation for azetidine-3-carboxamide derivatives has been their activity as antagonists of dopamine receptors, particularly the D2 and D4 subtypes. These receptors are critical targets for antipsychotic drugs used in the treatment of schizophrenia and other central nervous system disorders.

Mechanism of Action

Azetidine-3-carboxamide derivatives designed as dopamine antagonists typically feature a core azetidine ring with the carboxamide at the 3-position and a larger, often aromatic or lipophilic, substituent on the azetidine nitrogen. This structure allows the molecule to occupy the dopamine binding pocket on the receptor without eliciting a functional response, thereby blocking the downstream signaling cascade initiated by dopamine. The antagonistic activity is believed to arise from key interactions between the carboxamide group and polar residues within the receptor, while the N-substituent explores hydrophobic pockets to enhance binding affinity.

Structure-Activity Relationship (SAR)

A study on N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives revealed key SAR insights for D2 and D4 receptor antagonism:

  • Substitution on the Benzamide Ring: The position of substituents on the phenyl ring of the benzamide moiety significantly influences potency and selectivity.

  • Optimal Substituents: Bromo-substituents were found to be particularly effective. N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was identified as the most potent D2 antagonist, while N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was the most potent D4 antagonist.[2]

Experimental Protocol: Dopamine Receptor Binding Assay

A standard method to evaluate the affinity of these compounds for dopamine receptors is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for D2 and D4 dopamine receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or D4 receptors.

  • Radioligand: [³H]-Spiperone (for D2) or [³H]-YM-09151-2 (for D4).

  • Non-specific binding control: Haloperidol.

  • Test compounds (Azetidine-3-carboxamide derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Enzyme Inhibition by Azetidinyl Carboxamides

Azetidine-3-carboxamide derivatives have also been identified as potent inhibitors of various enzymes, demonstrating their versatility as a scaffold for designing targeted therapeutics and agrochemicals.

Acyl-ACP Thioesterase Inhibition for Herbicidal Applications

Target: Acyl-ACP Thioesterase (FAT) is a plant-specific enzyme crucial for fatty acid biosynthesis. Inhibition of this enzyme disrupts plant growth, making it an attractive target for herbicide development.

Key Findings:

  • Utilizing scaffold hopping and bioisosteric replacement, novel azetidinyl pyrazole carboxamide derivatives were identified as inhibitors of FAT.[4][5]

  • These compounds demonstrated promising target affinity and in vivo efficacy against commercially important weed species.[4][5]

Data Presentation: In Vitro Activity of Azetidinyl Carboxamide FAT Inhibitors

Compound IDScaffoldTarget EnzymepI₅₀
10 Substituted Azetidinyl CarboxamideFAT@LEMPA5.0
11a Substituted Azetidinyl CarboxamideFAT@LEMPA5.6
Data adapted from reference[4]
Monoacylglycerol Lipase (MAGL) Inhibition

Target: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL increases 2-AG levels, which has therapeutic potential for treating neuroinflammatory and anxiety disorders.

Key Findings:

  • 3-substituted azetidine carbamates have been developed as highly efficient and selective irreversible inhibitors of MAGL.[6]

  • Structural studies, including co-crystal structures of inhibitors bound to MAGL, have guided the optimization of these compounds.[6]

  • Lead compounds have demonstrated the ability to elevate central 2-AG levels in vivo.[6]

Experimental Workflow: MAGL Inhibitor Screening and Optimization

MAGL_Inhibitor_Workflow cluster_screening Initial Screening cluster_optimization Hit-to-Lead Optimization cluster_invivo In Vivo Validation s1 Compound Library (Azetidine Carbamates) s2 In Vitro MAGL Activity Assay s1->s2 Test o1 Identify Hits (IC50 < 1µM) s2->o1 o2 SAR Studies & Chemical Synthesis o1->o2 o3 Co-crystallization with MAGL o2->o3 o4 Cellular Assays o2->o4 v1 Pharmacokinetic Studies (Rodents) o4->v1 v2 In Vivo Target Engagement (2-AG levels) v1->v2 v3 Preclinical Candidate v2->v3

Caption: Workflow for MAGL inhibitor discovery.

Antimycobacterial Activity of Azetidine Derivatives

Multidrug-resistant Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel antitubercular agents.

Key Findings:

  • A series of azetidine derivatives have been identified with potent activity against Mtb, with MIC₉₉ values in the low micromolar range.[7]

  • Crucially, these compounds did not lead to the emergence of specific resistance in mycobacterial model organisms.[7]

  • Mode of action studies suggest that these azetidines inhibit the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell envelope.[7]

Signaling Pathway: Proposed Mechanism of Mycolic Acid Synthesis Inhibition

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis p1 Fatty Acid Synthase I (FAS-I) p2 Fatty Acid Synthase II (FAS-II) p1->p2 p3 Pks13 p2->p3 p4 Trehalose Monomycolate (TMM) p3->p4 p5 Mycolic Acids p4->p5 cell_wall Mycobacterial Cell Wall p5->cell_wall Incorporation inhibitor Azetidine Derivatives inhibitor->p4 Inhibition of late-stage transport/ ligation

Caption: Inhibition of mycolic acid biosynthesis.

Structure-Activity Relationship: The Importance of Isomerism

The positioning of the carboxamide group on the azetidine ring is a critical determinant of biological activity. In the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a notable observation was made regarding the azetidine core.

Key Finding:

  • While (R)-azetidine-2-carboxamide analogues proved to be potent STAT3 inhibitors with sub-micromolar IC₅₀ values, changing the scaffold to an azetidine-3-carboxamide resulted in a complete loss of activity.[8][9]

This finding underscores the high degree of structural and steric specificity required for interaction with the STAT3 protein and highlights the importance of exploring different positional isomers during lead optimization.

Synthesis of Azetidine-3-Carboxamide Precursors

The synthesis of azetidine-3-carboxamide derivatives often proceeds through a key intermediate, 3-amino-azetidine. A facile and efficient process for preparing these intermediates is crucial for the exploration of this chemical space.[10]

General Synthetic Scheme for 3-Amino-Azetidine Derivatives

A common route involves the cyclization of appropriately substituted γ-aminoalcohols or the manipulation of other functionalized azetidines. Patents describe multi-step sequences starting from commercially available materials to generate the core 3-amino-azetidine scaffold, which can then be acylated to produce a diverse library of azetidine-3-carboxamide derivatives.[10]

Synthesis_Workflow start Commercially Available Starting Materials step1 Multi-step synthesis to form protected azetidine precursor start->step1 step2 Cyclization to form the azetidine ring step1->step2 step3 Functional group interconversion to yield 3-Amino-Azetidine step2->step3 step4 Acylation with Carboxylic Acid (or activated derivative) step3->step4 final Azetidine-3-Carboxamide Derivatives step4->final

Caption: General synthesis of azetidine-3-carboxamides.

Conclusion and Future Directions

Derivatives of Azetidine-3-carboxamide hydrochloride represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as dopamine receptor antagonists, enzyme inhibitors, and antimycobacterial agents highlights the value of the conformationally constrained azetidine scaffold in drug design. The critical influence of isomerism on activity, as seen in the case of STAT3 inhibition, provides a compelling rationale for detailed structure-activity relationship studies. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the exploration of new therapeutic applications for this valuable chemical scaffold.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.

  • Synthesis of azetidine derivatives. Google Patents.

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate.

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate.

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate.

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.

  • Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. PubMed.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ResearchGate.

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Thieme Connect.

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inh. Thieme Connect.

  • Azetidines of pharmacological interest. PubMed.

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central.

  • Azetidine hydrochloride. Chem-Impex.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Azetidine-3-carboxamide hydrochloride. Sigma-Aldrich.

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed.

  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. PubMed.

Sources

The Azetidine-3-carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a privileged scaffold in modern drug discovery. Its unique conformational rigidity, coupled with inherent ring strain, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of therapeutic candidates. This technical guide focuses on a particularly valuable building block: Azetidine-3-carboxamide hydrochloride . We will explore its fundamental properties, synthesis, and, most critically, its diverse applications as a foundational core in the design of potent and selective inhibitors for a range of high-value therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Value of the Azetidine Moiety in Drug Design

The azetidine ring occupies a unique space in chemical biology. Unlike the highly strained and reactive three-membered aziridine ring or the flexible five-membered pyrrolidine ring, the azetidine scaffold provides a desirable balance of stability and conformational constraint. This rigidity can be advantageous in drug design for several reasons:

  • Entropy Reduction: By locking rotatable bonds, the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[1]

  • Vectorial Projection of Substituents: The defined geometry of the four-membered ring allows for precise, three-dimensional positioning of functional groups into the binding pockets of target proteins.

  • Improved Physicochemical Properties: Incorporation of the azetidine motif can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.[2]

  • Novel Chemical Space: As a bioisosteric replacement for other common rings (e.g., piperidine, pyrrolidine, or even phenyl rings), azetidines can unlock novel chemical space and lead to intellectual property advantages.

The "3-carboxamide" functionalization of the azetidine ring provides a key handle for synthetic elaboration, allowing for the straightforward introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Physicochemical Profile of Azetidine-3-carboxamide Hydrochloride

A thorough understanding of the physicochemical properties of a core building block is essential for its effective utilization in a drug discovery cascade.

PropertyValueSource
Molecular Formula C₄H₉ClN₂O[3]
Molecular Weight 136.58 g/mol N/A
Appearance Solid[3]
SMILES String O=C(N)C1CNC1.Cl[3]
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N[3]
Water Solubility Miscible (as parent azetidine)[4]

Synthesis of the Azetidine-3-carboxamide Hydrochloride Core

The synthesis of functionalized azetidines has historically been challenging but recent advances have made these scaffolds more accessible.[5] A general synthetic approach to azetidine-3-carboxamide hydrochloride involves the construction of the azetidine ring followed by functional group manipulation. A representative synthesis is outlined in a patent, which describes the preparation of the free base, azetidine-3-carboxamide.[6]

The diagram below illustrates a generalized workflow for the synthesis of functionalized azetidines, which can be adapted to produce the target compound.

G cluster_prep Precursor Preparation cluster_cyclization Ring Formation cluster_fgm Functionalization cluster_final Final Product A β-amino alcohol or γ-halo amine B Intramolecular Cyclization A->B Base or Catalyst C Protected Azetidine-3-carboxylate B->C D Amidation C->D NH₃ or Amine Source E Deprotection D->E Acidic Conditions F Azetidine-3-carboxamide Hydrochloride E->F HCl G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates pSTAT3 STAT3 (P) JAK->pSTAT3 phosphorylates Dimer STAT3 Dimer (P) pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription induces Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibits Dimerization & DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Inhibition of Epigenetic Targets: ASH1L and HDACs

Epigenetic modifications are critical for regulating gene expression, and their dysregulation is a key factor in cancer and other diseases. [7][8]Azetidine-3-carboxamide has been incorporated into inhibitors of several important epigenetic enzymes.

  • ASH1L: The histone methyltransferase ASH1L (Absent, small, or homeotic1-like) plays a crucial role in the development of certain types of leukemia, particularly those with MLL1 gene translocations. [5][9]Inhibition of ASH1L's catalytic SET domain is a promising therapeutic strategy. [10]The azetidine moiety can be used to construct molecules that bind to the ASH1L active site, blocking its methyltransferase activity and inducing apoptosis in leukemia cells. [9]* HDACs: Histone deacetylases (HDACs) are another class of epigenetic regulators that are important cancer targets. [8][11]The azetidine scaffold has been used to develop novel HDAC inhibitors. For example, azetidin-2-one (β-lactam) derivatives have been designed as dual inhibitors of HDAC6 and HDAC8, demonstrating nanomolar potency and selectivity over other HDAC isoforms. [11]

Modulating Lipid Signaling: Autotaxin, FAAH, and MAGL Inhibitors

Lipid signaling pathways are implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. [12][13]

  • Autotaxin (ATX): ATX is the primary enzyme responsible for producing the signaling lipid lysophosphatidic acid (LPA), which is involved in fibrosis and cancer progression. [14][15]Inhibiting ATX is therefore a key therapeutic goal. [16]The azetidine-3-carboxamide scaffold can be found in patents for novel ATX inhibitors, where it serves to orient functional groups that interact with the enzyme's active site.

  • FAAH and MAGL: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the principal enzymes that degrade the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively. [13]Inhibiting these enzymes increases endocannabinoid levels, producing analgesic and anti-inflammatory effects. Azetidine-based carbamates and ureas have been developed as potent and selective inhibitors of MAGL and FAAH. [17]

PI3K Inhibitors in Oncology

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, driving tumor growth and proliferation. [18][19]Medicinal chemistry efforts have utilized azetidine rings to enhance the selectivity of PI3K inhibitors for specific isoforms (e.g., PI3Kδ), which can lead to a better therapeutic window. [18]

Experimental Protocols for Inhibitor Characterization

Validating the activity of newly synthesized compounds is a critical step in drug discovery. The following are representative, high-level protocols for assays relevant to the targets discussed.

Protocol: Fluorometric Assay for FAAH/MAGL Inhibition

This protocol provides a general framework for measuring the inhibition of FAAH or MAGL using a fluorogenic substrate.

Principle: The enzyme (FAAH or MAGL) hydrolyzes a non-fluorescent substrate to release a highly fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

Materials:

  • Recombinant human FAAH or MAGL

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH) [20]* Fluorogenic Substrate (e.g., AMC-arachidonoyl amide for FAAH) [20]* Test Inhibitor (dissolved in DMSO)

  • 96-well black, opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired 2X final concentrations.

  • Assay Setup:

    • Inhibitor Wells: Add 50 µL of 2X test inhibitor solution and 50 µL of diluted enzyme solution to triplicate wells.

    • Control Wells (100% Activity): Add 50 µL of Assay Buffer (with DMSO vehicle) and 50 µL of diluted enzyme solution.

    • Background Wells (No Enzyme): Add 100 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. This is particularly crucial for irreversible inhibitors. [13]4. Reaction Initiation: Add 100 µL of 2X substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes (e.g., Excitation: 360 nm, Emission: 460 nm). [21]6. Data Analysis:

    • Determine the initial reaction rate (slope) for each well.

    • Subtract the background rate from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control wells.

    • Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.

G start Start prep_plate Prepare 96-well plate: Inhibitor, Control, Blank wells start->prep_plate add_enzyme Add Enzyme Solution (to Inhibitor & Control wells) prep_plate->add_enzyme pre_incubate Pre-incubate Plate (37°C, 15-30 min) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to all wells pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (37°C, 30-60 min) add_substrate->read_plate analyze Data Analysis: Calculate Rates, % Inhibition, IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a fluorometric FAAH/MAGL inhibitor assay.

Conclusion and Future Outlook

The azetidine-3-carboxamide hydrochloride scaffold is more than just a simple building block; it is a strategic tool for the modern medicinal chemist. Its inherent structural properties provide a rigid and versatile core that has been successfully exploited to create potent and selective inhibitors against a growing list of challenging therapeutic targets in oncology, immunology, and neuroscience. The continued exploration of novel synthetic routes to functionalized azetidines and their application in diversity-oriented synthesis will undoubtedly expand their impact. [22]As drug discovery programs continue to demand molecules with optimized properties and novel mechanisms of action, the strategic incorporation of the azetidine-3-carboxamide motif will remain a valuable approach for developing the next generation of therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed - NIH. Available at: [Link]

  • Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. MDPI. Available at: [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. PubMed. Available at: [Link]

  • Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis. NIH. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ResearchGate. Available at: [Link]

  • Azetidinones as zinc-binding groups to design selective HDAC8 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Bright and Versatile Azetidinecarboxamide-Based Fluorophore-Ligand Conjugates for High-Resolution Cell Imaging. ResearchGate. Available at: [Link]

  • Bright and Versatile Azetidinecarboxamide-Based Fluorophore–Ligand Conjugates for High-Resolution Cell Imaging. ResearchGate. Available at: [Link]

  • Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer. Frontiers. Available at: [Link]

  • Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. PMC - NIH. Available at: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. Available at: [Link]

  • 55870 - Gene ResultASH1L ASH1 like histone lysine methyltransferase. NCBI. Available at: [Link]

  • The histone methyltransferase ASH1L protects against bone loss by inhibiting osteoclastogenesis. PMC - NIH. Available at: [Link]

  • Evidence Supporting Autotaxin as a Potential New Drug Treatment Target in Patients With Advanced Diabetic Retinopathy. IOVS. Available at: [Link]

  • Histone methyltransferase ASH1L primes metastases and metabolic reprogramming of macrophages in the bone niche. MD Anderson Cancer Center. Available at: [Link]

  • Theoretical mechanism of action of a) autotaxin (ATX) and b) selective... ResearchGate. Available at: [Link]

  • Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts. PMC. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. Available at: [Link]

  • Medicinal chemistry updates of novel HDACs inhibitors (2020 to present). PubMed. Available at: [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. PMC. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Medicinal Chemistry Insights into Novel HDAC Inhibitors: An Updated Patent Review (2012-2016). PubMed. Available at: [Link]

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available at: [Link]

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. PubMed. Available at: [Link]

  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Azetidine-3-carboxamide Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including conformational rigidity, metabolic stability, and its role as a versatile bioisostere, makes it an attractive component in the design of novel therapeutics. This guide provides a comprehensive technical overview of azetidine-3-carboxamide hydrochloride, exploring its synthesis, physicochemical properties, and strategic application in drug discovery. We will delve into the rationale behind its use as a molecular scaffold, provide detailed synthetic protocols, and discuss its impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates, supported by relevant case studies and extensive references.

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The azetidine moiety has garnered significant attention in drug discovery due to its unique structural and physicochemical properties.[1] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) imparts a greater degree of conformational rigidity.[2] This rigidity can be highly advantageous in drug design, as it pre-organizes substituents in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for the biological target.[2]

Furthermore, the incorporation of an azetidine ring can favorably modulate the physicochemical properties of a molecule. It can serve as a bioisosteric replacement for other cyclic and acyclic moieties, offering a means to improve properties such as:

  • Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to more lipophilic carbocyclic analogs.

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.

  • Lipophilicity: Azetidines generally have lower lipophilicity than their corresponding pyrrolidine or piperidine analogs, which can be beneficial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3]

The azetidine scaffold is present in several approved drugs and numerous clinical candidates, highlighting its therapeutic potential across a wide range of diseases.[4]

Azetidine-3-carboxamide Hydrochloride: A Key Building Block

Azetidine-3-carboxamide hydrochloride is a specific derivative of the azetidine scaffold that offers two key points for diversification: the ring nitrogen and the carboxamide functional group. The hydrochloride salt form enhances its stability and aqueous solubility, making it an excellent starting material for library synthesis and further chemical modifications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a scaffold is crucial for rational drug design. The following table summarizes key computed and experimental data for azetidine-3-carboxylic acid, the parent of the title compound.

PropertyValueSource
Molecular Formula C4H7NO2[5]
Molecular Weight 101.11 g/mol [6]
CAS Number 36476-78-5[6]
XLogP3-AA -3.2[5]
Topological Polar Surface Area (TPSA) 49.3 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 1[5]

These properties suggest that the azetidine-3-carboxamide core is a relatively small, polar scaffold, which can be a desirable starting point for developing drug candidates with favorable ADME properties.[7]

Synthesis of Azetidine-3-carboxamide Hydrochloride

The synthesis of substituted azetidines can be challenging due to the inherent ring strain.[4] However, several robust synthetic routes have been developed.[8] A common and versatile approach to azetidine-3-carboxamide hydrochloride involves a multi-step synthesis starting from a protected azetidine-3-carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of azetidine-3-carboxamide hydrochloride. The choice of protecting group (PG) for the azetidine nitrogen is critical and is often a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group, which can be removed under specific and orthogonal conditions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection & Salt Formation A Azetidine-3-carboxylic acid B N-Protected azetidine-3-carboxylic acid A->B e.g., Boc2O or BnBr C N-Protected azetidine-3-carboxamide B->C Ammonia source, Coupling agent (e.g., HATU, EDC) D Azetidine-3-carboxamide hydrochloride C->D Acid (e.g., HCl in Dioxane)

Caption: General workflow for the synthesis of azetidine-3-carboxamide hydrochloride.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic acid [9]

  • To a solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidine-3-carboxylic acid.

Step 2: Synthesis of 1-Boc-azetidine-3-carboxamide

  • Dissolve 1-Boc-azetidine-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and an amine base like DIPEA (N,N-Diisopropylethylamine).

  • Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-Boc-azetidine-3-carboxamide.

Step 3: Synthesis of Azetidine-3-carboxamide hydrochloride

  • Dissolve 1-Boc-azetidine-3-carboxamide in a suitable organic solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid in dioxane (typically 4M) and stir the mixture at room temperature.

  • The product will precipitate out of the solution as the hydrochloride salt.

  • Filter the solid, wash with a cold solvent like diethyl ether, and dry under vacuum to yield azetidine-3-carboxamide hydrochloride.

Strategic Applications in Drug Discovery

The azetidine-3-carboxamide scaffold provides a rigid and versatile platform for the development of novel therapeutics. The substitution pattern on the azetidine ring is a critical determinant of biological activity.

The Importance of Substitution: C2 vs. C3

The position of the carboxamide group on the azetidine ring can have a profound impact on the molecule's ability to interact with its biological target. A notable example is in the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers.

In a study developing STAT3 inhibitors, researchers found that while (R)-azetidine-2-carboxamide analogues exhibited sub-micromolar potency, changing the scaffold to an azetidine-3-carboxamide resulted in a significant loss of activity.[10][11] This finding underscores the critical importance of the spatial arrangement of functional groups for target engagement.

G cluster_0 STAT3 Inhibition Azetidine-2-carboxamide Azetidine-2-carboxamide High Potency High Potency Azetidine-2-carboxamide->High Potency Azetidine-3-carboxamide Azetidine-3-carboxamide Loss of Activity Loss of Activity Azetidine-3-carboxamide->Loss of Activity

Caption: Impact of carboxamide position on STAT3 inhibition.

Successful Applications of 3-Substituted Azetidines

While the 3-carboxamide may not be optimal for all targets, 3-substituted azetidines have shown significant promise in other therapeutic areas. For instance, derivatives of azetidine-3-carboxylic acid have been investigated as potent and selective inhibitors of the GABA transporter GAT-3.[12] In this context, the 3-substituted pattern provides the correct geometry for interaction with the transporter protein.

Furthermore, the azetidine-3-carboxamide moiety can serve as a key intermediate for the synthesis of more complex molecules. The carboxamide can be further functionalized, or the ring nitrogen can be substituted to explore a wide chemical space and optimize the pharmacological profile of a lead compound.

Impact on ADME Properties

The physicochemical properties of the azetidine-3-carboxamide scaffold suggest a favorable starting point for developing orally bioavailable drugs. Its low molecular weight and polar nature can contribute to good solubility. However, the overall ADME profile of a final drug candidate will depend on the nature of the substituents added to the scaffold.

In general, the rigid nature of the azetidine ring can reduce the number of rotatable bonds in a molecule, which is often associated with improved oral bioavailability. The introduction of the azetidine scaffold can also block sites of metabolism, leading to a longer half-life in vivo. However, it is crucial to experimentally determine the ADME properties of any new chemical entity.

Conclusion

Azetidine-3-carboxamide hydrochloride is a valuable and versatile scaffold for modern drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic tractability makes it an attractive starting point for the development of novel therapeutics. While the substitution pattern on the azetidine ring is critical for biological activity, the 3-carboxamide moiety offers a rich platform for chemical exploration. A thorough understanding of its synthesis, properties, and structure-activity relationships, as detailed in this guide, will empower researchers to effectively leverage this promising scaffold in their drug discovery programs.

References

  • Couty, F., & Evano, G. (2009). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 9(15), 5245-5269. [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), 2100086. [Link]

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2693-2713. [Link]

  • Krogsgaard-Larsen, P., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(5), 1996-2006. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 3(11), 911-916. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15856-15879. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15856-15879. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • WO1999019297A1 - Synthesis of azetidine derivatives. (1999).
  • EP0299513A1 - Azetidine derivatives, compositions and their use. (1989).
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Al-Obaidi, A. M., & Al-Masoudi, N. A. (2022). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Karbala International Journal of Modern Science, 8(2), 241-253. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. (1987).
  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • PubChem. (n.d.). 3-azetidinecarboxylic Acid. PubChem. [Link]

  • US9139593B2 - Azetidine compounds, compositions and methods of use. (2015).
  • PubChem. (n.d.). N-(3-hydroxy-2-pyridinyl)azetidine-3-carboxamide. PubChem. [Link]

  • International Journal of Latest Technology in Engineering, Management & Applied Science. (n.d.). View of Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. ijltemas.in. [Link]

  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15856-15879. [Link]

  • EP3126451A1 - Azetidine-substituted fluorescent compounds. (2020).
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(10), 2548. [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid. (2004).
  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Semantic Scholar. (n.d.). Synthesis of azetidine-3-carboxylic acid. Semantic Scholar. [Link]

  • PubChem. (n.d.). N-(3-bromo-4-pyridinyl)azetidine-3-carboxamide. PubChem. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • EP0165636A1 - Process for preparing azetidine derivatives and intermediates therein. (1985).
  • McKittrick, B. A., et al. (1998). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry, 41(5), 752-759. [Link]

  • EP0165636B1 - Process for preparing azetidine derivatives and intermediates therein. (1988).

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Inhibitors Using Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Drug Discovery

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after structural motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between the less stable aziridines and the more flexible pyrrolidines, confers a unique conformational rigidity.[2] This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][3] Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, and are found in several approved drugs.[4][5]

Azetidine-3-carboxamide hydrochloride is a versatile and readily available building block that presents two key points for diversification: the secondary amine of the azetidine ring and the primary carboxamide group. This dual functionality allows for the construction of diverse molecular architectures, making it an ideal starting point for the synthesis of novel inhibitors targeting a range of enzymes and receptors. These application notes provide detailed protocols for the derivatization of Azetidine-3-carboxamide hydrochloride, focusing on N-acylation, N-alkylation, and reductive amination, key reactions in the generation of compound libraries for drug discovery.

Physicochemical Properties of Azetidine-3-carboxamide Hydrochloride

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 124668-45-7
Molecular Formula C₄H₉ClN₂O
Molecular Weight 136.58 g/mol
Form Solid
SMILES String O=C(N)C1CNC1.Cl
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N

Note: As a hydrochloride salt, the secondary amine of the azetidine ring is protonated. This necessitates a neutralization step with a suitable base before it can participate in nucleophilic reactions.

Synthetic Protocols for Inhibitor Scaffolds

The following protocols are designed as robust starting points for the synthesis of diverse inhibitor libraries from Azetidine-3-carboxamide hydrochloride. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Acylation via Amide Coupling

The formation of an amide bond at the secondary amine of the azetidine ring is a fundamental transformation for introducing a wide variety of substituents. This is particularly relevant in the synthesis of kinase and protease inhibitors, where the amide bond can mimic a peptide linkage and form crucial hydrogen bond interactions with the target protein.

Rationale: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a more economical option, though it may require longer reaction times.

N_Acylation_Workflow cluster_reactants Reactants cluster_process Process A Azetidine-3-carboxamide Hydrochloride E Neutralization & Activation A->E B Carboxylic Acid (R-COOH) B->E C Base (e.g., DIPEA) C->E D Coupling Reagent (e.g., HATU or EDC/HOBt) D->E F Amide Bond Formation E->F Activated Acid Intermediate G Work-up & Purification F->G H N-Acylated Azetidine-3-carboxamide (Target Inhibitor Scaffold) G->H

Caption: Workflow for N-Acylation of Azetidine-3-carboxamide.

Detailed Step-by-Step Methodology (HATU Coupling):

  • Reactant Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Addition of Azetidine: Add a solution of Azetidine-3-carboxamide hydrochloride (1.2 eq) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Wash the combined organic layers with a 5% aqueous solution of LiCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl-alkyl substituents.[6][7] This is particularly useful for modifying the physicochemical properties of the inhibitor, such as lipophilicity and metabolic stability.

Rationale: This one-pot procedure involves the in-situ formation of an iminium ion from the reaction of the azetidine's secondary amine with an aldehyde or ketone, followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting carbonyl compound.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process A Azetidine-3-carboxamide Hydrochloride E Neutralization & Imine/Iminium Formation A->E B Aldehyde or Ketone B->E C Base (e.g., Et3N) C->E D Reducing Agent (e.g., NaBH(OAc)3) F Reduction D->F E->F Iminium Ion Intermediate G Work-up & Purification F->G H N-Alkylated Azetidine-3-carboxamide (Target Inhibitor Scaffold) G->H

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask, add Azetidine-3-carboxamide hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and dichloromethane (DCM, 0.1 M).

  • Neutralization: Add triethylamine (Et₃N, 1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Iminium Formation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Data Presentation: Characterization of a Representative N-Acylated Product

The following table provides expected characterization data for a representative N-acylated product, N-(benzoyl)azetidine-3-carboxamide, synthesized via Protocol 1.

Data TypeExpected Values
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.80-7.40 (m, 5H, Ar-H), 7.25 (s, 1H, CONH ₂), 7.05 (s, 1H, CONH ₂), 4.50-4.20 (m, 4H, Azetidine-CH₂), 3.50-3.30 (m, 1H, Azetidine-CH)
¹³C NMR (101 MHz, DMSO-d₆) δ 174.0 (C=O, amide), 168.0 (C=O, benzoyl), 135.0, 130.0, 128.5, 127.0 (Ar-C), 52.0, 50.0 (Azetidine-CH₂), 35.0 (Azetidine-CH)
LC-MS (ESI) m/z calculated for C₁₁H₁₂N₂O₂ [M+H]⁺: 205.09; found: 205.1

Application in Inhibitor Design: Case Studies

The functionalized azetidine-3-carboxamide scaffold can be incorporated into inhibitors for various biological targets.

  • Kinase Inhibitors: The N-acylated azetidine scaffold can serve as a hinge-binding motif in ATP-competitive kinase inhibitors. The carboxamide can form crucial hydrogen bonds within the kinase hinge region, while the N-acyl group can be tailored to occupy the hydrophobic pocket.

  • GPCR Ligands: The N-alkylated derivatives can be designed as ligands for G-protein coupled receptors (GPCRs). The nature of the N-alkyl substituent can be varied to modulate receptor subtype selectivity and agonist versus antagonist activity.

  • Enzyme Inhibitors: The azetidine-3-carboxamide core can be used to develop inhibitors for enzymes such as proteases and histone deacetylases (HDACs). The carboxamide can interact with active site residues, while the N-substituent can be designed to target specific subsites of the enzyme.

Conclusion

Azetidine-3-carboxamide hydrochloride is a valuable and versatile starting material for the synthesis of novel, three-dimensional inhibitor scaffolds. The protocols outlined in these application notes for N-acylation and N-alkylation provide a robust foundation for the generation of diverse compound libraries. The inherent conformational rigidity of the azetidine ring, combined with the multiple points for chemical diversification, makes this building block an attractive choice for drug discovery programs targeting a wide range of diseases.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100083. [Link]

  • Verma, A., et al. (2021). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Bioorganic & Medicinal Chemistry Letters, 31, 127705.
  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & Biomolecular Chemistry, 4(9), 1539–1553.
  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Azetidines in Drug Discovery

Azetidines have emerged as a privileged structural motif in modern medicinal chemistry. Their unique four-membered ring system imparts a favorable combination of properties, including metabolic stability, improved aqueous solubility, and a three-dimensional conformation that can enhance binding to biological targets. The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Azetidine-3-carboxamide hydrochloride is a particularly valuable building block, as the carboxamide group offers an additional point for molecular interactions. The N-alkylation of this scaffold is a critical transformation for the synthesis of novel drug candidates.

This comprehensive guide provides detailed application notes and protocols for the three most common and effective methodologies for the N-alkylation of azetidine-3-carboxamide hydrochloride: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig N-arylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but also the "why" behind the experimental choices.

Methodology 1: Direct N-Alkylation with Electrophiles

Direct N-alkylation via an SN2 reaction is a classic and often straightforward method for forming C-N bonds. This approach involves the reaction of the secondary amine of the azetidine with an alkyl halide or a related electrophile in the presence of a base.

Causality Behind Experimental Choices

The choice of base and solvent is critical for the success of direct N-alkylation. Azetidine-3-carboxamide hydrochloride is a salt, and the free base must be generated in situ for it to act as a nucleophile. A sufficiently strong, non-nucleophilic base is required to deprotonate the azetidinium ion without competing in the alkylation reaction. The amide proton is less acidic than the azetidinium proton and is generally not deprotonated under these conditions.

Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). For less reactive alkylating agents or more sterically hindered azetidines, stronger bases like sodium hydride (NaH) may be necessary. The choice of solvent is dictated by the solubility of the reagents and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly employed.

Potential Challenges and Troubleshooting
  • Over-alkylation: The product, an N-alkylated azetidine, is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt.[1] This can be minimized by using a slight excess of the starting azetidine or by carefully controlling the stoichiometry of the alkylating agent.

  • O- vs. N-alkylation: The carboxamide group contains an oxygen atom that could potentially be alkylated. However, N-alkylation is generally favored due to the higher nucleophilicity of the amine. In cases where O-alkylation is observed, changing the solvent or base may alter the selectivity.

  • Low Reactivity: Sterically hindered or electron-poor alkylating agents may react slowly. In such cases, increasing the reaction temperature, using a more polar solvent, or employing a stronger base can enhance the reaction rate. The addition of a catalytic amount of iodide (e.g., KI) can also accelerate the reaction with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide.

Experimental Protocol: N-Benzylation of Azetidine-3-carboxamide

This protocol describes the N-benzylation of azetidine-3-carboxamide hydrochloride using benzyl bromide and potassium carbonate.

Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine-3-carboxamide hydrochloride (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-azetidine-3-carboxamide.

Methodology 2: Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines. It involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2][3] This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation.[2]

Causality Behind Experimental Choices

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound. Milder reducing agents are therefore preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly used reagents for this transformation.[2][3] NaBH(OAc)₃ is often favored due to its non-toxic nature and its effectiveness under mildly acidic conditions, which can catalyze the formation of the imine intermediate.

The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). A small amount of acetic acid is sometimes added to facilitate imine formation, particularly with less reactive carbonyl compounds.

Visualizing the Reductive Amination Workflow

reductive_amination cluster_reactants Reactants cluster_reaction One-Pot Reaction Azetidine Azetidine-3-carboxamide Imine_Formation Imine/Iminium Ion Formation (Mildly Acidic) Azetidine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Product N-Alkylated Azetidine-3-carboxamide Reduction->Product

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the reductive amination of azetidine-3-carboxamide hydrochloride with a representative aldehyde using sodium triacetoxyborohydride.

Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add azetidine-3-carboxamide hydrochloride (1.0 eq) and anhydrous 1,2-dichloroethane (to make a 0.2 M solution).

  • Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture and stir for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine-3-carboxamide.

Methodology 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[4] This powerful method allows for the formation of a C-N bond between an amine and an aryl halide or triflate, substrates that are generally unreactive in traditional nucleophilic aromatic substitution reactions.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination relies on a catalytic cycle involving a palladium catalyst. The choice of the palladium precursor, the ligand, and the base are all crucial for a successful reaction.

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes, known as precatalysts, are also widely used and often offer better reactivity and reproducibility.

  • Ligand: The ligand is arguably the most critical component of the catalyst system. Bulky, electron-rich phosphine ligands are typically required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] Commonly used ligands include biarylphosphines (e.g., XPhos, RuPhos) and ferrocene-based ligands (e.g., dppf).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can also influence the catalyst's activity and stability.

Visualizing the Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Azetidine RedElim Reductive Elimination AmineCoord->RedElim + Base - Base-H⁺-X⁻ RedElim->Pd0 Product Release Product N-Aryl Azetidine RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Azetidine Azetidine-3-carboxamide Azetidine->AmineCoord Base Base Base->AmineCoord

Caption: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: N-Arylation with an Aryl Bromide

This protocol describes the N-arylation of azetidine-3-carboxamide hydrochloride with a representative aryl bromide using a palladium catalyst.

Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and deoxygenated

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous, deoxygenated toluene and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add azetidine-3-carboxamide hydrochloride (1.2 eq), the aryl bromide (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Add the pre-formed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated azetidine-3-carboxamide.

Comparative Analysis of N-Alkylation Methodologies

The choice of the most appropriate N-alkylation methodology depends on several factors, including the nature of the desired alkyl or aryl group, the scale of the reaction, and the functional group tolerance required.

MethodologyAdvantagesDisadvantagesTypical Reagents
Direct Alkylation Simple procedure, readily available reagents.Risk of over-alkylation, may require strong bases, limited to alkyl groups.Alkyl halides, tosylates; K₂CO₃, NaH, Et₃N.
Reductive Amination High selectivity (no over-alkylation), mild conditions, broad substrate scope (aldehydes and ketones).[2]Requires a carbonyl compound as the alkyl source, reducing agents can be moisture-sensitive.Aldehydes, ketones; NaBH(OAc)₃, NaBH₃CN.
Buchwald-Hartwig Excellent for aryl and heteroaryl groups, high functional group tolerance, broad scope.[4]Requires a palladium catalyst and a specific ligand, can be sensitive to air and moisture, higher cost.Aryl halides/triflates; Pd(OAc)₂, XPhos, NaOtBu.

Conclusion

The N-alkylation of azetidine-3-carboxamide hydrochloride is a key transformation for the generation of diverse chemical libraries for drug discovery. This guide provides a detailed overview of three powerful methodologies: direct N-alkylation, reductive amination, and Buchwald-Hartwig N-arylation. By understanding the principles behind each method and following the detailed protocols, researchers can confidently and efficiently synthesize a wide range of N-functionalized azetidine-3-carboxamides for their research and development programs.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2014). National Institutes of Health. Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018). PubMed Central. Retrieved from [Link]

  • Reaction scheme of mono N‐alkylation of amino acid esters: desired... (n.d.). ResearchGate. Retrieved from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (1999). MDPI. Retrieved from [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. (2010). PubMed Central. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. Retrieved from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]

  • N-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Retrieved from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. Retrieved from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method of producing n-alkyl lactams. (1972). Google Patents.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006). ResearchGate. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2011). PubMed Central. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of Azetidine-3-carboxamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. Azetidine-3-carboxamide, a conformationally constrained building block, offers a unique tool to modulate peptide backbone geometry, improve proteolytic stability, and introduce novel structural features. These application notes provide a comprehensive guide for the effective use of its hydrochloride salt in solid-phase peptide synthesis (SPPS), detailing the rationale, experimental protocols, and critical considerations for its successful integration into novel peptide-based therapeutics.

Introduction: The Azetidine Advantage in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low cell permeability. The introduction of unnatural amino acids, such as those containing an azetidine ring, can overcome these limitations.[1] The strained four-membered ring of azetidine imparts significant conformational rigidity upon the peptide backbone.[2] This pre-organization can lead to:

  • Enhanced Proteolytic Stability: The constrained geometry around the azetidine residue can sterically hinder the approach of proteases, significantly increasing the peptide's in vivo half-life.[3]

  • Improved Receptor Binding: By inducing specific turn structures, the azetidine moiety can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[1][4]

  • Novel Structural Scaffolds: The azetidine nitrogen provides a unique handle for late-stage functionalization, allowing for the attachment of imaging agents, cytotoxic payloads, or other molecular probes without utilizing a natural amino acid side chain.[3]

Azetidine-3-carboxamide, specifically, introduces a polar carboxamide group, capable of forming hydrogen bonds, which can be critical for target interaction while maintaining the conformational benefits of the azetidine core.

The Building Block: From Hydrochloride Salt to Protected Monomer

Azetidine-3-carboxamide is typically supplied as a hydrochloride salt to improve its stability and handling. Before it can be used in standard peptide synthesis workflows, the secondary amine of the azetidine ring must be protected. The two most common orthogonal protection strategies in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[5][6]

Workflow for N-α-Protection

cluster_start Starting Material cluster_reagents Protection Reaction cluster_product SPPS-Ready Monomer start Azetidine-3-carboxamide Hydrochloride reagents Base (e.g., NaHCO₃, DIPEA) Solvent (e.g., Dioxane/H₂O) + Fmoc-OSu or Boc₂O start->reagents Dissolution & Neutralization product N-Fmoc-Azetidine-3-carboxamide or N-Boc-Azetidine-3-carboxamide reagents->product Acylation

Caption: General workflow for N-protection of the starting material.

Protocol 1: Synthesis of N-Fmoc-Azetidine-3-carboxamide

This protocol provides a general method for the Fmoc protection of Azetidine-3-carboxamide hydrochloride.

StepProcedureDetails & Rationale
1 Dissolution Dissolve Azetidine-3-carboxamide hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
2 Neutralization Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until all solids have dissolved. This neutralizes the hydrochloride salt and acts as a base for the subsequent acylation.
3 Fmoc Addition Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.
4 Reaction Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
5 Work-up Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
6 Purification Purify the crude product by flash column chromatography to yield the pure N-Fmoc protected building block.

Note on Side-Chain Protection: The carboxamide side chain of asparagine can undergo dehydration to a nitrile during activation or side-chain-to-backbone rearrangements. While less common for azetidine derivatives, for sensitive sequences or prolonged coupling times, protection of the carboxamide with a trityl (Trt) group may be considered.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard Fmoc-based SPPS.[7] The use of N-Boc-Azetidine-3-carboxamide would follow standard Boc-SPPS protocols, which typically involve TFA for deprotection.[8]

Materials & Reagents
Reagent/MaterialPurposeRecommended Supplier
Rink Amide or Wang ResinSolid support for peptide synthesisVarious
N,N-Dimethylformamide (DMF)SPPS solventVarious
Dichloromethane (DCM)SPPS solventVarious
PiperidineFmoc deprotection reagentVarious
N-Fmoc-Azetidine-3-carboxamideBuilding blockSynthesized (Protocol 1)
Standard Fmoc-amino acidsBuilding blocksVarious
Coupling Reagents
HATU / HBTUUronium salt activatorVarious
HOBt / HOAtRacemization suppressantVarious
DICCarbodiimide activatorVarious
Base
DIPEA / CollidineActivation baseVarious
Cleavage Cocktail
Trifluoroacetic acid (TFA)Cleavage from resinVarious
Triisopropylsilane (TIS)Cation scavengerVarious
Water (H₂O)Cation scavengerVarious
Protocol 2: Standard SPPS Cycle for Azetidine-3-carboxamide Incorporation

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a standard SPPS resin like Rink Amide.

StepProcedureDetails & Rationale
1 Resin Swelling Swell the resin in DMF for 30-60 minutes in a reaction vessel.
2 Fmoc Deprotection Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). The release of the fluorenyl group can be monitored by UV absorbance.[9]
3 Coupling Pre-activate: In a separate vial, dissolve N-Fmoc-Azetidine-3-carboxamide (4 eq), HATU (3.9 eq), and collidine (8 eq) in DMF. Allow to pre-activate for 1-2 minutes. Couple: Add the activation mixture to the deprotected resin and agitate for 2-4 hours.
4 Monitoring Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recoupling may be necessary.
5 Washing Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
6 Repeat Return to Step 2 for the next amino acid in the sequence.
Optimizing Coupling Efficiency

The sterically hindered nature of the azetidine ring may sometimes lead to slower coupling kinetics compared to standard amino acids. A decision-making workflow can help troubleshoot incomplete couplings.

cluster_results cluster_actions start Perform Kaiser Test After Coupling is_negative Negative? start->is_negative proceed Proceed to Next Cycle is_negative->proceed Yes recouple Recouple with Fresh Reagent (Extend Time to 4-6h) is_negative->recouple No capping Cap Unreacted Amines (e.g., Acetic Anhydride) recouple->capping If still positive next_step Proceed to Next Cycle (Accept Deletion Sequence) capping->next_step

Caption: Decision workflow for troubleshooting coupling reactions.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The azetidine ring has been shown to be stable to strong acid conditions commonly used for cleavage.[1]

Protocol 3: Cleavage from Resin
StepProcedureDetails & Rationale
1 Resin Preparation Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
2 Cleavage Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin. Agitate at room temperature for 2-3 hours. The TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.[10]
3 Peptide Precipitation Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
4 Isolation Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times.
5 Drying & Analysis Dry the crude peptide under vacuum. Analyze by LC-MS and purify by RP-HPLC.

Conclusion

Azetidine-3-carboxamide hydrochloride is a valuable building block for creating conformationally constrained peptides with potentially superior therapeutic profiles. By following standard N-protection procedures and optimized SPPS coupling protocols, researchers can reliably incorporate this moiety into their peptide sequences. The resulting peptides benefit from the inherent structural rigidity and proteolytic resistance conferred by the azetidine ring, making this an important strategy for modern drug discovery and development.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2025, November 23). Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Delaunay, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Saunders, G. J., et al. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews. Retrieved from [Link]

  • Hiskey, R. G., et al. (1967). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Aapptec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: The Azetidine-3-Carboxamide Moiety as a Privileged Scaffold in the Synthesis of Potent and Selective STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling, yet challenging, therapeutic target in oncology. Its constitutive activation is a hallmark of numerous human cancers, driving proliferation, survival, and angiogenesis. This guide details the strategic incorporation of the azetidine ring system, a strained 4-membered heterocycle, as a superior design element in the synthesis of small-molecule STAT3 inhibitors. We move beyond simple procedural lists to explain the causal-driven choices in medicinal chemistry that led to the discovery of (R)-azetidine-2-carboxamide analogues with sub-micromolar potency. This document provides the scientific rationale, detailed synthetic protocols for analogous structures based on azetidine-3-carboxamide hydrochloride, and robust methodologies for inhibitor validation, serving as a comprehensive resource for researchers in the field.

The Rationale: Targeting STAT3 in Oncology

STAT3 is a cytoplasmic transcription factor that acts as a critical node for numerous oncogenic signaling pathways.[1] In healthy cells, its activation by cytokines and growth factors is transient and tightly regulated. However, in a vast number of malignant tumors, STAT3 is persistently activated, leading to the transcription of genes that promote cell cycle progression, prevent apoptosis (e.g., Bcl-xL, Mcl-1), and facilitate metastasis.[2][3] This makes the inhibition of STAT3 signaling a highly attractive strategy for cancer therapy.[4]

Despite its validation as a target, the development of direct STAT3 inhibitors has been fraught with challenges, primarily due to the shallow nature of its protein-protein interaction domains.[1] Early efforts targeting the SH2 domain for dimerization inhibition often struggled to achieve high potency and cell permeability. A paradigm shift occurred with the discovery of compounds that target the DNA-Binding Domain (DBD), leading to a new class of highly potent inhibitors.[5]

The STAT3 Signaling Cascade: A Point of Intervention

The canonical STAT3 pathway involves a series of well-defined steps, each offering a potential point for therapeutic intervention. Upon ligand binding to a cell surface receptor (e.g., IL-6R), associated Janus kinases (JAKs) or Src family kinases phosphorylate the receptor's cytoplasmic tail.[6] This creates a docking site for the SH2 domain of latent STAT3 monomers. Recruited STAT3 is then itself phosphorylated at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of stable STAT3:STAT3 homodimers through reciprocal pTyr-SH2 interactions.[2] These active dimers translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes. Azetidine-based inhibitors have been shown to effectively disrupt this cascade by preventing STAT3 from binding to DNA.[5][7]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK_Src JAK / Src Kinase Receptor->JAK_Src 2. Kinase Activation STAT3_mono Latent STAT3 Monomer JAK_Src->STAT3_mono 3. STAT3 Recruitment & Phosphorylation (pY705) pSTAT3_mono pY705-STAT3 Monomer STAT3_dimer Active STAT3 Dimer (pY705-pY705) pSTAT3_mono->STAT3_dimer 4. Dimerization DNA DNA (Promoter Region) STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor Azetidine-based Inhibitor Inhibitor->DNA BLOCKS Binding Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Transcription 6. Transcription Activation Cytokine Cytokine / Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: Canonical STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

The Azetidine Advantage in Medicinal Chemistry

Medicinal chemistry campaigns have revealed that moving from proline (5-membered ring) linkers to the more constrained (R)-azetidine-2-carboxamide (4-membered ring) scaffold resulted in a significant, over 4-fold boost in inhibitory potency against STAT3.[8][9]

Why is the Azetidine Scaffold Superior?

  • Conformational Rigidity: The strained 4-membered ring restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that is optimal for binding to the target protein. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

  • Improved Vectorial Projection: The specific geometry of the azetidine ring optimally projects the flanking pharmacophoric groups into their respective binding pockets on the STAT3 protein, enhancing molecular recognition and potency.

  • Novel Chemical Space: Azetidine scaffolds are less common than their 5- and 6-membered counterparts, offering access to novel chemical space and potentially improved intellectual property positions.

The most advanced compounds in this class act as irreversible inhibitors, forming a covalent bond with specific cysteine residues (Cys426 or Cys468) in the DNA-binding domain of STAT3.[5][7][10] This mechanism provides durable target engagement and prolonged inhibition of STAT3 activity.

Quantitative Comparison of Azetidine-Based Inhibitors

The iterative optimization of the azetidine scaffold has yielded several compounds with sub-micromolar potency and high selectivity for STAT3 over other STAT family members.[8][11]

Compound IDCore ScaffoldSTAT3 DNA-Binding (EMSA IC₅₀)Direct Binding (ITC K_D)Cellular Viability (EC₅₀, MDA-MB-231)Selectivity vs. STAT1/STAT5Reference
5a (R)-Azetidine-2-carboxamide0.52 - 0.55 µMNot ReportedNot Reported> 18 µM[8]
5o (R)-Azetidine-2-carboxamide0.38 µMNot ReportedNot ReportedHigh[8]
7g (R)-Azetidine-2-carboxamideNot Reported880 nM~1.0 µMHigh[8]
9k (R)-Azetidine-2-carboxamideNot Reported960 nM~0.9 µMHigh[8]
H172 (9f) (R)-Azetidine-2-carboxamide0.38 - 0.98 µMBinds Directly~1.0 - 3.0 µM> 15.8 µM[10][12][13]
H182 (R)-Azetidine-2-carboxamide0.38 - 0.98 µMBinds Directly~1.0 - 3.0 µM> 15.8 µM[10][12][13]

Experimental Protocols & Workflows

The following section provides detailed, self-validating protocols for the synthesis and evaluation of STAT3 inhibitors built upon an azetidine core. While the most potent inhibitors cited use an (R)-azetidine-2-carboxamide core[8], we present a generalized protocol for amide coupling using the commercially available Azetidine-3-carboxamide hydrochloride [14] to demonstrate the fundamental chemistry applicable to this scaffold family.

Workflow cluster_synthesis Part 1: Synthesis & Purification cluster_validation Part 2: Biological Validation start Azetidine-3-carboxamide Hydrochloride coupling Amide Coupling Reaction (Protocol 1) start->coupling purify Column Chromatography & Characterization (NMR, MS) coupling->purify product Final Azetidine-based Inhibitor Compound purify->product emsa EMSA for DNA-Binding Inhibition (Protocol 2) product->emsa itc ITC for Direct Binding Affinity (Protocol 3) product->itc ic50 Determine IC₅₀ emsa->ic50 kd Determine K_D itc->kd cellular Cell-based Assays (Viability, Apoptosis) ic50->cellular

Caption: General experimental workflow from synthesis to biological validation of azetidine-based inhibitors.

Protocol 1: General Synthesis of an Azetidine-3-Carboxamide-Based Inhibitor

This protocol describes a standard amide bond formation to couple the azetidine core with a substituted aniline, a common fragment in published STAT3 inhibitors.

Causality & Trustworthiness: This protocol employs a standard HATU-mediated amide coupling, a reliable and high-yielding method for forming amide bonds, even with sterically hindered substrates. The use of a base (DIPEA) is critical to neutralize the hydrochloride salt of the starting material and the acid formed during the reaction. Each step, from reaction setup to purification and characterization, ensures the final compound's identity and purity are validated.

Materials:

  • Azetidine-3-carboxamide hydrochloride[14]

  • Target Carboxylic Acid (e.g., 2-hydroxy-5-(cyclohexylmethyl)benzoic acid, a key fragment from published inhibitors)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Coupling: Add Azetidine-3-carboxamide hydrochloride (1.2 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the hydrochloride salt in situ.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol determines the inhibitor's ability to prevent the STAT3 protein from binding to its target DNA sequence.[7][8]

Causality & Trustworthiness: This assay directly measures the functional consequence of inhibitor binding. The use of a radiolabeled DNA probe allows for sensitive detection. The inclusion of a vehicle control (DMSO) is essential to establish a baseline for 100% binding activity, against which all inhibitor concentrations are compared to calculate a valid IC₅₀.

Materials:

  • Nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells or NIH3T3/v-Src fibroblasts).[8]

  • Synthesized azetidine-based inhibitor, dissolved in DMSO to create a stock solution.

  • High-affinity sis-inducible element (hSIE) DNA probe, ³²P-end-labeled.

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Non-denaturing polyacrylamide gel (e.g., 4.5%).

  • TBE buffer (Tris/Borate/EDTA).

Procedure:

  • Reaction Setup: For each reaction, combine nuclear extract (containing 5-10 µg of total protein) with poly(dI-dC) in the binding buffer.

  • Inhibitor Incubation: Add increasing concentrations of the synthesized inhibitor (e.g., 0.01 µM to 50 µM) or DMSO vehicle control to the tubes. Incubate at room temperature for 30 minutes. This pre-incubation allows the inhibitor to bind to STAT3 before the DNA probe is introduced.

  • Probe Binding: Add the ³²P-labeled hSIE probe to each reaction mixture. Incubate for an additional 20-30 minutes at room temperature to allow the formation of STAT3:DNA complexes.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Visualization & Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Visualize the bands corresponding to the STAT3:DNA complex. Quantify the band intensity using densitometry software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of STAT3 DNA-binding inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This biophysical technique measures the heat released or absorbed during the binding event between the inhibitor and the STAT3 protein, allowing for the direct determination of the binding affinity (K_D).[7][8]

Causality & Trustworthiness: ITC is the gold standard for measuring binding thermodynamics. It provides a direct, label-free measurement of the interaction in solution, yielding the dissociation constant (K_D), stoichiometry (n), and enthalpy (ΔH) of binding. Proper controls, such as titrating the inhibitor into buffer alone, are crucial to subtract the heat of dilution for accurate data fitting.

Materials:

  • Purified, recombinant STAT3 protein (core fragment, e.g., amino acids 127-711) dialyzed extensively against the ITC buffer.

  • Synthesized azetidine-based inhibitor, dissolved in the final dialysis buffer.

  • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation: Prepare the STAT3 protein solution at a known concentration (e.g., 10-20 µM) in the sample cell of the calorimeter. Prepare the inhibitor solution at a concentration 10-15 times higher than the protein (e.g., 150-200 µM) in the injection syringe, using the exact same buffer.

  • Instrument Setup: Set the experimental parameters, including the cell temperature (e.g., 25 °C), stirring speed, and injection volume (e.g., 2 µL per injection).

  • Titration: Perform an initial small injection (e.g., 0.4 µL) followed by a series of 20-30 larger, spaced injections of the inhibitor solution into the protein-containing sample cell. The instrument measures the minute heat changes after each injection.

  • Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Integrate the raw heat-burst peaks to obtain the heat change per injection. Subtract the heat of dilution from the protein-ligand binding data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the K_D, stoichiometry (n), and enthalpy (ΔH). A lower K_D value indicates a higher binding affinity.

Conclusion and Future Outlook

The incorporation of the azetidine scaffold, particularly the (R)-azetidine-2-carboxamide core, represents a landmark achievement in the development of direct, potent, and selective small-molecule inhibitors of STAT3. These compounds, which act through a covalent modification of the DNA-binding domain, have demonstrated significant promise in preclinical models. The protocols and rationale presented here provide a foundational guide for researchers aiming to synthesize and evaluate novel chemical entities based on this privileged structure. Future work will likely focus on further optimizing the pharmacokinetic properties of these inhibitors to advance them into clinical development, offering a potential new therapeutic avenue for patients with STAT3-driven cancers.

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: ResearchGate URL: [Link]

  • Title: Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. Source: PubMed Central URL: [Link]

  • Title: Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Source: AACR Journals URL: [Link]

  • Title: STAT3 SIGNALING: Anticancer Strategies and Challenges. Source: PubMed Central URL: [Link]

  • Title: Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Source: ACS Publications URL: [Link]

  • Title: Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Source: PubMed Central URL: [Link]

  • Title: Small Molecule Compounds and the STAT3 Signaling Pathway. Source: Medium URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: ACS Publications URL: [Link]

  • Title: Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Source: eScholarship, University of California URL: [Link]

  • Title: Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ethyl azetidine-3-carboxylate hydrochloride. Source: PubChem URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Azetidine-3-carboxamide Hydrochloride in the Synthesis of Novel Autotaxin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in a multitude of pathological conditions, including idiopathic pulmonary fibrosis (IPF), cancer progression, inflammation, and neuropathic pain.[1][2][3][4] Consequently, the inhibition of ATX has emerged as a highly promising therapeutic strategy.[5] This guide provides an in-depth exploration of the application of Azetidine-3-carboxamide hydrochloride , a key heterocyclic building block, in the rational design and synthesis of potent and selective ATX inhibitors. We will detail the scientific rationale for its use, provide a representative synthetic protocol, and discuss the mechanistic significance of the azetidine scaffold in achieving high-affinity enzyme inhibition.

Introduction: The Autotaxin-LPA Axis as a Therapeutic Target

Autotaxin (also known as ENPP2) hydrolyzes lysophosphatidylcholine (LPC) to produce LPA in the extracellular space.[3][6] LPA then binds to at least six distinct G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, survival, and differentiation.[1][3][7] While essential for normal development, dysregulation of the ATX-LPA axis is a key driver of disease.[5] Elevated levels of ATX and LPA are found in the tissues and biological fluids of patients with chronic inflammatory and fibrotic diseases.[4]

The therapeutic potential of targeting this pathway is significant. Pharmacological inhibition of ATX reduces LPA levels, thereby mitigating the pathological downstream signaling. This has led to the development of numerous small-molecule ATX inhibitors, with several candidates advancing into clinical trials for conditions like IPF.[5][6][8][9]

The Azetidine Scaffold in Modern Drug Discovery

In the quest for potent and specific enzyme inhibitors, medicinal chemists increasingly turn to conformationally constrained scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an exemplary scaffold for this purpose.[10][11][12] Its value stems from a unique combination of properties:

  • Molecular Rigidity: The strained ring system reduces the number of rotatable bonds, locking appended functional groups into well-defined spatial orientations. This pre-organization for binding can significantly decrease the entropic penalty upon interaction with a biological target, leading to enhanced binding affinity.[10]

  • Low Molecular Weight: As a small scaffold, it allows for the addition of other pharmacophoric groups without excessively increasing the molecule's overall size and weight, aiding in the creation of "drug-like" molecules.[10]

  • Improved Physicochemical Properties: Azetidines can serve as bioisosteres for other groups, favorably modulating properties such as solubility and lipophilicity.[11][12]

  • Novel Chemical Space: The incorporation of azetidine scaffolds provides access to unique three-dimensional structures, enabling the exploration of novel chemical space and potentially overcoming challenges associated with existing inhibitor classes.[13]

Azetidine-3-carboxamide hydrochloride (CAS: 124668-45-7) is a particularly valuable bifunctional building block. It provides the rigid azetidine core while the carboxamide group can act as a key hydrogen bond donor and/or acceptor, and the secondary amine (as the hydrochloride salt) serves as a reactive handle for synthetic elaboration.

The ATX-LPA Signaling Pathway

The diagram below illustrates the central role of Autotaxin in producing LPA, which subsequently activates cell surface receptors to promote disease progression, particularly in the context of fibrosis.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Inhibitor ATX Inhibitor (e.g., Azetidine-based) Inhibitor->ATX Inhibition Signaling Downstream Signaling (Rho/ROCK, PI3K/Akt, etc.) LPAR->Signaling Response Pathological Responses: • Cell Proliferation • Migration • Fibrosis • Inflammation Signaling->Response

Caption: The Autotaxin-LPA signaling cascade and the point of therapeutic intervention.

Physicochemical & Safety Data for Azetidine-3-carboxamide hydrochloride

Accurate characterization and safe handling of starting materials are foundational to successful synthesis and laboratory safety.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 124668-45-7
Molecular Formula C₄H₈N₂O · HCl
Molecular Weight 136.58 g/mol Calculated
Appearance Solid
InChI Key BVHAZJRRJVJSES-UHFFFAOYSA-N

| SMILES | O=C(N)C1CNC1.Cl | |

Table 2: GHS Safety & Handling Information

Category Information Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Codes P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. [14]

| PPE | Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or fume hood. |[14][15][16] |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Protocol: Synthesis of an ATX Inhibitor Intermediate

This section provides a representative protocol for the coupling of Azetidine-3-carboxamide hydrochloride to a carboxylic acid-bearing fragment, a common step in the synthesis of many small-molecule inhibitors.

Principle: This protocol describes a standard amide bond formation. The hydrochloride salt of the azetidine is first neutralized in situ with a non-nucleophilic organic base. A peptide coupling reagent is then used to activate the carboxylic acid partner, facilitating nucleophilic attack by the secondary amine of the azetidine to form a stable amide linkage.

Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Inhibitor Core Carboxylic Acid (a generic representation, e.g., 4-(benzyloxy)benzoic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure

protocol_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification prep Dissolve Carboxylic Acid & Coupling Reagent (HATU) in anhydrous DMF add_base Add DIPEA to neutralize Azetidine HCl add_azetidine Add Azetidine solution to main flask add_base->add_azetidine stir Stir at room temperature (e.g., 12-18 hours) add_azetidine->stir quench Quench with water, Extract with EtOAc stir->quench wash Wash organic layer (NaHCO₃, Brine) quench->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify via Silica Gel Chromatography dry->purify

Caption: A generalized workflow for the amide coupling reaction.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Inhibitor Core Carboxylic Acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir the solution for 10-15 minutes at room temperature to allow for pre-activation.

    • Expert Insight: Pre-activating the carboxylic acid with HATU before adding the amine can improve reaction efficiency and minimize side reactions.

  • Amine Preparation: In a separate vial, suspend Azetidine-3-carboxamide hydrochloride (1.2 eq) in a small amount of anhydrous DMF. Add DIPEA (2.5 eq) and stir until the solid dissolves.

    • Expert Insight: Using a slight excess of the azetidine component can help drive the reaction to completion. Two equivalents of base are needed to neutralize the hydrochloride salt and the proton released during amide bond formation. An extra 0.5 eq ensures the reaction medium remains basic.

  • Coupling: Add the azetidine/DIPEA solution dropwise to the stirred solution of the activated carboxylic acid from Step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Trustworthiness: The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic byproducts from the HATU coupling reagent. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

Azetidine-3-carboxamide hydrochloride is a powerful and versatile building block for the synthesis of next-generation autotaxin inhibitors. Its inherent conformational rigidity and capacity for specific hydrogen bonding interactions make it an attractive scaffold for designing high-affinity ligands.[10][12] The synthetic protocol outlined here provides a reliable and adaptable method for incorporating this key fragment into diverse molecular architectures. As research into the therapeutic potential of ATX inhibition continues to expand into oncology, fibrosis, and inflammatory diseases, the strategic use of sophisticated building blocks like azetidine-3-carboxamide hydrochloride will be instrumental in the discovery of novel, effective, and safe medicines.[17][18]

References

  • van Meeteren, L. A., & Moolenaar, W. H. (2007). Autotaxin: structure-function and signaling. Progress in lipid research, 46(3-4), 145–160. [Link]

  • Kaffe, E., Giganti, A., & Kokotos, G. (2020). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International journal of molecular sciences, 21(18), 6826. [Link]

  • Moolenaar, W. H., & Perrakis, A. (2011). Autotaxin and LPA receptor signaling in cancer. Cancer metastasis reviews, 30(3-4), 557–565. [Link]

  • Gaundar, S. S., & Storz, P. (2011). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Molecular Cancer Research, 9(4), 455-464. [Link]

  • Thulborn, S. J., Molyneaux, P. L., & Maher, T. M. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Drug, healthcare and patient safety, 12, 133–143. [Link]

  • Liu, M., & Liu, F. (2021). The Expression Regulation and Biological Function of Autotaxin. Cancers, 13(11), 2736. [Link]

  • Varone, F., & Richeldi, L. (2024). Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis. Expert opinion on investigational drugs, 33(2), 133–143. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Drug Discovery News. [Link]

  • Kaur, M., Singh, M., & Singh, A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]

  • Al-Gharably, N. (2020). Therapeutic Potential of Autotaxin Inhibitors in Treatment of Interstitial Lung Diseases. ACS medicinal chemistry letters, 11(9), 1641–1644. [Link]

  • Cui, Y., Tian, Y., & Shang, H. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(12), 1203. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl azetidine-3-carboxylate hydrochloride. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia. [Link]

  • Gaggianesi, M., et al. (2025). Lipoprotein(a) and Aortic Valve Stenosis: From Pathophysiology to Emerging Pharmacological Agents. Journal of Clinical Medicine, 15, 274. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1). PubChem Compound Database. [Link]

  • Rummey, C., et al. (2022). Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. Frontiers in pharmacology, 12, 699535. [Link]

  • Ho, V. S., et al. (2012). Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. ACS medicinal chemistry letters, 3(4), 289–293. [Link]

  • Cui, Y., Tian, Y., & Shang, H. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(12), 1203. [Link]

  • Koutsoumpli, G., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Molecules (Basel, Switzerland), 25(18), 4296. [Link]

  • Wang, Y., et al. (2025). Development of potent indole-3-carboxamide autotaxin inhibitors with preferred lipophilicity for in vivo treatment of pulmonary fibrosis. European journal of medicinal chemistry, 288, 117398. [Link]

  • Cui, Y., Tian, Y., & Shang, H. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1014. [Link]

  • Liu, H., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific reports, 9(1), 15729. [Link]

  • Keshipeddy, S., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS combinatorial science, 15(11), 603–612. [Link]

  • Falch, E., et al. (2000). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of medicinal chemistry, 43(16), 3110–3119. [Link]

Sources

Application Notes and Protocols for the Synthesis of ASH1L Inhibitors Utilizing Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting ASH1L, A Key Epigenetic Regulator in Disease

The enzyme ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that plays a critical role in regulating gene expression.[1] Specifically, it catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active transcription.[1][2] Dysregulation of ASH1L activity has been implicated in various diseases, most notably in acute leukemias with MLL1 gene translocations, where it is essential for leukemogenesis.[3][4][5] This makes ASH1L a compelling therapeutic target for the development of novel anti-cancer agents.[6][7][8][9]

Recent breakthroughs in drug discovery have led to the development of first-in-class, potent, and selective small-molecule inhibitors of the ASH1L catalytic SET domain.[4][7][8][9] Structure-based design has been instrumental in this progress, revealing that specific structural motifs can confer high affinity and selectivity.[3][10] Among these, the azetidine moiety has emerged as a key feature in potent inhibitors, occupying a hydrophobic pocket adjacent to the active site of ASH1L.[3] This document provides detailed protocols and application notes for the synthesis of a representative ASH1L inhibitor, utilizing "Azetidine-3-carboxamide hydrochloride" as a key building block.

Strategic Overview of the Synthesis

The synthetic strategy is centered around the core principles of medicinal chemistry and process development, focusing on robust and reproducible reactions. Our approach involves a convergent synthesis, where key fragments of the target molecule are prepared separately and then coupled in the final stages. The azetidine ring, provided by Azetidine-3-carboxamide hydrochloride, is a crucial component of the final inhibitor, designed to interact with a specific hydrophobic pocket within the ASH1L SET domain.[3]

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of Core Scaffold cluster_1 Amine Fragment Preparation cluster_2 Final Coupling and Deprotection A Starting Material A B Intermediate 1 A->B Multi-step synthesis C Core Scaffold (Carboxylic Acid) B->C Functional group manipulation F Coupled Intermediate C->F Amide Coupling (EDCI, DMAP) D Azetidine-3-carboxamide hydrochloride E Protected Azetidine Amine D->E Boc Protection E->F G Final ASH1L Inhibitor F->G Deprotection (e.g., TFA)

Caption: A generalized workflow for the synthesis of an ASH1L inhibitor.

Experimental Protocols

PART 1: Preparation of N-Boc-azetidine-3-carboxamide

This initial step involves the protection of the secondary amine of the azetidine ring to prevent side reactions during the subsequent coupling step.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Azetidine-3-carboxamide hydrochloride136.571.0 g7.32
Di-tert-butyl dicarbonate (Boc₂O)218.251.76 g8.05
Triethylamine (TEA)101.192.22 mL15.9
Dichloromethane (DCM)-50 mL-

Procedure:

  • Suspend Azetidine-3-carboxamide hydrochloride (1.0 g, 7.32 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.22 mL, 15.9 mmol) to the suspension. Stir for 10 minutes to neutralize the hydrochloride salt.

  • Add Di-tert-butyl dicarbonate (1.76 g, 8.05 mmol) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-azetidine-3-carboxamide as a white solid.

PART 2: Amide Coupling to a Core Scaffold

This protocol describes a general procedure for coupling the prepared N-Boc-azetidine-3-carboxamide with a representative carboxylic acid core, a common step in the synthesis of many ASH1L inhibitors.[3]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)
Carboxylic Acid CoreVaries1.01.0
N-Boc-azetidine-3-carboxamide200.24240 mg1.2
EDCI191.70288 mg1.5
DMAP122.1761 mg0.5
Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve the carboxylic acid core (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add N-Boc-azetidine-3-carboxamide (240 mg, 1.2 mmol), EDCI (288 mg, 1.5 mmol), and DMAP (61 mg, 0.5 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the coupled intermediate.

PART 3: Final Deprotection to Yield the ASH1L Inhibitor

The final step involves the removal of the Boc protecting group to yield the free amine on the azetidine ring, which is often crucial for biological activity.

Materials:

ReagentQuantity (for 0.5 mmol scale)
Boc-protected Intermediate0.5 mmol
Trifluoroacetic Acid (TFA)2 mL
Dichloromethane (DCM)2 mL

Procedure:

  • Dissolve the Boc-protected intermediate (0.5 mmol) in dichloromethane (2 mL).

  • Add trifluoroacetic acid (2 mL) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue can be purified by reverse-phase HPLC to yield the final ASH1L inhibitor as a TFA salt.

Inhibitor Characterization and Activity Assessment

Structure Verification:

The identity and purity of the synthesized inhibitor should be confirmed using the following analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

In Vitro Activity Assessment:

The inhibitory activity of the synthesized compound against ASH1L can be determined using a variety of biochemical assays. A commonly used method is a Fluorescence Polarization (FP) assay.[3]

G cluster_0 Binding Assay Principle A ASH1L Enzyme C High Polarization (Bound Probe) A->C binds to E Low Polarization (Displaced Probe) A->E Inhibitor-bound B Fluorescently Labeled Probe B->C B->E displaced D Synthesized Inhibitor D->A competes for binding

Caption: Principle of a competitive Fluorescence Polarization assay for ASH1al inhibitors.

Protocol: Fluorescence Polarization (FP) Competition Assay

  • Reagents:

    • Recombinant ASH1L SET domain

    • A fluorescently labeled probe known to bind to the ASH1L SET domain

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Synthesized inhibitor (serially diluted)

  • Procedure:

    • In a 384-well plate, add a fixed concentration of the ASH1L enzyme and the fluorescent probe to each well.

    • Add serial dilutions of the synthesized inhibitor to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the fluorescent probe.

Expected Results:

Potent ASH1L inhibitors, such as AS-99 and the more advanced 66s (AS-254s), have been reported with IC₅₀ values in the sub-micromolar to low nanomolar range.[3][11][12][13] For example, compound 66s has an IC₅₀ of 94 nM.[3][11][12][14] The synthesized inhibitor's potency can be benchmarked against these known compounds.

CompoundASH1L IC₅₀ (FP Assay)ASH1L IC₅₀ (HMT Assay)Reference
AS-990.79 µM-[9][13]
66s (AS-254s)94 nM0.15 µM[3][12]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of ASH1L inhibitors using Azetidine-3-carboxamide hydrochloride as a key synthetic building block. The provided protocols are based on established chemical transformations and analytical methods in the field of medicinal chemistry.[3] The development of potent and selective ASH1L inhibitors holds significant promise for the treatment of diseases such as MLL-rearranged leukemia.[7][14] Further optimization of the inhibitor scaffold, guided by structure-activity relationship (SAR) studies and in vivo testing, will be crucial for advancing these compounds toward clinical applications.

References

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health. [Link]

  • Structure-based optimization of ASH1L inhibitors a Chemical structures... ResearchGate. [Link]

  • Development and characterization of ASH1L inhibitors a Structure of the... ResearchGate. [Link]

  • Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. PubMed. [Link]

  • ASH1L - Drugs, Indications, Patents. Patsnap Synapse. [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed. [Link]

  • New inhibitor against key leukemia protein. ScienceDaily. [Link]

  • Two loops undergoing concerted dynamics regulate activity of the ASH1L histone methyltransferase. PubMed Central. [Link]

  • Histone methyltransferase ASH1L primes metastases and metabolic reprogramming of macrophages in the bone niche. PubMed Central. [Link]

  • Testing Novel Ash1L Inhibitors in Leukemia. Alex's Lemonade Stand Foundation for Childhood Cancer. [Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Crucial Role of Azetidine Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity (Journal Article). OSTI.GOV. [Link]

  • Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity. National Institutes of Health. [Link]

  • ASH1L inhibitor AS-99. DC Chemicals. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link]

Sources

Application Notes & Protocols: Azetidine-3-carboxamide Hydrochloride as a Foundational Building Block for Diverse Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique platform for developing novel therapeutics with improved physicochemical properties.[1][2][3] This guide provides an in-depth exploration of Azetidine-3-carboxamide hydrochloride, a versatile and commercially available building block. We present not just protocols, but the strategic rationale behind its application, empowering researchers to leverage its dual functionality—the secondary amine and the primary carboxamide—to construct a diverse array of complex molecular architectures, from simple N-functionalized derivatives to elaborate fused and spirocyclic systems.[4][5][6]

The Strategic Advantage of the Azetidine Scaffold

The utility of the azetidine motif is rooted in a balance of stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in strain-driven ring-opening reactions under appropriate conditions.[1] This unique characteristic allows azetidines to serve as rigid, conformationally constrained linkers or as latent 1,3-difunctional synthons. Their incorporation into drug candidates can lead to improvements in metabolic stability, cell permeability, and aqueous solubility.

Azetidine-3-carboxamide hydrochloride presents two primary vectors for chemical diversification, making it an exceptionally valuable starting material.

G cluster_main Azetidine-3-carboxamide Core Reactivity A Azetidine-3-carboxamide Hydrochloride B N-Functionalization (Nucleophilic Secondary Amine) A->B Primary Reactivity C Ring-Opening Reactions (Strain-Driven) A->C Conditional Reactivity D Carboxamide Modification A->D Secondary Reactivity

Figure 1: Core reactivity pathways of Azetidine-3-carboxamide.

Foundational Protocols: N-Functionalization

The most direct application of Azetidine-3-carboxamide hydrochloride involves the functionalization of the secondary amine. Crucial Insight: As the starting material is a hydrochloride salt, in situ neutralization is required to unmask the nucleophilic free amine. This is typically achieved by using at least two equivalents of a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or a slight excess of an inorganic base (e.g., K₂CO₃).

Protocol: N-Acylation via Amide Coupling

N-acylation is a cornerstone reaction for integrating the azetidine core into peptide-like structures or for introducing diverse functional groups. The use of modern peptide coupling reagents is highly recommended to ensure high efficiency and minimize side reactions.[7][8]

Causality: Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[9] Coupling reagents like HATU or EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the azetidine nitrogen.[9][10]

G start Start reagents 1. Combine Azetidine-3-carboxamide HCl, Carboxylic Acid, and Solvent (DMF) start->reagents cool 2. Cool to 0 °C reagents->cool base 3. Add Base (DIPEA) (Neutralizes HCl, prepares amine) cool->base coupling 4. Add Coupling Reagent (HATU) (Activates carboxylic acid) base->coupling react 5. Stir at RT (Monitor by LC-MS/TLC) coupling->react workup 6. Aqueous Workup (Remove water-soluble reagents) react->workup purify 7. Purify (Column Chromatography) workup->purify end End (N-Acylated Product) purify->end

Figure 2: Standard workflow for N-Acylation of Azetidine-3-carboxamide.

Detailed Step-by-Step Protocol (Representative Example):

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Azetidine-3-carboxamide hydrochloride (1.0 eq), the desired carboxylic acid (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction.

  • Coupling Agent Addition: Add HATU (1.2 eq) in a single portion. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (silica gel) using an appropriate eluent system (e.g., DCM/Methanol gradient) to yield the pure N-acylated product.

Coupling ReagentBaseSolventTypical Yield RangeKey Considerations
HATU DIPEADMF, CH₂Cl₂80-95%Highly efficient, low racemization risk for chiral acids.[8]
EDC/HOBt DIPEA, Et₃NDMF, CH₂Cl₂75-90%Cost-effective; EDC byproduct is water-soluble, simplifying workup.[9]
T3P® Pyridine, Et₃NEtOAc, THF70-90%Byproducts are water-soluble; useful for large-scale synthesis.

Table 1: Common conditions for N-Acylation of Azetidine-3-carboxamide.

Protocol: N-Alkylation via Reductive Amination

For introducing alkyl groups, particularly those derived from aldehydes or ketones, reductive amination is a robust and reliable method. It avoids the use of often harsh alkyl halides and offers broad substrate scope.

Causality: This one-pot reaction proceeds in two stages. First, the azetidine amine and the carbonyl compound form a transient iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding N-alkylated amine. STAB is chosen for its mildness and tolerance of slightly acidic conditions which favor iminium formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve Azetidine-3-carboxamide hydrochloride (1.0 eq) and the aldehyde/ketone (1.2 eq) in Dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic.

  • Reaction: Stir at room temperature for 4-24 hours. Monitor by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the N-alkylated product.

Advanced Scaffolds via Strain-Release Ring-Opening

The inherent strain of the azetidine ring can be harnessed for synthetic diversification. Under specific conditions, nucleophilic attack can lead to ring-opening, yielding linear 1,3-disubstituted propane backbones.

Causality: The regioselectivity of the ring-opening is controlled by electronic and steric effects.[11] For an azetidine with an N-activating group (e.g., N-sulfonyl, N-acyl), nucleophiles will typically attack the less sterically hindered carbon (C4). The carboxamide at C3 can electronically influence the reaction, making the C-N bond cleavage a key step.[11][12]

G cluster_scaffolds Scaffold Diversification Pathways Start Azetidine-3-carboxamide (N-Protected) Acyl N-Acylated Scaffold Start->Acyl RCOCl or RCOOH, HATU Alkyl N-Alkylated Scaffold Start->Alkyl R-CHO, NaBH(OAc)₃ RingOpen 1,3-Diaminopropane Scaffold Acyl->RingOpen Strong Nucleophile (e.g., R₂CuLi) Alkyl->RingOpen H₂, Pd/C (Reductive Opening) Fused Fused Bicyclic Scaffolds (via Intramolecular Cyclization) RingOpen->Fused Cyclization Precursor

Figure 3: Potential scaffold diversity originating from Azetidine-3-carboxamide.

Protocol: Reductive Ring-Opening of an N-Benzyl Azetidine

  • Substrate Preparation: Synthesize N-benzyl-azetidine-3-carboxamide using the N-alkylation protocol described previously.

  • Reaction Setup: Dissolve the N-benzyl azetidine (1.0 eq) in Methanol. Add this solution to a flask containing Palladium on carbon (10% w/w, 0.1 eq).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The desired product is the ring-opened 1-amino-3-(benzylamino)propane-2-carboxamide.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product, which can be purified by chromatography or crystallization.

Safety and Handling

Azetidine-3-carboxamide hydrochloride and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Hazards: The compound is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic.[14]

Conclusion

Azetidine-3-carboxamide hydrochloride is more than a simple building block; it is a strategic entry point into the rich chemical space of saturated heterocycles. By understanding the interplay between its nucleophilic amine center and the strain-activated ring, researchers can rationally design and execute synthetic campaigns to generate novel and diverse molecular scaffolds. The protocols and insights provided herein serve as a robust foundation for the application of this versatile reagent in drug discovery and beyond.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. MDPI.
  • Azetidines of pharmacological interest. PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Safety D
  • Regioselective ring opening reactions of azetidines.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.
  • Ethyl azetidine-3-carboxyl
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Azetidine hydrochloride. Chem-Impex.
  • SAFETY DATA SHEET - Azetidine Hydrochloride. TCI Chemicals.
  • SAFETY DATA SHEET - Azetidine hydrochloride. Fisher Scientific.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.
  • Application Notes and Protocols for N-Functionaliz
  • Azetidine-3-carboxamide hydrochloride. Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Process optimization for acid-amine coupling: a c

Sources

Application Notes and Protocols for Solid-Phase Synthesis Involving Azetidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Peptidomimetics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to modulate the pharmacological properties of bioactive peptides. Among these, the azetidine ring, a four-membered nitrogenous heterocycle, has emerged as a particularly valuable "isostere of a trans amide C=O"[1]. Its rigid, conformationally constrained structure can induce specific turns in the peptide backbone, enhance stability against proteolytic degradation, and provide novel vectors for chemical diversification.[1][2]

This guide addresses the practical aspects of incorporating an azetidine-3-carboxamide moiety into a peptide sequence using solid-phase peptide synthesis (SPPS). The common starting material, Azetidine-3-carboxamide hydrochloride , is not directly compatible with standard SPPS protocols. The hydrochloride salt renders the azetidine nitrogen non-nucleophilic, and the unprotected primary amide could lead to undesired side reactions.

Therefore, this document provides a comprehensive workflow, beginning with the necessary conversion of the starting material into the versatile and widely used Fmoc-Azetidine-3-carboxylic acid building block. This is followed by detailed protocols for its efficient incorporation into a target peptide sequence using Fmoc-based SPPS.

Part 1: Synthesis of the Key Building Block: Fmoc-Azetidine-3-carboxylic acid

To utilize Azetidine-3-carboxamide hydrochloride in SPPS, it must first be converted to a suitable N-protected derivative. The most common and versatile protecting group for this purpose is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and forms the foundation of the most widely used orthogonal SPPS strategy.[3][4] The following protocol outlines the synthesis of Fmoc-Azetidine-3-carboxylic acid.

Protocol 1: N-Fmoc Protection of Azetidine-3-carboxylic acid

This protocol first requires the hydrolysis of the carboxamide to a carboxylic acid, followed by the protection of the azetidine nitrogen with an Fmoc group.

Materials:

  • Azetidine-3-carboxamide hydrochloride

  • 6M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • Acetone

  • Water (deionized)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Hydrolysis of the Amide:

    • Dissolve Azetidine-3-carboxamide hydrochloride in 6M HCl.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the reaction to cool to room temperature and then concentrate under reduced pressure to obtain the crude Azetidine-3-carboxylic acid hydrochloride.

  • Fmoc Protection:

    • Dissolve the crude Azetidine-3-carboxylic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium bicarbonate until the pH of the solution is between 8-9.

    • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

    • Add the Fmoc-OSu solution dropwise to the cooled azetidine solution while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, Fmoc-Azetidine-3-carboxylic acid, can be purified by flash chromatography or recrystallization to yield a white or off-white powder.[4]

The successful synthesis of this building block is the critical first step for its use in solid-phase synthesis.

Part 2: Solid-Phase Synthesis Protocols

With the properly protected building block in hand, it can now be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The following sections detail the key stages of this process.

Overall Workflow of Fmoc-SPPS

The synthesis proceeds by iteratively adding amino acid residues to a growing chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Start Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection If resin is Fmoc-protected Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Aze-OH + HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection For next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Final_Wash Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Precipitate Precipitate & Purify Peptide Cleavage->Precipitate End Characterize Final Peptide Precipitate->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. To obtain a C-terminal carboxamide, a resin such as Rink Amide is an excellent choice.

  • Resin Swelling: Place the required amount of Rink Amide resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes at room temperature. This is crucial for ensuring that reagents can efficiently access the reactive sites within the polymer matrix.

Protocol 3: The Iterative Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain, including the Fmoc-Azetidine-3-carboxylic acid.

A. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other appropriate test for free amines) should be observed.

B. Amino Acid Coupling:

The coupling of Fmoc-Azetidine-3-carboxylic acid can be more challenging than standard amino acids due to its constrained structure. Therefore, a potent coupling reagent is recommended.

ReagentMolar Equivalents (vs. Resin Capacity)
Fmoc-Azetidine-3-COOH3 - 5 eq.
HATU (Coupling Reagent)2.9 - 4.9 eq.
DIPEA (Base)6 - 10 eq.
Solvent DMF
Reaction Time 1 - 4 hours
Temperature Room Temperature
Table 1: Recommended Coupling Conditions for Fmoc-Azetidine-3-carboxylic acid.

Step-by-Step Coupling Procedure:

  • In a separate vial, dissolve Fmoc-Azetidine-3-carboxylic acid and HATU in DMF.

  • Add DIPEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test; a negative result indicates complete coupling.

  • If the coupling is incomplete after 4 hours, a second coupling (recoupling) may be necessary.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection

After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail (Reagent K - modified):

A common cleavage cocktail for peptides with various side-chain protecting groups consists of:

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

Note: The exact composition of the cleavage cocktail may need to be optimized depending on the other amino acids present in the sequence (e.g., those sensitive to oxidation or other side reactions).[1][2]

Step-by-Step Cleavage Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: HATU is recommended for coupling the azetidine residue because it is a highly efficient phosphonium-based coupling reagent that can overcome the steric hindrance of the rigid four-membered ring.[5][6] DIPEA is a non-nucleophilic base used to neutralize the protonated amine and facilitate the coupling reaction.

  • Incomplete Coupling: Due to its rigid structure, Fmoc-Azetidine-3-carboxylic acid may exhibit slower coupling kinetics than other amino acids.[7] Always confirm the completion of the coupling step with a Kaiser test. If the test remains positive, a double coupling (repeating the coupling step with fresh reagents) is advisable.

  • Stability of the Azetidine Ring: The azetidine ring is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine and final cleavage with TFA.[1]

  • Self-Validation: Each step of the protocol includes a validation checkpoint. The Kaiser test confirms the presence or absence of free primary amines after deprotection and coupling steps, ensuring the integrity of the synthesis cycle. Final product purity is confirmed by HPLC and mass spectrometry.

Visualization of the Core Chemical Transformation

The key steps involving the azetidine building block are its protection and subsequent coupling onto the solid support.

Chemical_Transformation Start Azetidine-3-carboxamide Hydrochloride Hydrolysis Hydrolysis (HCl, Reflux) Start->Hydrolysis Aze_Acid Azetidine-3-carboxylic acid Hydrolysis->Aze_Acid Fmoc_Protect Fmoc Protection (Fmoc-OSu, NaHCO3) Aze_Acid->Fmoc_Protect Fmoc_Aze Fmoc-Azetidine-3- carboxylic acid Fmoc_Protect->Fmoc_Aze SPPS Solid-Phase Peptide Synthesis (Coupling & Deprotection Cycles) Fmoc_Aze->SPPS Final_Peptide Final Peptide containing Azetidine Moiety SPPS->Final_Peptide

Caption: Key transformations from starting material to final peptide.

References

  • Whitty, A., Viarengo, L. A., & Zhong, M. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry, 15(37), 7729–7735. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10–14. [Link]

  • Kent, S. B. H., & Alewood, D. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200. [Link]

  • Ohashi, Y., et al. (2015). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 11, 1334–1339. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Abdel-Aal, A. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7569. [Link]

  • De Vleeschauwer, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 637-649. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kamarajan, P., et al. (2012). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 16(11), 1797-1801. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Application Note: Robust Analytical Methods for In-Process Monitoring of Reactions Involving Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methodologies required for the effective real-time monitoring of chemical reactions involving the small, polar building block, Azetidine-3-carboxamide hydrochloride. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), addressing the specific challenges associated with analyzing highly polar molecules. The causality behind experimental choices is explained to empower researchers to adapt these methods to their unique synthetic contexts.

Core Principles: Why In-Process Monitoring is Critical

Azetidine-3-carboxamide hydrochloride is a valuable constrained scaffold in medicinal chemistry, often incorporated to fine-tune the physicochemical properties of drug candidates. Its synthesis, or its use in subsequent reactions (e.g., amide bond formation), requires precise control to ensure optimal yield, minimize impurity formation, and guarantee process safety and scalability. In-process monitoring moves beyond simple endpoint analysis (e.g., TLC), providing quantitative data on the consumption of reactants, the formation of products, and the transient appearance of intermediates or byproducts. This granular view is essential for robust process development and optimization.

The primary analytical challenge stems from the inherent nature of the molecule itself. Azetidine-3-carboxamide is a small, highly polar compound, which complicates chromatographic separation.[1] Standard reverse-phase (RP) HPLC methods often fail, as such molecules exhibit little to no retention on traditional C18 columns, eluting in or near the solvent front (void volume).[2] Therefore, specialized analytical strategies are required for reliable and reproducible monitoring.

Strategic Selection of Analytical Techniques

No single analytical technique is universally optimal. The choice depends on the specific question being asked—be it quantification, structural confirmation, or impurity identification. The following section outlines the primary methods and the logic for their deployment.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the cornerstone for quantitative analysis. By separating components of a reaction mixture over time, HPLC allows for the precise measurement of the peak area of each species, which directly correlates to its concentration. It is the ideal method for tracking reactant consumption and product formation to determine reaction kinetics and endpoint.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an orthogonal layer of confirmation by coupling the separation power of LC with the detection specificity of mass spectrometry.[3] While HPLC-UV identifies a compound by its retention time, LC-MS confirms its identity by its mass-to-charge ratio (m/z). This is indispensable for unequivocally identifying the desired product and for the structural elucidation of unknown impurities or byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers unparalleled insight into molecular structure.[3][5] It can be used ex situ by analyzing quenched reaction aliquots to confirm the structure of the final product or key intermediates. Advanced flow-NMR techniques can even be used for real-time, non-invasive monitoring directly from the reactor, providing both structural and quantitative data without the need for chromatographic separation.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For reactions involving the formation or modification of the amide bond, FT-IR provides a rapid, qualitative assessment.[7] Monitoring the disappearance of a carboxylic acid's O-H stretch and the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands can confirm the progress of the reaction.[7]

The following decision tree provides a logical pathway for selecting the appropriate analytical tool.

start What is the primary analytical goal? q1 Need to quantify reactants/products? (e.g., determine % conversion or yield) start->q1 Quantification q2 Need to confirm product identity or identify unknown byproducts? start->q2 Identification q3 Need unambiguous structural confirmation of an isolated compound? start->q3 Structure q4 Need rapid, qualitative check for functional group change? start->q4 Qualitative Check q1->q2 Also need identification? ans1 HPLC-UV q1->ans1 ans2 LC-MS q2->ans2 ans3 NMR Spectroscopy q3->ans3 ans4 FT-IR Spectroscopy q4->ans4

Caption: Decision tree for selecting the optimal analytical method.

Experimental Workflow for Reaction Monitoring

A systematic workflow is crucial for obtaining high-quality data. The process involves careful sampling, immediate quenching to halt the reaction, and appropriate preparation before analysis.

cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Reactor Chemical Reactor Sample 1. Withdraw Aliquot (e.g., 10 µL) Reactor->Sample Quench 2. Quench Reaction (e.g., in cold ACN) Sample->Quench Dilute 3. Dilute to working concentration Quench->Dilute Filter 4. Filter Sample (0.22 µm syringe filter) Dilute->Filter Inject 5. Inject into HPLC or LC-MS Filter->Inject Chromatogram 6. Acquire Data (Chromatogram/Spectrum) Inject->Chromatogram Analyze 7. Integrate Peaks & Calculate Conversion Chromatogram->Analyze

Caption: General experimental workflow for reaction monitoring.

Protocol 1: Quantitative Monitoring by Reverse-Phase HPLC-UV

This protocol is designed as a stability-indicating method, capable of separating the polar analyte from starting materials and potential byproducts. The key to success is the choice of chromatographic column. A column with a polar-embedded phase is recommended to ensure retention and good peak shape for Azetidine-3-carboxamide.[2]

A. Causality Behind Method Choices:

  • Column: A standard C18 column will result in poor retention. A polar-embedded C18 (e.g., Aqua, Hydro, AQ type) or a HILIC column is necessary.[1][2] The embedded polar group (e.g., an amide or carbamate) allows the mobile phase to fully wet the stationary phase surface even under highly aqueous conditions, preventing phase collapse and enabling retention of polar analytes.

  • Mobile Phase: A volatile buffer like ammonium acetate is used to maintain a consistent pH and is compatible with mass spectrometry, should the method be transferred to an LC-MS system.[8] Acetonitrile is a common organic modifier.

  • UV Detection: The amide chromophore allows for detection at low UV wavelengths, typically around 210-220 nm.

B. Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • At designated time points, withdraw 10 µL of the reaction mixture using a calibrated pipette.

    • Immediately quench the aliquot in 990 µL of a 50:50 acetonitrile/water solution in a 1.5 mL microcentrifuge tube. This provides a 100-fold dilution and stops the reaction.

    • Vortex the sample for 10 seconds.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Phenomenex Luna Omega Polar C18), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 8 minutes; hold at 60% B for 1 min; return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
UV Detector Diode Array Detector (DAD)
Wavelength 215 nm
  • System Suitability:

    • Before running samples, inject a standard solution of Azetidine-3-carboxamide five times.

    • The Relative Standard Deviation (%RSD) for peak area and retention time should be <2.0%.

    • The USP tailing factor for the analyte peak should be between 0.9 and 1.5.

  • Data Analysis:

    • Identify peaks corresponding to starting materials and the product based on retention times established with authentic standards.

    • Integrate the peak area for each component at each time point.

    • Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100 (Note: This assumes equal response factors. For absolute quantification, a calibration curve must be generated.)

Protocol 2: Product Confirmation and Impurity ID by LC-MS

This protocol uses the established HPLC separation and adds a mass spectrometer for detection, providing definitive mass evidence for reaction components.

A. Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is the standard for polar, non-volatile molecules like azetidines. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Detection Mode: Positive ion mode is chosen because the nitrogen atoms in the azetidine ring are readily protonated.

B. Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1.

  • Instrumentation and Conditions:

ParameterRecommended Setting
LC System Same as Protocol 1
MS System Agilent 6120, Waters SQD2, or equivalent single quadrupole MS
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Capillary Voltage 3.5 kV
Drying Gas Temp. 350 °C
Drying Gas Flow 10 L/min
Scan Range m/z 50 - 500
  • Data Analysis:

    • Extract the ion chromatogram (EIC) for the expected mass of the product's protonated molecular ion ([M+H]⁺). For Azetidine-3-carboxamide (MW = 114.13), this would be m/z 115.1.

    • Confirm that the peak in the EIC aligns with the product peak's retention time from the UV chromatogram.

    • Examine the mass spectra of other, smaller peaks in the chromatogram to identify potential impurities or byproducts by their molecular weight.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; column degradation.Use a high-quality, end-capped polar-embedded column. Ensure mobile phase pH is appropriate. Flush or replace the column.
No/Poor Retention Incorrect column choice; mobile phase too strong.Switch to a polar-embedded or HILIC column.[2] Decrease the initial percentage of organic solvent (Acetonitrile) in the gradient.
Drifting Retention Times Poor column equilibration; column temperature fluctuations; mobile phase composition changing.Ensure adequate re-equilibration time between injections. Use a column oven. Prepare fresh mobile phase daily.
Low MS Signal / Suppression High buffer concentration; co-eluting species competing for ionization.Use a volatile buffer (e.g., ammonium acetate/formate) at low concentrations (5-10 mM). Improve chromatographic separation to resolve the analyte from interfering matrix components.

Conclusion

The successful monitoring of reactions involving Azetidine-3-carboxamide hydrochloride hinges on overcoming the analytical challenges posed by its high polarity. The strategic use of HPLC with polar-embedded stationary phases provides a robust platform for quantitative analysis, while LC-MS offers indispensable confirmation of product identity and impurity profiling. The protocols and rationale detailed in this note serve as a validated starting point, empowering researchers to generate high-quality, reproducible data for efficient process development and chemical discovery.

References

  • BenchChem. (n.d.). Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. Retrieved from BenchChem website.[7]

  • ResearchGate. (n.d.). A representative overview of amide bond-forming strategies. Retrieved from ResearchGate.[9]

  • Vaškevičiūtė, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1083.[3]

  • Reddy, G. S., et al. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 133-139.[8]

  • Exelixis, Inc. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.[10]

  • Zhang, Z., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.[4]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Azetidine Compounds. Retrieved from BenchChem website.[11]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.[5]

  • Pohnert, G., et al. (2015). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 13(9), 5866-5881.[1]

  • Foley, D. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.[6]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from Axion Labs website.[2]

  • ResearchGate. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from ResearchGate.[12]

  • Foley, D. A., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(1), 534-539.[13]

  • De Luca, L. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 13(23), 6141-6175.[14]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Gindy, A., et al. (2008). Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 863-873.[15]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form.[16]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647.[17]

  • Marineni, B., & Reddy, T. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences.[18]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from Axion Labs website.[2]

Sources

Application Note: Azetidine-3-carboxamide Hydrochloride in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as valuable design elements, and among them, the azetidine ring has garnered significant attention.[1] This four-membered nitrogenous heterocycle is not merely a bioisosteric replacement for larger rings but a strategic tool to impart desirable physicochemical properties. Its rigid, three-dimensional structure can reduce the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.[1] Furthermore, the inherent polarity of the azetidine nitrogen can enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The incorporation of azetidine scaffolds has been a successful strategy in the development of a range of therapeutics.[2]

Azetidine-3-carboxamide hydrochloride is a particularly useful building block for introducing this valuable scaffold into discovery libraries. The primary carboxamide offers a versatile handle for further diversification, while the secondary amine of the azetidine ring provides a reactive site for amide bond formation, a cornerstone reaction in medicinal chemistry.[3] This application note provides a comprehensive guide to the effective use of azetidine-3-carboxamide hydrochloride in solution-phase parallel synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Core Principles for Parallel Synthesis with Azetidine-3-carboxamide Hydrochloride

The successful incorporation of azetidine-3-carboxamide hydrochloride into a parallel synthesis workflow hinges on understanding its chemical nature as a hydrochloride salt. The protonated azetidine nitrogen is not nucleophilic and will not participate in amide coupling reactions. Therefore, the primary consideration is the in situ neutralization of the hydrochloride salt to liberate the free secondary amine.

The Critical Role of the Base

A suitable non-nucleophilic organic base is essential to deprotonate the azetidine hydrochloride, allowing the secondary amine to react with an activated carboxylic acid. The choice and stoichiometry of the base are critical for driving the reaction to completion.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used for this purpose. DIPEA is often preferred due to its greater steric hindrance, which minimizes potential side reactions where the base itself acts as a nucleophile.

  • Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. However, in practice, a slight excess (1.1 to 2.1 equivalents) is often employed to ensure complete neutralization and to scavenge any additional acid generated during the reaction, particularly if the carboxylic acid coupling partner is activated in situ.[4]

Amide Coupling Chemistries

The formation of the amide bond between the liberated azetidine and a carboxylic acid requires the activation of the carboxyl group.[3] Several robust and high-yielding coupling reagents are amenable to parallel synthesis formats.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation, even with less reactive amines.[5] They rapidly generate a highly activated ester intermediate, leading to clean and efficient reactions at room temperature.[6]

  • Carbodiimide Reagents (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, particularly due to the water-solubility of its urea byproduct, which simplifies purification.[7] Dicyclohexylcarbodiimide (DCC) is also effective, though the dicyclohexylurea byproduct is less soluble and may require filtration.

The general mechanism for these coupling reactions involves the activation of the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the secondary amine of the azetidine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product N-Acyl-azetidine-3-carboxamide Activated_Intermediate->Amide_Product Azetidine Azetidine Azetidine-3-carboxamide (Free Amine) Azetidine_HCl Azetidine-3-carboxamide Hydrochloride Azetidine_HCl->Azetidine Base Base Base (e.g., DIPEA)

Figure 1. General workflow for amide coupling with Azetidine-3-carboxamide hydrochloride.

Experimental Protocol: Parallel Synthesis of an N-Acyl-Azetidine-3-carboxamide Library

This protocol describes a solution-phase parallel synthesis workflow for the coupling of Azetidine-3-carboxamide hydrochloride with a library of diverse carboxylic acids in a 96-well plate format.

Materials and Reagents
  • Azetidine-3-carboxamide hydrochloride

  • Library of diverse carboxylic acids

  • HATU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction blocks with sealing mats

  • Multichannel pipette

  • Orbital shaker

  • Centrifugal evaporator or nitrogen blow-down system

  • LC-MS for reaction monitoring and product analysis

Stock Solution Preparation
  • Azetidine-3-carboxamide Hydrochloride Solution (0.2 M): Prepare a stock solution by dissolving the appropriate amount of Azetidine-3-carboxamide hydrochloride in anhydrous DMF.

  • Carboxylic Acid Library Plate (0.2 M): Prepare a 96-well plate containing stock solutions of the diverse carboxylic acids in anhydrous DMF.

  • HATU Solution (0.2 M): Prepare a fresh stock solution of HATU in anhydrous DMF.

  • DIPEA Solution (0.4 M): Prepare a stock solution of DIPEA in anhydrous DMF.

Parallel Synthesis Workflow

G start Start: Prepare Reagent Stock Solutions dispense_azetidine Dispense Azetidine-3-carboxamide Hydrochloride Solution to 96-well Plate start->dispense_azetidine dispense_acids Dispense Carboxylic Acid Library Solutions dispense_azetidine->dispense_acids add_base Add DIPEA Solution (Neutralization) dispense_acids->add_base add_coupling Add HATU Solution (Initiate Coupling) add_base->add_coupling react Seal Plate and React on Orbital Shaker add_coupling->react quench Quench Reaction (e.g., with water or sat. NaHCO₃) react->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Crude Products (LC-MS) evaporate->analyze end End: Purified Library Plate analyze->end

Figure 2. Step-by-step parallel synthesis workflow.

Detailed Step-by-Step Procedure
  • Dispensing Reagents:

    • To each well of a 96-well reaction block, add 250 µL of the 0.2 M Azetidine-3-carboxamide hydrochloride stock solution (0.05 mmol, 1.0 eq).

    • Add 250 µL of the respective 0.2 M carboxylic acid stock solution to each well (0.05 mmol, 1.0 eq).

    • Add 275 µL of the 0.4 M DIPEA stock solution (0.11 mmol, 2.2 eq).

  • Initiating the Reaction:

    • Add 275 µL of the 0.2 M HATU stock solution to each well (0.055 mmol, 1.1 eq).

    • Securely seal the 96-well reaction block with a sealing mat.

  • Reaction Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 2-4 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.

    • Add 1 mL of ethyl acetate to each well. Seal the block and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the aqueous (bottom) layer.

    • Wash the organic layer with 1 mL of brine.

    • Transfer the organic layer to a fresh 96-well plate containing anhydrous Na₂SO₄.

    • After allowing the organic layer to dry for 15-20 minutes, transfer the dried solution to a tared 96-well plate for evaporation.

  • Product Isolation and Analysis:

    • Evaporate the solvent using a centrifugal evaporator or a nitrogen blow-down system.

    • Analyze the resulting crude products for purity and identity using LC-MS.

    • Further purification, if necessary, can be achieved using high-throughput purification techniques such as mass-directed preparative HPLC.[8]

Quantitative Data Summary
ParameterValue
Scale per well0.05 mmol
Azetidine-3-carboxamide HCl1.0 eq
Carboxylic Acid1.0 eq
Coupling Reagent (HATU)1.1 eq
Base (DIPEA)2.2 eq
SolventAnhydrous DMF
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature

Troubleshooting and Considerations

  • Solubility Issues: If starting materials or products have poor solubility in the chosen solvent system, sonication or gentle heating may be employed. However, prolonged heating should be avoided to prevent potential degradation. For some amine salts, the addition of a small amount of water (up to 5 equivalents) may aid in dissolution, though this should be tested on a small scale first.[4]

  • Incomplete Reactions: If reactions do not go to completion, consider increasing the reaction time or using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.2 eq). Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Purification Challenges: The choice of work-up and purification strategy will depend on the physicochemical properties of the synthesized library members. For polar compounds, reversed-phase chromatography may be more effective. Solid-phase extraction (SPE) can also be a valuable high-throughput purification technique.

Conclusion

Azetidine-3-carboxamide hydrochloride is a valuable and versatile building block for the construction of diverse chemical libraries. Its successful application in parallel synthesis is readily achievable with careful consideration of the reaction conditions, particularly the neutralization of the hydrochloride salt and the choice of an appropriate coupling reagent. The protocol outlined in this application note provides a robust framework for the efficient, high-throughput synthesis of novel N-acyl-azetidine-3-carboxamide libraries, enabling the exploration of new chemical space and accelerating the pace of drug discovery.

References

  • Lui, R. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11–27.
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2595.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211.
  • Burke, E. A., et al. (2020). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 25(22), 5399.
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Synple Chem. (2022). Application Note - Amide Formation (Amine Salts). Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Automated and Parallel Amide Synthesis. Retrieved from [Link]

  • Park, J. H., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(84), 53521-53528.
  • Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Retrieved from [Link]

  • Bogolubsky, A. V., et al. (2013). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines. Molecular Diversity, 17(3), 471-477.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Semantic Scholar. (n.d.). Solution-phase synthesis of a library of carbapeptide analogues based on glycosylamino acid scaffolds and their in silico screening and antimicrobial evaluation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Azetidine-3-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent conformational rigidity and ability to introduce a well-defined three-dimensional architecture make it a valuable bioisostere for other cyclic and acyclic moieties.[2] This unique structural feature allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3] Consequently, azetidine derivatives are found in a growing number of biologically active compounds and approved pharmaceuticals.[4]

Azetidine-3-carboxamide and its N-substituted derivatives are of particular interest to researchers and drug development professionals. The carboxamide group provides a key hydrogen bond donor-acceptor motif, facilitating interactions with biological targets. Furthermore, the azetidine nitrogen serves as a versatile point for derivatization, enabling the exploration of a vast chemical space to modulate potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide to the scale-up synthesis of azetidine-3-carboxamide hydrochloride and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to larger-scale production. The protocols and insights provided herein are grounded in established chemical principles and process chemistry considerations, aiming to ensure a safe, efficient, and scalable synthetic process.

Synthetic Strategy: A Multi-Step Approach to Azetidine-3-carboxamide Hydrochloride

The synthesis of azetidine-3-carboxamide hydrochloride is typically approached in a multi-step sequence, starting from readily available precursors. A common and scalable strategy involves the following key transformations:

  • Synthesis of a Protected Azetidine-3-carboxylic Acid: This is the cornerstone of the synthesis, establishing the core azetidine ring with the required carboxylic acid functionality at the 3-position. The nitrogen atom is typically protected to prevent side reactions in subsequent steps.

  • Amidation of the Carboxylic Acid: The protected azetidine-3-carboxylic acid is then coupled with an appropriate amine source to form the desired carboxamide.

  • Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the nitrogen protecting group and the formation of the hydrochloride salt to enhance stability and facilitate handling and formulation.

The following sections will delve into the detailed protocols and scale-up considerations for each of these critical steps.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization & Final Product A Starting Materials (e.g., epichlorohydrin, amines) B Protected Azetidine-3-carboxylic Acid A->B Multi-step synthesis C Protected Azetidine-3-carboxamide B->C Amidation D Azetidine-3-carboxamide Hydrochloride C->D Deprotection & Salt Formation G cluster_0 Key Process Parameters cluster_1 Critical Quality Attributes A Temperature Control (Exotherms) E Purity (HPLC) A->E B Reagent Stoichiometry B->E C Reaction Time C->E D Purification Method D->E F Residual Solvents (GC) D->F G Salt Form & Stoichiometry D->G H Particle Size D->H

Figure 2: Relationship between process parameters and product quality.

Synthesis of N-Substituted Azetidine-3-carboxamide Derivatives

The synthesis of N-substituted derivatives follows a similar pathway, with the key difference being the use of a primary or secondary amine in the amidation step instead of ammonia.

Protocol 3: General Procedure for N-Substituted Azetidine-3-carboxamides
  • Amidation: Follow the amidation procedure in Protocol 2, but substitute the ammonia in methanol with the desired primary or secondary amine (1.1-1.5 equivalents).

  • Deprotection and Salt Formation: The deprotection and salt formation steps are analogous to those described in Protocol 2.

Key Considerations for N-Substituted Derivatives:

  • Amine Reactivity: The reactivity of the amine will influence the reaction conditions required for efficient amidation. Less reactive amines may require longer reaction times or higher temperatures.

  • Purification: The physicochemical properties of the N-substituted derivatives will vary, necessitating adjustments to the purification and isolation procedures.

Challenges and Critical Parameters in Scale-Up

Scaling up the synthesis of azetidine derivatives presents several challenges that must be carefully managed to ensure a safe, robust, and economically viable process.

Key Challenges:

  • Ring Strain and Stability: The inherent strain of the azetidine ring can make it susceptible to ring-opening under harsh conditions (e.g., high temperatures, strong acids or bases). [3]Careful control of reaction parameters is essential to maintain the integrity of the ring system.

  • Process Safety: The use of hazardous reagents such as hydrogen gas and strong acids requires a thorough process safety assessment and the implementation of appropriate engineering controls and personal protective equipment.

  • Impurity Profile: Controlling the impurity profile is critical for the synthesis of an active pharmaceutical ingredient (API). Potential impurities can arise from starting materials, side reactions, or degradation of the product.

  • Cost of Goods: The cost of raw materials, reagents, and solvents can significantly impact the economic viability of a large-scale synthesis. Process optimization to improve yields and reduce waste is crucial.

Critical Process Parameters and Recommended Ranges:

ParameterStageRecommended Range/ControlRationale
Temperature All stagesAs specified in protocols (typically 0-25 °C)To control reaction rates, minimize side reactions, and prevent thermal decomposition.
Reagent Addition Rate Exothermic stepsSlow, controlled additionTo manage heat generation and maintain temperature within the desired range.
Agitation All stagesSufficient to ensure homogeneityTo promote efficient mass and heat transfer, and prevent localized "hot spots".
pH Work-up stepsAs specified in protocolsTo ensure efficient extraction and removal of impurities.
Water Content Anhydrous reactions< 0.1%To prevent side reactions and decomposition of water-sensitive reagents.

Conclusion

The scale-up synthesis of azetidine-3-carboxamide hydrochloride and its derivatives is a challenging but achievable endeavor. A thorough understanding of the underlying chemistry, careful process development, and a focus on safety and quality are essential for success. The protocols and guidelines presented in this application note provide a solid foundation for researchers and process chemists to develop robust and scalable synthetic routes to this important class of molecules. As the demand for novel azetidine-containing drug candidates continues to grow, the development of efficient and scalable synthetic methodologies will remain a critical area of focus in the pharmaceutical industry.

References

  • Couty, F., & Evano, G. (2009). Recent developments in the synthesis of azetidines. Synlett, 2009(19), 3053-3074.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel syntheses of azetidines and azetidinones. Chemical reviews, 108(9), 3988-4035.
  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008). Synthesis of azetidines. Comprehensive Organic Synthesis II, 4, 1073-1113.
  • Zhang, Y., et al. (2020). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 24(10), 1927-1937.
  • Ishikawa, T. (Ed.). (2019). Boron: The fifth element. Springer.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Lowe, J. T., Lee, M. D., & Akella, L. B. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. ACS chemical neuroscience, 3(9), 735-740.
  • Steven, A., et al. (2017). Development of a Scalable Synthesis of an Azetidine-Based Glucokinase Activator. Organic Process Research & Development, 21(1), 88-95.
  • Patents on the synthesis of azetidine derivatives, such as those found on Google P
  • Couty's azetidine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(14), 8053-8103.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2022). The Journal of Organic Chemistry, 87(20), 13695-13705.
  • Process for synthesis of azetidine and novel intermediates therefor. (1990). U.S.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(21), 10650-10660.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(76), 48163-48185.

Sources

Troubleshooting & Optimization

Azetidine-3-carboxamide Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine-3-carboxamide Hydrochloride Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing this valuable, strained heterocyclic building block. Our focus is on providing practical, experience-driven insights to optimize your reaction parameters, maximize yield, and ensure high purity of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of Azetidine-3-carboxamide hydrochloride, focusing on the recommended synthetic strategy and key reagent choices.

Q1: What is the most reliable synthetic route for preparing Azetidine-3-carboxamide hydrochloride?

A1: A robust and highly recommended strategy involves a three-stage process starting from N-Boc-azetidine-3-carboxylic acid:

  • Amide Coupling: The N-protected carboxylic acid is coupled with an ammonia source to form N-Boc-azetidine-3-carboxamide. This protection strategy is crucial to prevent polymerization and other side reactions involving the secondary amine of the azetidine ring.

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.

  • Hydrochloride Salt Formation and Isolation: The deprotected azetidine is converted to its hydrochloride salt and purified.

This stepwise approach provides better control over the reaction and generally results in higher purity of the final product.

Q2: Which coupling reagents are most effective for the primary amide formation from N-Boc-azetidine-3-carboxylic acid?

A2: The choice of coupling reagent is critical for achieving high yields. For the synthesis of primary amides, carbodiimide-based reagents are often the first choice due to their reliability and cost-effectiveness.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is highly recommended. Its primary advantage is the easy removal of the urea byproduct during aqueous workup[1][2].

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly efficient uronium salt-based reagent, particularly useful for challenging couplings. It often leads to faster reactions and higher yields.

Q3: What is a suitable source of ammonia for the primary amide coupling reaction?

A3: Directly using ammonia gas can be cumbersome. A more convenient and commonly used source is ammonium chloride (NH₄Cl) in the presence of a base. The base deprotonates the ammonium ion in situ, providing a steady concentration of ammonia for the reaction.

Q4: How is the final hydrochloride salt formed and purified?

A4: After the N-Boc deprotection using an acid like HCl in dioxane or methanol, the product is already in its hydrochloride salt form. Purification can be challenging due to the high polarity and water solubility of the product. Recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, is a common method. Alternatively, purification can be achieved by column chromatography using silica gel that has been neutralized with a base like triethylamine to prevent degradation of the azetidine ring[3].

Section 2: Reaction Optimization and Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during the synthesis.

Amide Coupling Stage

Q5: My amide coupling reaction with EDC/HOBt is showing low yield. What are the likely causes and how can I optimize it?

A5: Low yields in this step can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Activation of the Carboxylic Acid: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive but can also be unstable[4].

    • Solution: The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions and racemization[1][2][5].

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial.

    • Solution:

      • Solvent: Anhydrous aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are generally good choices as they effectively dissolve the reactants[4].

      • Base: A non-nucleophilic base is required to neutralize the ammonium chloride and facilitate the reaction. DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) are commonly used. Ensure you use at least two equivalents of the base: one to neutralize the ammonium chloride and one to facilitate the coupling.

      • Temperature: The reaction is typically run at 0°C to room temperature. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control the initial exothermic reaction.

The following table summarizes a comparison of common coupling reagents:

Coupling ReagentAdditiveTypical SolventKey AdvantagesPotential Issues
EDC HOBtDMF, DCMWater-soluble urea byproduct, cost-effective[1][2].Can be sluggish with less reactive amines[1].
HATU NoneDMFHigh efficiency, fast reaction times, good for hindered substrates.Higher cost, byproduct removal can be more complex.
DCC HOBtDCM, THFEffective and inexpensive.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Q6: I am observing a significant amount of unreacted starting material (N-Boc-azetidine-3-carboxylic acid). What should I do?

A6: This indicates an incomplete reaction. Consider the following adjustments:

  • Reagent Stoichiometry: Ensure you are using a slight excess of the amine source and coupling reagents. A typical ratio is 1.0 equivalent of the carboxylic acid, 1.2-1.5 equivalents of ammonium chloride, and 1.2-1.5 equivalents of the coupling reagent (EDC/HATU).

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS. Some couplings may require longer reaction times (up to 24 hours).

  • Reagent Quality: Ensure all reagents, especially the coupling agent and the solvent, are anhydrous. Moisture can hydrolyze the activated intermediates and deactivate the coupling reagent.

Deprotection and Salt Formation Stage

Q7: The N-Boc deprotection is incomplete, or I am seeing side products. How can I improve this step?

A7: Incomplete deprotection or the formation of byproducts is often related to the choice of acid and reaction conditions.

  • Choice of Acid:

    • HCl in Dioxane (4M): This is a very common and effective reagent for Boc deprotection. The reaction is typically clean and goes to completion within a few hours at room temperature[6].

    • Trifluoroacetic Acid (TFA): TFA in DCM is also effective, but removal of residual TFA can be challenging and may require multiple evaporations with a co-solvent. The resulting trifluoroacetate salt may also be less desirable than the hydrochloride.

    • Oxalyl Chloride in Methanol: This has been reported as a mild method for Boc deprotection[7][8].

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting material.

    • Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting hydrochloride salt can then be triturated with a non-polar solvent like diethyl ether to induce precipitation and remove soluble impurities.

Q8: My final Azetidine-3-carboxamide hydrochloride product is difficult to purify and has a low yield. What are some purification strategies?

A8: The high polarity of the final product makes purification challenging.

  • Recrystallization: This is the preferred method for obtaining high-purity material. Experiment with different solvent systems. Common choices include:

    • Methanol/Diethyl ether

    • Ethanol/Diethyl ether

    • Isopropanol/DCM

  • Trituration: If the product oils out, repeated washing and stirring with a non-polar solvent like diethyl ether or hexane can help to solidify the product and remove impurities.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. It is crucial to pre-treat the silica gel with a solvent mixture containing 1-2% triethylamine to neutralize acidic sites on the silica, which can otherwise cause degradation of the azetidine ring [3]. A polar eluent system, such as DCM/Methanol with a small amount of ammonia, is typically required.

Section 3: Experimental Protocols and Diagrams

Recommended Protocol for Azetidine-3-carboxamide Hydrochloride Synthesis

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: N-Boc-azetidine-3-carboxamide Synthesis

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidine-3-carboxylic acid (1.0 eq.), ammonium chloride (1.2 eq.), and HOBt (1.2 eq.).

  • Add anhydrous DMF to dissolve the solids (concentration ~0.1-0.2 M).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq.) dropwise, ensuring the temperature remains below 5°C.

  • In a separate flask, dissolve EDC·HCl (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the EDC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-azetidine-3-carboxamide.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-azetidine-3-carboxamide (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Cool the solution to 0°C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Triturate the crude product with cold diethyl ether, filter the resulting solid, and wash with additional cold diethyl ether.

  • Dry the solid under vacuum to yield Azetidine-3-carboxamide hydrochloride.

Visual Diagrams

ReactionWorkflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Step 3: Purification A N-Boc-Azetidine-3-Carboxylic Acid B NH4Cl, EDC, HOBt, DIPEA in DMF A->B Reactants C N-Boc-Azetidine-3-carboxamide B->C Product D 4M HCl in Dioxane C->D Deprotection E Azetidine-3-carboxamide Hydrochloride D->E Final Product F Recrystallization or Trituration E->F G Pure Product F->G

Caption: A flowchart illustrating the synthetic workflow for Azetidine-3-carboxamide hydrochloride.

Troubleshooting Start Low Yield in Amide Coupling? Q1 Is unreacted starting acid present? Start->Q1 S1 Increase reaction time. Check reagent stoichiometry (1.2-1.5 eq). Ensure anhydrous conditions. Q1->S1 Yes Q2 Are there multiple side products? Q1->Q2 No S2 Add HOBt to stabilize the active ester. Control temperature (start at 0°C). Check purity of starting materials. Q2->S2 Yes S3 Consider alternative coupling reagent like HATU. Q2->S3 No

Caption: A decision tree for troubleshooting low yields in the amide coupling step.

References

  • ResearchGate. (2021). Why did my amide syntesis does not work? [Online discussion]. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7734–7744. Available at: [Link]

  • Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

  • Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online discussion]. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Professor Dave Explains. Available at: [Link]

  • Semantic Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Online discussion]. Available at: [Link]

  • Hudson, A. G., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(17), 4434–4437. Available at: [Link]

  • Sureshbabu, V. V., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 48(40), 7038–7041. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Whiting, M., et al. (2011). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 50(41), 9724–9728. Available at: [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

Identifying side products in "Azetidine-3-carboxamide hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for reactions involving Azetidine-3-carboxamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile four-membered heterocyclic building block. The inherent ring strain (~25.4 kcal/mol) of the azetidine core provides unique reactivity but also introduces specific challenges, including a propensity for ring-opening, oligomerization, and other side reactions.[1] This guide offers a structured, question-and-answer approach to troubleshoot common issues and identify potential side products, ensuring the integrity and success of your synthetic endeavors.

FAQ 1: My reaction involving N-acylation of Azetidine-3-carboxamide is showing multiple spots on TLC/LC-MS. What are the likely side products?

This is a common issue when functionalizing the secondary amine of the azetidine ring. The appearance of multiple products often points to over-acylation, dimerization, or reactions involving the primary amide.

Common Side Products in N-Acylation Reactions:

Side Product NameDescription & Formation MechanismExpected Mass Change (vs. Product)
N,N'-Diacyl Impurity If the reaction conditions are too harsh or excess acylating agent is used, the primary amide nitrogen can also be acylated, forming an N-acyl imide. This is more likely with highly reactive acylating agents (e.g., acid chlorides) and strong bases.+ Mass of Acyl Group - H
Azetidine Dimer/Oligomer Under cationic conditions, or if the starting material is not fully deprotonated, the azetidine nitrogen of one molecule can attack another activated azetidine, leading to dimerization or oligomerization.[2][3] This is a form of cationic ring-opening polymerization.[3][4]+ Mass of Starting Material
Ring-Opened Product The acylating agent can activate the azetidine ring, making it susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻) or solvent, leading to a ring-opened acyclic product.[5][6]+ Mass of Nucleophile + H
Hydrolyzed Starting Material If water is present in the reaction, the acylating agent can be quenched, and the azetidine salt can hydrolyze, leading to poor conversion.N/A (Unreacted Starting Material)
Troubleshooting Workflow for N-Acylation

If you suspect the formation of these side products, follow this diagnostic workflow:

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Potential Side Products & Solutions observe Multiple Products in N-Acylation LC-MS mass_check Check Mass Spec Data for Expected Δ Mass observe->mass_check diacyl Mass consistent with Diacylation (+Acyl group) mass_check->diacyl Δ = +Acyl dimer Mass consistent with Dimerization (+SM) mass_check->dimer Δ = +SM ring_open Mass consistent with Ring Opening (+Nu) mass_check->ring_open Δ = +Nu sol_diacyl Solution: - Use 1.0 eq. Acylating Agent - Lower Temperature (-20°C to 0°C) - Use Milder Base (e.g., DIPEA) diacyl->sol_diacyl sol_dimer Solution: - Ensure complete deprotonation - Avoid strong Lewis/Brønsted acids - Add SM to base/acylating agent slowly dimer->sol_dimer sol_ring_open Solution: - Use non-nucleophilic conditions - Lower temperature - Anhydrous solvent/reagents ring_open->sol_ring_open

Caption: Troubleshooting logic for N-acylation side products.

FAQ 2: I am observing product degradation during aqueous workup or purification on silica gel. What is happening?

Azetidines are susceptible to degradation under acidic conditions due to their inherent ring strain.[7] Both aqueous acidic workups and standard silica gel chromatography can lead to the formation of ring-opened side products.

Mechanism of Acid-Catalyzed Ring Opening:

The azetidine nitrogen is basic and becomes protonated in the presence of acid, forming a reactive azetidinium ion. This strained, positively charged species is highly susceptible to nucleophilic attack by water, alcohols (from the solvent), or the counter-ion from the acid, leading to cleavage of a C-N bond.[5][8] A forced degradation study on a related azetidine core confirmed that a key degradation pathway involves the formation of an azetidinium ion.[9][10]

G cluster_0 Acid-Catalyzed Ring Opening Azetidine Azetidine Derivative Protonation Protonation (H+) Azetidine->Protonation Azetidinium Azetidinium Ion (Strained Intermediate) Protonation->Azetidinium Nucleophilic_Attack Nucleophilic Attack (H₂O, Cl⁻, etc.) Azetidinium->Nucleophilic_Attack Ring_Opened Ring-Opened Product (e.g., 3-amino-1-propanol derivative) Nucleophilic_Attack->Ring_Opened

Sources

Technical Support Center: N-Alkylation of Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of azetidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-alkylation of azetidine-3-carboxamide hydrochloride.

Problem 1: Low or No Conversion of Starting Material

Q: I am not seeing any formation of my desired N-alkylated product. My TLC/LC-MS shows only the starting material. What could be the issue?

A: This is a common issue that can often be traced back to one of three key areas: the nature of your starting material, the choice of base, or the reaction conditions.

  • Starting Material Activation: Azetidine-3-carboxamide hydrochloride is a salt. The protonated azetidine nitrogen is not nucleophilic and will not react with an alkylating agent. You must first generate the free base of the azetidine.

    • Cause: The presence of the hydrochloride salt deactivates the nitrogen nucleophile.

    • Solution: Before adding your alkylating agent, you need to neutralize the hydrochloride salt with a suitable base. A common method is to perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, basify with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to a pH > 10, and then extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and use the resulting solution directly. Alternatively, for a one-pot reaction, you must use at least two equivalents of base: one to neutralize the HCl salt and one to facilitate the alkylation.

  • Insufficient Basicity: The N-alkylation of a secondary amine typically requires a base to deprotonate the nitrogen, increasing its nucleophilicity, or to scavenge the acid byproduct of the reaction.

    • Cause: If you are using a weak base, it may not be sufficient to deprotonate the azetidine or drive the reaction forward.

    • Solution: Employ a stronger, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). For particularly unreactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF might be necessary, though this requires more stringent anhydrous conditions.[1]

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Cause: The reaction may be too slow at room temperature, or the chosen solvent may not be suitable.

    • Solution: Try heating the reaction. A temperature of 50-80 °C is a good starting point. Ensure your solvent is appropriate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for Sₙ2 reactions.

Problem 2: Formation of Multiple Products and Side Reactions

Q: My reaction is messy. I see multiple spots on my TLC plate, and my crude NMR is complex. What are the likely side products and how can I avoid them?

A: The formation of multiple products in this reaction can be attributed to overalkylation, side reactions involving the carboxamide group, or ring-opening of the azetidine.

  • Overalkylation: While less common for secondary amines compared to primary amines, it's a possibility if your product is more nucleophilic than the starting material.[2]

    • Cause: The newly formed tertiary amine can react with the alkylating agent to form a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to minimize overalkylation.

  • Carboxamide Reactivity: The carboxamide group contains a nitrogen and an oxygen atom, both with lone pairs of electrons. While the amide nitrogen is significantly less nucleophilic than the azetidine nitrogen, it can react under certain conditions.[3]

    • Cause: Under strongly basic conditions, the amide N-H can be deprotonated, and subsequent alkylation can occur on the nitrogen or oxygen of the amide.

    • Solution: Avoid excessively strong bases if possible. Using a base like K₂CO₃ or DIPEA should favor alkylation on the more nucleophilic azetidine nitrogen. If O-alkylation is observed, switching to a less polar solvent can sometimes disfavor this pathway.

  • Azetidine Ring Opening: Azetidines are strained four-membered rings and can undergo ring-opening reactions, especially when the nitrogen is quaternized.[4]

    • Cause: Quaternization of the azetidine nitrogen by the alkylating agent makes the ring susceptible to nucleophilic attack, leading to ring-opened byproducts.

    • Solution: This is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and at higher temperatures. Use the mildest possible conditions that still afford the desired product. If ring-opening is a persistent issue, consider using a less reactive alkylating agent (e.g., an alkyl tosylate instead of an alkyl iodide).

Problem 3: Difficulty in Product Purification

Q: I have successfully formed my product, but I'm struggling to purify it. What are the best practices for isolating my N-alkylated azetidine-3-carboxamide?

A: Purification can be challenging due to the polar nature of the product and potential similarities in properties to the starting materials and byproducts.

  • Work-up:

    • Cause: Residual base or salts can interfere with purification.

    • Solution: After the reaction is complete, perform an aqueous work-up. If you used an organic base like DIPEA, you can wash with a dilute acid (e.g., 1M HCl) to remove it. If you used an inorganic base, a water wash should suffice. Be mindful that your product may have some water solubility, so minimize the volume of aqueous washes and consider back-extracting the aqueous layer.

  • Chromatography:

    • Cause: The polarity of your product may be close to that of the starting material or byproducts.

    • Solution: Column chromatography on silica gel is the most common method. Due to the basic nitrogen, you may observe tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system can improve peak shape. A typical eluent system would be a gradient of methanol in dichloromethane.

  • Crystallization/Salt Formation:

    • Cause: Your product may be an oil or difficult to crystallize.

    • Solution: Consider converting your product to a hydrochloride or other salt. This can often induce crystallization and provide a highly pure solid. Dissolve your purified product in a solvent like diethyl ether or ethyl acetate and bubble HCl gas through it, or add a solution of HCl in a solvent like dioxane.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxamide group before N-alkylation?

A1: Generally, it is not necessary to protect the primary amide. The azetidine nitrogen is significantly more nucleophilic than the amide nitrogen, so selective N-alkylation is usually achievable under standard conditions.[3] Protection would add extra steps to your synthesis and is often not required. However, if you are using very harsh conditions or a highly reactive electrophile and observe side reactions at the amide, protection might be considered as a last resort.

Q2: What is the best choice of base for this reaction?

A2: The optimal base depends on the reactivity of your alkylating agent and the solvent used. A good starting point is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These bases are effective, easy to remove during work-up, and generally do not cause significant side reactions. For more hindered or less reactive alkylating agents, a stronger base may be needed.

BaseSolventTemperatureComments
K₂CO₃DMF, MeCN25-80 °CGood starting point, mild and effective.
Cs₂CO₃DMF, MeCN25-80 °CMore soluble and often more effective than K₂CO₃.
DIPEADCM, MeCN25-80 °CGood for scavenging acid byproducts, easily removed.
NaHTHF, DMF0-25 °CStrong base for unreactive systems, requires anhydrous conditions.

Q3: What type of alkylating agent should I use?

A3: The choice of alkylating agent (R-X) depends on the desired alkyl group (R) and the required reactivity. The general order of reactivity for the leaving group (X) is I > Br ≈ OTs > Cl.

  • Alkyl Iodides (R-I): Very reactive, good for less reactive systems but may lead to overalkylation or ring-opening.

  • Alkyl Bromides (R-Br): A good balance of reactivity and stability. Often a first choice.

  • Alkyl Tosylates (R-OTs): Can be more effective than halides for hindered systems.[5]

  • Alkyl Chlorides (R-Cl): Generally the least reactive, may require harsher conditions.

Q4: How does the ring strain of the azetidine affect the reaction?

A4: The ring strain of azetidine (approx. 25.4 kcal/mol) makes it more reactive than a non-strained cyclic amine like pyrrolidine.[6] This can be advantageous, as the nitrogen is a good nucleophile. However, this strain also makes the ring more susceptible to opening, especially after the nitrogen is quaternized. This is a key consideration when choosing reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
  • Free Base Preparation: Dissolve azetidine-3-carboxamide hydrochloride (1.0 eq) in a minimal amount of water. Adjust the pH to >10 with 1M NaOH solution. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Alkylation: Dissolve the azetidine-3-carboxamide free base in DMF. Add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient, potentially with 0.5% triethylamine).

Protocol 2: Reductive Amination

An alternative to direct alkylation is reductive amination, which can be milder and avoid overalkylation.

  • Imine Formation: Dissolve azetidine-3-carboxamide free base (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent like methanol or DCM.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with an organic solvent.

  • Purification: Purify as described in Protocol 1.

Visualizations

Reaction Scheme and Potential Side Products

N_Alkylation_Challenges Figure 1: N-Alkylation of Azetidine-3-carboxamide and Potential Side Reactions Start Azetidine-3-carboxamide (Free Base) DesiredProduct Desired Product: N-Alkyl Azetidine-3-carboxamide Start->DesiredProduct + R-X, Base AmideAlkylation Side Product 3: Amide N- or O-Alkylation Start->AmideAlkylation + R-X, Strong Base AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->DesiredProduct Base Base Base->DesiredProduct Overalkylation Side Product 1: Quaternary Salt (Overalkylation) DesiredProduct->Overalkylation + R-X RingOpening Side Product 2: Ring-Opened Product Overalkylation->RingOpening Nucleophilic Attack Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for N-Alkylation Start Start Reaction CheckConversion Low/No Conversion? Start->CheckConversion CheckFreeBase Is Free Base Used? CheckConversion->CheckFreeBase Yes MessyReaction Messy Reaction? CheckConversion->MessyReaction No CheckBase Is Base Strong Enough? CheckFreeBase->CheckBase Yes GenerateFreeBase Generate Free Base CheckFreeBase->GenerateFreeBase No CheckConditions Increase Temperature? CheckBase->CheckConditions Yes UseStrongerBase Use Stronger Base (e.g., Cs₂CO₃, NaH) CheckBase->UseStrongerBase No IncreaseTemp Increase Temperature (50-80 °C) CheckConditions->IncreaseTemp Yes Success Successful Reaction CheckConditions->Success No GenerateFreeBase->Start UseStrongerBase->Start IncreaseTemp->Start ControlStoich Control Stoichiometry (1.1 eq R-X) MessyReaction->ControlStoich Yes MessyReaction->Success No MilderConditions Use Milder Conditions ControlStoich->MilderConditions MilderConditions->Start

Caption: A logical workflow for troubleshooting common issues.

References

  • D'Andrea, S. V., & Freeman, J. P. (2003). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Organic Letters, 5(15), 2773–2775. [Link]

  • Pellicciari, R., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(72), 17493-17499. [Link]

  • Chiappe, C., et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5, 197-201. [Link]

  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5649–5661. [Link]

  • Salvatore, R. N., et al. (2001). Efficient Synthesis of Secondary Amines by Selective Alkylation of Primary Amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1149. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? [Link]

  • Reddy, R. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25557-25565. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? [Link]

  • Kundu, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 184–197. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5221-5225. [Link]

  • Der Pharma Chemica. (2016). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Der Pharma Chemica, 8(19), 1-8. [Link]

  • Reisman, S. E., et al. (2020). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 225-256. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 471-494. [Link]

  • Głowacka, I. E., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(19), 5946. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • De Kimpe, N., et al. (2009). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Tetrahedron, 65(1), 233-243. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation. Reagent Guides. [Link]

  • Zhang, J., & Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(21), 5549–5552. [Link]

Sources

Technical Support Center: Boc Deprotection of Azetidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern medicinal chemistry, offering unique structural rigidity and vectors for molecular design.[1] When incorporated as an "Azetidine-3-carboxamide" derivative, this motif presents specific challenges during synthesis, particularly in the crucial N-Boc deprotection step. Standard acidic conditions, while effective for many substrates, can be catastrophic for this strained ring system, leading to a cascade of unwanted side reactions that compromise yield, purity, and project timelines.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals navigating the complexities of this specific transformation. We will move beyond generic protocols to provide a mechanistic understanding of the key side reactions, offering field-proven troubleshooting strategies and validated alternative methods to ensure the integrity of your azetidine-containing molecules.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most critical issues encountered during the Boc deprotection of Azetidine-3-carboxamide derivatives in a direct question-and-answer format.

Issue 1: Catastrophic Yield Loss and Unidentifiable Polar Byproducts

Question: Upon attempting Boc deprotection with standard TFA/DCM, my LC-MS analysis shows the complete disappearance of my starting material but little to no desired product. Instead, I see multiple new polar peaks. What is happening?

Answer: This is a classic symptom of azetidine ring-opening or rearrangement . The inherent ring strain of the azetidine scaffold makes it highly susceptible to acid-catalyzed degradation.[1][2]

  • Root Cause & Mechanism:

    • Protonation: The process begins with the protonation of the azetidine ring nitrogen by a strong acid like trifluoroacetic acid (TFA).[2]

    • Increased Ring Strain: This protonation dramatically increases the strain on the four-membered ring, weakening the C-N bonds.

    • Nucleophilic Attack/Cleavage: The activated ring is now vulnerable to cleavage. An intramolecular nucleophilic attack by the pendant amide group or an intermolecular attack by a solvent or scavenger can lead to ring-opening.[1] In some cases, this can result in ring-expansion products, such as 1,3-oxazinan-2-ones.[3] The rate of this decomposition is highly pH-dependent, with significantly faster degradation at lower pH values.[1]

  • Recommended Solutions:

    • Milder Acidic Conditions: Avoid neat TFA. A switch to a less aggressive acid system can preserve the ring. Using a 4M solution of HCl in 1,4-dioxane or ethyl acetate is a more potent but sometimes less destructive alternative to TFA/DCM mixtures.[4][5]

    • Strict Temperature Control: Perform the reaction at 0 °C or even lower to reduce the rate of the decomposition pathway relative to the desired deprotection.

    • Alternative Deprotection Methods (for highly sensitive substrates): If milder acids fail, you must abandon strong protic acids altogether. Several effective methods exist for acid-sensitive substrates.[4][5][6] A particularly effective method is the use of oxalyl chloride in methanol, which proceeds under mild, room temperature conditions.[5][7]

DOT Script for Ring-Opening Mechanism

cluster_0 Acid-Catalyzed Ring Opening Pathway cluster_1 Desired Deprotection Pathway Azetidine N-Boc Azetidine-3-carboxamide Protonated Protonated Azetidine (Increased Ring Strain) Azetidine->Protonated + H⁺ (e.g., TFA) Carbocation Ring-Opened Carbocation Intermediate Protonated->Carbocation C-N Bond Cleavage Products Decomposition Products (e.g., Ring-Opened Polymers, Rearranged Scaffolds) Carbocation->Products Nucleophilic Attack (Intra- or Intermolecular) Desired_Start N-Boc Azetidine-3-carboxamide Desired_Product Azetidine-3-carboxamide (Target Molecule) Desired_Start->Desired_Product + H⁺, - Boc group

Caption: Competing pathways during acidic deprotection of azetidines.

Issue 2: An Unexpected Peak with a Mass Increase of +56 Da

Question: My LC-MS analysis shows a significant byproduct with a mass of [M+56]+ relative to my expected product. What is this side reaction?

Answer: This mass increase is a definitive marker of tert-butylation . This is one of the most common side reactions during Boc deprotection with strong acids.[8][9]

  • Root Cause & Mechanism: The cleavage of the Boc group by an acid generates a relatively stable tert-butyl cation (mass of 57, but a net addition of 56 after loss of H+).[9] This reactive electrophile can then alkylate any available nucleophile in the reaction mixture. While the azetidine ring itself is not typically the site of attack, other nucleophilic functional groups on your molecule or even electron-rich aromatic rings can be susceptible.[4][10]

  • Recommended Solutions:

    • Use Scavengers: This is the most effective and widely used strategy. Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can react with your substrate.[8][10] The choice of scavenger is critical and depends on the substrate.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of this side reaction.

Table 1: Common Scavengers for Preventing t-Butylation

ScavengerTypical Concentration (% v/v)Target FunctionalityReference(s)
Triethylsilane (TES)5-10%General purpose, effective for most cases.[4]
Triisopropylsilane (TIPS)5-10%General purpose, bulkier alternative to TES.[4]
Thioanisole5-10%Particularly effective for sulfur-containing residues (e.g., Met, Cys).[4]
Water2-5%Can act as a scavenger but may promote other side reactions.[4]
Issue 3: Formation of a Carboxylic Acid Byproduct

Question: Along with my desired amine, I am isolating a byproduct that appears to be the corresponding carboxylic acid, suggesting the carboxamide has been cleaved. I thought amides were stable to TFA.

Answer: While amides are significantly more robust than esters, they are not completely inert to acid-catalyzed hydrolysis , especially with prolonged reaction times or elevated temperatures.[11]

  • Root Cause & Mechanism: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic.[12] A nucleophile, typically water present in the reagents or atmosphere, can then attack this activated carbonyl. This leads to a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and the corresponding amine.[12] Some studies have noted that the presence of neighboring groups can sometimes assist in this hydrolysis.[13]

  • Recommended Solutions:

    • Minimize Water Content: Use anhydrous solvents and reagents. Store TFA over molecular sieves if necessary.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction run overnight unnecessarily.[14]

    • Switch to Milder/Anhydrous Conditions: Deprotection with 4M HCl in anhydrous dioxane is often a better choice to avoid amide hydrolysis compared to aqueous acidic systems or TFA that may contain water.[4][5]

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is very sluggish or incomplete. How can I drive it to completion without causing ring-opening? A1: Incomplete deprotection is often due to insufficient acid strength or concentration.[4] Before resorting to harsher conditions (like higher temperatures), first try increasing the concentration of TFA (e.g., from 20% to 50% in DCM) while maintaining a low temperature (0 °C). If this fails, switching to a stronger acid system like 4M HCl in dioxane is a logical next step, as it is often more effective at cleaving stubborn Boc groups without the same level of degradation as neat TFA.[4]

Q2: Are there any "green" or more environmentally friendly methods for Boc deprotection of sensitive azetidines? A2: Yes, several milder and greener alternatives have been developed. For thermally stable compounds, simply refluxing in water has been shown to effectively remove the Boc group.[5][6] Another approach uses catalytic amounts of p-toluenesulfonic acid in a deep eutectic solvent, which offers a more sustainable reaction medium.[15] These methods avoid the use of corrosive and volatile chlorinated solvents and strong acids.

Q3: Can I use Lewis acids for deprotecting N-Boc-azetidine derivatives? A3: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective for Boc deprotection and offer a non-protic alternative.[4] However, be cautious, as Lewis acids can also coordinate to the azetidine nitrogen and activate the ring towards nucleophilic attack and opening.[2] Careful optimization of the specific Lewis acid, stoichiometry, and temperature is required.

Q4: How can I best monitor the progress of these reactions to avoid side product formation? A4: Close monitoring is crucial.

  • TLC (Thin-Layer Chromatography): A quick and effective method. The deprotected amine product will be significantly more polar and have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the product amine.[14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard. It allows you to track the disappearance of your starting material, the appearance of your product, and the formation of any side products (like the +56 Da tert-butylated adduct or ring-opened species) in real-time.[14]

DOT Script for Decision-Making Workflow

Start Start: N-Boc Azetidine-3-carboxamide Derivative CheckSensitivity Is the substrate known to be highly acid-sensitive? Start->CheckSensitivity Standard Standard Conditions: 20-50% TFA in DCM + Scavenger (TES) 0 °C CheckSensitivity->Standard No NonAcidic Non-Acidic Method: Oxalyl Chloride / MeOH, RT or Thermal (Reflux in H₂O) CheckSensitivity->NonAcidic Yes Monitor1 Monitor by LC-MS: Check for ring-opening or other side products Standard->Monitor1 Success Success: Isolate Product Monitor1->Success Clean Reaction Failure Failure: Side reactions observed Monitor1->Failure Decomposition MilderAcid Milder Acid: 4M HCl in Dioxane 0 °C to RT Failure->MilderAcid Monitor2 Monitor by LC-MS MilderAcid->Monitor2 NonAcidic->Monitor2 Monitor2->Success Clean Reaction Monitor2->Failure Try Alternative Non-Acidic Method

Caption: Decision tree for selecting a Boc deprotection strategy.

Validated Experimental Protocols

Protocol 1: Standard Deprotection with Scavengers (Optimized for Stability)

This protocol is a starting point for substrates not known to be exceptionally labile.

  • Dissolution: Dissolve the N-Boc-azetidine-3-carboxamide derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Scavenger Addition: Add triethylsilane (TES, 5-10 equiv) to the stirred solution.[8]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 equiv, often as a 50% v/v solution in DCM) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress every 15-30 minutes using TLC or LC-MS.[14]

  • Work-up: Once the starting material is consumed (typically 1-4 hours), concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃).

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This protocol is highly recommended for substrates that show any sign of ring-opening under standard TFA conditions.[5][7]

  • Dissolution: In a dry flask, dissolve the N-Boc-azetidine-3-carboxamide derivative (1.0 equiv) in anhydrous methanol to a concentration of 0.1-0.2 M.

  • Stirring: Stir the solution at room temperature (20-25 °C) for 5 minutes.

  • Reagent Addition: Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution via syringe. Caution: This addition can be exothermic and may cause sputtering.[5]

  • Monitoring: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, slowly add deionized water to quench the reaction. Extract the crude material with a suitable organic solvent (e.g., DCM), wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product, often as the HCl salt.

References

  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • BenchChem. (2025).
  • Mhlanga, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Mhlanga, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?
  • BenchChem. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine.
  • BenchChem. (2025). Technical Support Center: Preventing Unwanted Side Reactions During Boc Deprotection.
  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • BenchChem. (2025). Technical Support Center: Preventing Side Reactions During Boc Deprotection.
  • Hilton, M. J., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters.
  • Deprotection, N. B., et al. (1997). Amide-Assisted Hydrolysis of beta-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry.
  • Iannelli, M. A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Garber, K. (2017). Synthesis of Carboxylic Acids: Hydrolysis of Amides. YouTube.

Sources

Overcoming low yield in the synthesis of "Azetidine-3-carboxamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of azetidine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. The inherent ring strain and diverse reactivity of the azetidine core can present significant synthetic challenges, often leading to suboptimal yields.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common hurdles encountered in the laboratory.

I. Understanding the Core Challenges

The synthesis of azetidine derivatives is a nuanced endeavor primarily due to the high ring strain of the four-membered ring.[1][2] This strain makes the azetidine susceptible to undesired ring-opening reactions under various conditions, including strongly acidic or basic environments.[3][4] Furthermore, the steric hindrance around the azetidine core can impede amide bond formation, a crucial step in generating carboxamide derivatives. Effective synthesis, therefore, hinges on a delicate balance of protecting group strategy, coupling reagent selection, and reaction condition optimization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the final amide coupling step?

A1: The most frequent culprit is a combination of steric hindrance and suboptimal activation of the carboxylic acid. The rigid, four-membered azetidine ring can sterically shield the carboxylic acid group, making it less accessible to the amine. Standard coupling reagents may not be sufficiently reactive to overcome this barrier, leading to incomplete conversion. Furthermore, side reactions, such as the formation of guanidinium by-products with certain coupling reagents, can consume the amine and reduce yield.

Q2: Which protecting group is recommended for the azetidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is the most widely used and recommended protecting group for the azetidine nitrogen.[1] It offers robust stability across a range of reaction conditions necessary for functionalizing other parts of the molecule and can be cleanly removed under acidic conditions without inducing ring-opening.[1][5] Alternative protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, providing orthogonal deprotection strategies if needed.[1]

Q3: My azetidine ring appears to be opening during the reaction. What are the likely causes?

A3: Azetidine ring-opening is a common side reaction driven by the inherent ring strain.[1][3] This can be triggered by:

  • Strongly Acidic Conditions: Protonation of the azetidine nitrogen forms a reactive azetidinium ion, which is susceptible to nucleophilic attack and subsequent ring cleavage.[4]

  • Strongly Basic Conditions: While less common, strong bases can also promote ring-opening pathways.[2]

  • Nucleophilic Attack: The presence of potent nucleophiles in the reaction mixture can lead to the opening of the strained ring.[2][3]

  • N-Activation: N-acylation or N-sulfonylation can activate the ring, making it more prone to nucleophilic attack.[4]

Careful control of pH and the exclusion of strong, unwanted nucleophiles are critical for maintaining the integrity of the azetidine ring.

Q4: Are there specific purification challenges associated with azetidine-3-carboxamide derivatives?

A4: Yes, purification can be challenging due to the polarity of the carboxamide group and the potential for the final product to have some water solubility. Column chromatography on silica gel is the standard method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[1] For highly polar compounds, reverse-phase chromatography may be necessary. Recrystallization is a viable option for solid, crystalline products.[1]

III. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific low-yield scenarios.

Guide 1: Poor Yield in the Amide Coupling of N-Boc-azetidine-3-carboxylic Acid

Problem: You are attempting to couple N-Boc-azetidine-3-carboxylic acid with a primary or secondary amine using a standard coupling reagent like DCC or EDC, and the yield of the desired azetidine-3-carboxamide is below 50%.

Root Cause Analysis:

The low yield is likely due to insufficient activation of the sterically hindered carboxylic acid or side reactions involving the coupling reagent. Carbodiimide-based reagents (DCC, EDC) can form stable O-acylisourea intermediates that may be slow to react with the amine. Additives are often required to improve the efficiency of these reactions.[6]

Workflow for Optimization:

Caption: Optimization workflow for amide coupling.

Detailed Protocol: Optimization of Amide Coupling
  • Reagent Selection: Switch from carbodiimide-based reagents to more potent uronium or phosphonium salt-based coupling reagents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices for coupling sterically hindered substrates.[7][8] These reagents react with the carboxylic acid to form highly reactive OBt/OAt active esters.

  • Base Selection: Use a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine. This prevents the base from competing with your desired amine as a nucleophile and minimizes side reactions.[8]

  • Reaction Conditions:

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good starting points.

    • Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. This can help to control the initial exotherm and minimize side reactions.

    • Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid.

  • Exemplary Optimized Protocol:

    • Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and the desired amine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Quantitative Data Summary:
Coupling ReagentBaseSolventTemperature (°C)Typical Yield (%)
EDC/HOBtDIPEADCM0 to RT40-60
HATUDIPEADMF0 to RT>85
PyBOPDIPEADMF0 to RT>80
Guide 2: Low Yield in the Initial Synthesis of Azetidine-3-carboxylic Acid

Problem: You are following a literature procedure for the synthesis of azetidine-3-carboxylic acid, for instance, from epichlorohydrin and an amine, followed by oxidation, but the overall yield is low.

Root Cause Analysis:

The synthesis of the azetidine ring itself is challenging. The common route from epichlorohydrin involves a regioselective ring-opening, followed by cyclization.[9][10] Low yields can stem from poor regioselectivity in the initial ring-opening, side reactions during cyclization, or decomposition of the strained ring during subsequent steps.

Workflow for Synthesis and Optimization:

Caption: Synthetic workflow for N-Boc-azetidine-3-carboxylic acid.

Detailed Protocol: Improved Synthesis of N-Boc-Azetidine-3-carboxylic Acid
  • Regioselective Ring Opening of Epichlorohydrin: The key to this step is to favor the attack of the amine at the terminal carbon of the epoxide. This is typically achieved by careful control of reaction conditions. Using a bulky amine can also favor the desired regioselectivity.

  • Cyclization to Azetidin-3-ol: The intermediate amino alcohol is cyclized using a base. It is critical to use a non-nucleophilic base and control the temperature to prevent polymerization or other side reactions.

  • N-Boc Protection (Crucial Step): Immediately after the formation of the azetidin-3-ol, protect the nitrogen with a Boc group. This is a critical step that stabilizes the azetidine ring against ring-opening in subsequent steps and simplifies purification.[11]

    • Protocol: To a solution of the crude azetidin-3-ol and triethylamine (2.0 eq) in a suitable solvent like methanol, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[11]

  • Oxidation to the Carboxylic Acid: A variety of oxidation methods can be employed to convert the 3-hydroxy group to a carboxylic acid. A common and effective method is a two-step Swern or Parikh-Doering oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid. Alternatively, a more direct oxidation using reagents like TEMPO/bleach can be effective.

Key Considerations for Yield Improvement:
  • Purify Intermediates: While it can be tempting to proceed with crude material, purifying the N-Boc-azetidin-3-ol intermediate can significantly improve the yield and purity of the final carboxylic acid.

  • Inert Atmosphere: Conduct reactions, particularly those involving organometallic reagents or strong bases, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

IV. Conclusion

Overcoming low yields in the synthesis of azetidine-3-carboxamide derivatives requires a systematic approach to troubleshooting. By understanding the inherent reactivity of the azetidine ring and carefully selecting protecting groups, coupling reagents, and reaction conditions, researchers can significantly improve the efficiency and success of their synthetic efforts. This guide provides a foundation for diagnosing and solving common problems, enabling the successful synthesis of these important molecules for drug discovery and development.

V. References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.

  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.

  • Regioselective ring opening reactions of azetidines. (2015). ResearchGate.

  • Troubleshooting guide for azetidine derivative synthesis. Benchchem.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry.

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

  • 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2. ChemicalBook.

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.

  • Amide Coupling in Medicinal Chemistry. HepatoChem.

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. (2014). ResearchGate.

  • Glycerin as a Renewable Feedstock for Epichlorohydrin Production. The GTE Process. (2008). Futures Diamond.

Sources

Technical Support Center: Purification of Polar Azetidine-3-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar Azetidine-3-carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique small molecules. The inherent polarity and structural characteristics of azetidine-3-carboxamides present significant challenges to achieving high purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during purification.

I. Understanding the Core Challenges

Azetidine-3-carboxamide and its derivatives are a class of compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their potential biological activities.[1][2] However, their purification is often a bottleneck in the development process. The primary difficulties arise from their:

  • High Polarity: The presence of the azetidine ring, a carboxamide group, and potentially other polar functional groups leads to high water solubility and strong interactions with polar stationary phases.[3][4]

  • Basic Nitrogen Atom: The nitrogen within the azetidine ring is basic and can interact strongly with acidic silanol groups on standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[3]

  • Potential for Ring Strain-Driven Reactions: The four-membered azetidine ring possesses inherent strain, making it susceptible to ring-opening reactions under harsh purification conditions (e.g., strong acids or bases).[5][6]

This guide will systematically address these challenges with practical, field-proven solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the common problems you may encounter.

Q1: My azetidine-3-carboxamide compound streaks badly or doesn't move from the baseline on a standard silica gel column. What's happening and how can I fix it?

A1: This is a classic problem stemming from the interaction between the basic azetidine nitrogen and the acidic silanol groups of the silica gel.[3] This strong interaction leads to poor elution and peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (Et3N) is a popular choice, typically added at a concentration of 0.1-2%.[7] Ammonia in methanol (e.g., a 7N solution) is also highly effective, especially for very polar compounds. You can try eluting with a gradient of methanol in dichloromethane containing a small percentage of this ammonia solution.[8]

    • Causality: The basic modifier competes with your compound for interaction with the silanol groups, effectively "masking" them and allowing your compound to elute more symmetrically.

  • Stationary Phase Selection:

    • Deactivated Silica: If basic modifiers are not sufficient or compatible with your compound, consider using deactivated silica gel. This can be prepared by treating standard silica gel to reduce the acidity of the silanol groups.[8]

    • Alternative Stationary Phases: For highly polar compounds, consider switching to a different stationary phase altogether. Alumina or Florisil can be effective alternatives for certain separations.[8]

Q2: My compound has very poor retention on a reversed-phase (C18) column and elutes in the void volume. How can I achieve separation?

A2: This is a common issue for highly polar molecules in reversed-phase chromatography. The compound has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to little or no retention.[3]

Troubleshooting Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is an excellent alternative for retaining and separating very polar compounds.[9][10][11] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous or polar protic solvent.[4][9][11]

    • Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase, leading to retention.

    • Starting Conditions: A good starting point for a HILIC separation would be a gradient of 95:5 acetonitrile:water to 60:40 acetonitrile:water, with a small amount of an additive like formic acid or ammonium formate (e.g., 0.1%) to improve peak shape.[12]

  • Aqueous Normal Phase (ANP) Chromatography:

    • This technique uses silica hydride-based stationary phases and can operate in both reversed-phase and normal-phase modes.[9] It is particularly versatile for analyzing a wide range of polar compounds, including those with positive or negative charges.[9]

  • Ion-Pair Chromatography:

    • If your azetidine-3-carboxamide is ionizable, you can add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part and an ionic part that is opposite in charge to your analyte. The reagent pairs with your compound, forming a more hydrophobic complex that can be retained on a C18 column.

Q3: I'm struggling with low recovery of my compound after purification. Where could it be going?

A3: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, decomposition during the purification process, or co-elution with impurities.

Troubleshooting Checklist:

  • Irreversible Adsorption:

    • As mentioned in Q1, strong interactions with silica gel can lead to your compound never eluting from the column.[8] Using basic modifiers or alternative stationary phases can mitigate this.

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot has diminished or there are new spots, your compound may be degrading on the silica.[8]

  • Compound Stability:

    • The strained azetidine ring can be sensitive to pH extremes.[5] If you are using strong acidic or basic modifiers, your compound might be degrading. Consider using milder conditions or a different purification technique.

  • Co-elution:

    • If your compound is co-eluting with impurities, you may be discarding fractions that contain your product. Ensure you are using a sufficiently high-resolution separation method and are carefully analyzing your fractions (e.g., by LC-MS) before pooling them.

Q4: Can I use non-chromatographic methods to purify my polar azetidine-3-carboxamide?

A4: Yes, for certain compounds, non-chromatographic techniques can be very effective, either alone or in combination with chromatography.

  • Recrystallization:

    • If your compound is a solid, recrystallization can be a powerful purification method.[5][13] The challenge is finding a suitable solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Given the polarity of these compounds, solvent systems involving alcohols (methanol, ethanol), water, or mixtures thereof are good starting points. Some azetidine derivatives have been successfully recrystallized from mixtures like ethyl acetate/dichloromethane.[14]

  • Salt Formation and Acid-Base Extraction:

    • This is a highly effective technique for purifying amines.[15][16][17]

    • Protocol:

      • Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic azetidine will be protonated to form a salt, which will move into the aqueous layer, leaving non-basic impurities in the organic layer.[18]

      • Separate the layers.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate your amine, causing it to precipitate or become extractable back into an organic solvent.

      • Extract your purified amine back into an organic solvent, dry the organic layer, and evaporate the solvent.

III. Data and Protocols

Table 1: Comparison of Chromatographic Modes for Polar Azetidine-3-carboxamide Purification
Chromatography ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal Phase (Modified) Silica GelNon-polar organic solvent (e.g., DCM, EtOAc) with a basic modifier (e.g., Et3N, NH3 in MeOH)Inexpensive, widely available.Can still lead to peak tailing for very basic compounds; risk of irreversible adsorption.
Reversed Phase C18Polar, aqueous mobile phase (e.g., Water/Acetonitrile)Good for less polar derivatives.Poor retention for highly polar compounds.[3]
HILIC Silica, Diol, AmineHigh percentage of non-polar organic solvent (e.g., Acetonitrile) with a small amount of aqueous/polar solvent.[9][11]Excellent retention and separation of highly polar compounds.[10] MS-compatible mobile phases are common.[9]Can have longer equilibration times; may require specialized columns.
Ion Exchange Cation or Anion Exchange ResinAqueous buffersSeparates based on charge; high capacity.Requires salt gradients for elution, which may necessitate a desalting step.
Experimental Workflow: Selecting a Purification Strategy

The following diagram illustrates a decision-making process for choosing the appropriate purification method for your azetidine-3-carboxamide compound.

Purification_Workflow start Crude Azetidine-3-carboxamide is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes tlc_analysis Perform TLC Analysis (Silica, DCM/MeOH) is_solid->tlc_analysis No / Impure Solid recrystallization_success Success? (High Purity & Recovery) try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->tlc_analysis No rf_check Rf > 0.1 and good spot shape? tlc_analysis->rf_check modified_npc Normal Phase Chromatography (with basic modifier) rf_check->modified_npc Yes acid_base_extraction Consider Acid-Base Extraction rf_check->acid_base_extraction No (Streaking / Rf=0) modified_npc->pure_product hilic_screen Screen HILIC Conditions acid_base_extraction->hilic_screen If still impure hilic_screen->pure_product

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-3-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging building block. The inherent ring strain and multiple reactive sites of the azetidine core demand a nuanced approach to achieve desired chemical transformations.[1][2] This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to help you master the regioselectivity of your reactions.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles governing the reactivity of Azetidine-3-carboxamide hydrochloride.

Q1: What are the primary reactive sites on Azetidine-3-carboxamide, and what factors govern their reactivity?

Azetidine-3-carboxamide has several potential reactive sites, and controlling which one engages with your reagents is the core of achieving regioselectivity.

  • Azetidine Nitrogen (N1): As a secondary amine, this is the most common site for functionalization (e.g., alkylation, acylation, arylation). Its reactivity is governed by its nucleophilicity and basicity. In the hydrochloride salt form, this nitrogen is protonated and non-nucleophilic until a base is added.

  • C2 and C4 Positions (α to Nitrogen): The C-H bonds at these positions are acidic relative to simple alkanes due to the adjacent electron-withdrawing nitrogen atom. They can be deprotonated with strong bases (e.g., organolithium reagents) to form an anion, enabling C-functionalization. The C2 position is often more reactive, especially if stabilized by adjacent groups.[3][4]

  • Ring-Opening at C2/N1 or C4/N1 Bonds: The azetidine ring possesses significant strain energy (~25.4 kcal/mol), making it susceptible to nucleophilic ring-opening reactions.[1] This process can be initiated by strong nucleophiles or catalyzed by Lewis acids, which activate the ring.[4][5][6] The regioselectivity of the ring-opening (attack at C2 vs. C4) is a critical challenge.

  • C3-Carboxamide Group: The amide functional group can participate in reactions such as hydrolysis or reduction, though these typically require harsher conditions than reactions involving the azetidine ring itself.

The interplay between steric hindrance , electronic effects from substituents, and the choice of reagents and catalysts ultimately dictates the regiochemical outcome.[5][7]

Q2: How does the hydrochloride salt form affect the reactivity of the azetidine nitrogen?

The hydrochloride salt form is crucial for the stability and handling of Azetidine-3-carboxamide. However, it fundamentally alters its reactivity:

  • Deactivation of the Nitrogen: The azetidine nitrogen exists as an ammonium cation (R₂NH₂⁺). This protonation completely neutralizes its nucleophilicity. Therefore, for any N-functionalization reaction, the first step must be a stoichiometric deprotonation with a suitable base to liberate the free, nucleophilic secondary amine.

  • Increased Ring Strain/Activation: The positive charge on the nitrogen in the azetidinium salt form can increase the ring's susceptibility to nucleophilic attack and ring-opening, as the C-N bonds are further polarized.[8]

Q3: What is the role of the C3-carboxamide group in directing regioselectivity?

The C3-carboxamide group is not merely a passive substituent; it exerts significant electronic and potential chelating effects.

  • Electronic Effect: As an electron-withdrawing group, the carboxamide moiety can influence the acidity of adjacent C-H bonds and the electrophilicity of the ring carbons, thereby affecting the regioselectivity of both C-H functionalization and ring-opening reactions.[5][6]

  • Directing Group Potential: While less common for simple amides compared to other groups, the carbonyl oxygen and amide nitrogen could potentially act as chelating atoms to a metal catalyst, directing a reaction to a specific site. The directing effect of amide groups is a well-established principle in C-H functionalization chemistry.[9]

Section 2: Troubleshooting N-Functionalization vs. C-Functionalization

A primary challenge is achieving selective functionalization at the nitrogen (N1) versus the carbon skeleton (C2/C4).

Q4: I am attempting an N-alkylation but see low yields and significant starting material recovery. What are the common pitfalls?

This is a frequent issue, often stemming from incomplete deprotonation of the hydrochloride salt.

Troubleshooting Protocol:

  • Choice of Base: A non-nucleophilic base is essential to avoid competition with your electrophile. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure at least one full equivalent of the base is used to neutralize the HCl salt, with a slight excess often being beneficial to drive the reaction forward.

  • Order of Addition: Always add the base to the suspension of Azetidine-3-carboxamide hydrochloride in your solvent before adding the electrophile. This ensures the free amine is generated in situ.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically effective as it can dissolve the salt to some extent and facilitate the reaction.

  • Temperature: Some alkylations may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Q5: How can I selectively functionalize the C2/C4 position while leaving the N1-H intact?

Direct C-functionalization of an N-H azetidine is extremely difficult due to the much higher reactivity of the nitrogen. The standard and most reliable strategy is to use a protecting group on the nitrogen.

Workflow for C2-Functionalization:

  • N-Protection: Protect the azetidine nitrogen with a suitable group, most commonly a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to organometallic bases but can be easily removed later under acidic conditions.[10][11]

  • Directed Lithiation: The N-Boc group acts as an excellent directing group for lithiation.[3][4] Treatment with a strong base like s-butyllithium in the presence of a chelating agent like TMEDA at low temperatures (e.g., -78 °C) will selectively deprotonate the C2 position.

  • Electrophilic Quench: The resulting lithiated intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C2 position.

  • Deprotection: The Boc group can be removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane to yield the C2-functionalized N-H azetidine.

C2_Functionalization_Workflow Start Azetidine-3-carboxamide (Hydrochloride) Protect Step 1: N-Protection (e.g., Boc₂O, Base) Start->Protect Lithiate Step 2: Directed Lithiation (s-BuLi, TMEDA, -78°C) Protect->Lithiate Quench Step 3: Electrophilic Quench (Add Electrophile) Lithiate->Quench Deprotect Step 4: Deprotection (TFA or HCl) Quench->Deprotect End C2-Functionalized Azetidine Deprotect->End Ring_Opening cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcome Azetidine Activated Azetidine (e.g., with Lewis Acid) Electronic Electronic Effects (Substituent Stabilization) Azetidine->Electronic Dominant for stabilizing groups Steric Steric Hindrance (Bulky Groups) Azetidine->Steric Dominant for alkyl groups C2_Attack Attack at C2 Electronic->C2_Attack If C2 has stabilizing group C4_Attack Attack at C4 Steric->C4_Attack If C2 has bulky group

Caption: Decision factors for C2 vs. C4 ring-opening.

Section 4: Key Experimental Protocols
Protocol 1: Selective N-Boc Protection of Azetidine-3-carboxamide Hydrochloride

This protocol describes the standard procedure to protect the azetidine nitrogen, a crucial first step for many subsequent functionalization reactions. Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aq. NaHCO₃, Water, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Suspend Azetidine-3-carboxamide hydrochloride (1.0 equiv) in DCM (approx. 0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 equiv) dropwise to the stirred suspension. Stir for 15-20 minutes. The first equivalent neutralizes the HCl, and the second acts as the base for the protection reaction.

  • In a separate flask, dissolve Boc₂O (1.1 equiv) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine-3-carboxamide. Purify by column chromatography or recrystallization as needed.

Protocol 2: Regioselective Aza-Michael Addition to an Activated Alkene

This protocol uses the deprotonated azetidine as a nucleophile in a conjugate addition reaction, a common C-N bond-forming strategy. [12][13] Materials:

  • Azetidine-3-carboxamide hydrochloride

  • Michael Acceptor (e.g., methyl acrylate) (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv for deprotonation)

  • Acetonitrile (ACN)

Procedure:

  • Suspend Azetidine-3-carboxamide hydrochloride (1.1 equiv) in acetonitrile.

  • Add DBU (1.2 equiv) to generate the free amine in situ. Stir for 10 minutes.

  • Add the Michael acceptor (e.g., methyl acrylate, 1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. The reaction is typically clean, affording the 1,4-addition product. [12]Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine to remove DBU and any unreacted starting materials.

  • Dry the organic layer and concentrate under reduced pressure. Purify the resulting product by column chromatography.

Data Summary Table: Comparison of Common N-Protecting Groups

The choice of protecting group is critical for multi-step synthesis, enabling selective reactions and deprotection (orthogonal strategy). [10][11]

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability Notes
tert-Butoxycarbonyl Boc Boc₂O, Base Strong Acid (TFA, HCl) Labile to strong acid; stable to base, hydrogenation.
Benzyloxycarbonyl Cbz Cbz-Cl, Base H₂, Pd/C (Hydrogenolysis) Stable to acid and base; cleaved by catalytic hydrogenation. [14]

| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, Base | Strong reducing agents (e.g., Na/NH₃) | Very stable to acid, base, and oxidation. Harsh removal. |

References
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Factors affecting the regioselectivity of the lithiation in strained... (n.d.). ResearchGate.
  • Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines | Request PDF. (n.d.). ResearchGate.
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.).
  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. (n.d.). ResearchGate.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). ACS Publications.
  • Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. (n.d.). ScholarWorks.
  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. (2015). PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.).
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Regioselectivity of Azetidine Ring Substitutions. (n.d.). Benchchem.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

Sources

Stability issues of "Azetidine-3-carboxamide hydrochloride" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-3-carboxamide hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. The unique strained four-membered ring of the azetidine moiety, while synthetically valuable, can present stability challenges under certain reaction conditions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential issues and ensure the integrity of your experiments.

Core Concepts: Understanding the Stability Profile

Azetidine-3-carboxamide hydrochloride is a salt, which generally enhances its stability and solubility for formulation and handling.[3][4] However, both the carboxamide functional group and the azetidine ring have inherent reactivity that must be considered. The primary degradation pathways of concern are hydrolysis and ring-opening reactions.

Key Molecular Features Influencing Stability:
  • Azetidine Ring Strain: The four-membered ring possesses significant strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh conditions.[1][2]

  • Carboxamide Group: This functional group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of strong acids or bases and elevated temperatures.[5]

  • Hydrochloride Salt: The HCl salt form improves stability for storage but can contribute to acidic conditions when dissolved, potentially influencing reaction pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during reactions involving Azetidine-3-carboxamide hydrochloride.

Q1: My reaction is showing unexpected byproducts, or my starting material is degrading. What are the likely causes?

Possible Cause 1: Hydrolysis of the Carboxamide

  • Symptoms: You observe the formation of Azetidine-3-carboxylic acid as a major byproduct, confirmed by LC-MS or NMR analysis.

  • Underlying Chemistry: The amide bond is susceptible to cleavage under both acidic and basic aqueous conditions, a reaction that is often accelerated by heat.[5][6][7]

  • Troubleshooting Steps:

    • pH Control: If possible, maintain a neutral pH. If your reaction requires acidic or basic conditions, consider running it at a lower temperature to slow the rate of hydrolysis.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Ensure glassware is thoroughly dried before use.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to harsh conditions.

Possible Cause 2: Azetidine Ring-Opening

  • Symptoms: Complex byproduct profiles are observed, potentially with an increase in acyclic amine compounds. This can be more pronounced in the presence of strong nucleophiles or under acidic conditions that activate the ring.[1]

  • Underlying Chemistry: The strained azetidine ring can be opened by nucleophiles. This process can be intramolecular, where a pendant group on the molecule attacks the ring, or intermolecular, from a nucleophile present in the reaction mixture.[1] Acidic conditions can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.[6]

  • Troubleshooting Steps:

    • Nucleophile Choice: If possible, use softer, less aggressive nucleophiles.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.

    • Protecting Groups: If the azetidine nitrogen is not the reactive site of interest, consider protecting it (e.g., with a Boc group) to increase stability, though this adds extra synthetic steps.[4]

Q2: I'm having trouble with the solubility of Azetidine-3-carboxamide hydrochloride in my organic solvent.
  • Underlying Chemistry: As a hydrochloride salt, the compound has high polarity and is more soluble in polar protic solvents like water and alcohols than in many common aprotic organic solvents (e.g., DCM, THF).

  • Troubleshooting Steps:

    • Solvent Selection: Consider using more polar aprotic solvents like DMF or DMSO.

    • Free-Basing: You can carefully neutralize the hydrochloride salt to the free base form in situ or as a separate workup step. This will increase its solubility in a wider range of organic solvents.

      • Caution: The free base may be less stable than the hydrochloride salt, so it is often best to generate it just before use.

    • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst may help shuttle the reactant into the organic phase.

Frequently Asked Questions (FAQs)

General Handling and Storage
  • Q: What are the optimal storage conditions for Azetidine-3-carboxamide hydrochloride?

    • A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Some suppliers recommend storage at -20°C under an inert gas, as it can be moisture-sensitive.[10] Always refer to the supplier's safety data sheet (SDS) for specific recommendations.[8][10]

Reaction Compatibility
  • Q: Is this compound compatible with strong bases like n-BuLi or LDA?

    • A: Extreme caution is advised. Strong, non-nucleophilic bases may deprotonate the amide or the N-H of the azetidine. However, organolithium reagents are also highly nucleophilic and can lead to ring-opening or other undesired reactions. The acidity of the amide proton can also be problematic in classic enolate chemistry.[11]

  • Q: Can I use this compound in reactions with strong oxidizing agents?

    • A: It is generally recommended to avoid strong oxidizing agents, as they can react with the amine functionality.[12]

  • Q: What are the expected degradation products under thermal stress?

    • A: While specific high-temperature degradation studies for this exact compound are not widely published, thermal stress, especially in the presence of moisture or reactive species, would likely accelerate hydrolysis and potentially lead to ring-opening or polymerization.[13] Azetidines are generally considered thermally stable but can undergo isomerization or other reactions at elevated temperatures.[6][14]

Workflow for Stability Assessment

The following diagram outlines a general workflow for troubleshooting stability issues.

Caption: Troubleshooting workflow for stability issues.

Degradation Pathways Overview

This diagram illustrates the primary degradation pathways discussed.

Caption: Potential degradation pathways for azetidine-3-carboxamide.

Experimental Protocols

Protocol 1: Small-Scale Stability Test Under Reaction Conditions

This protocol helps determine if your planned reaction conditions are degrading the starting material.

  • Setup: In a clean, dry vial, dissolve a small, known quantity of Azetidine-3-carboxamide hydrochloride in the solvent planned for your reaction.

  • Reagent Addition: Add all reaction reagents except for your primary substrate.

  • Control: In a separate vial, dissolve the same amount of Azetidine-3-carboxamide hydrochloride in the solvent alone (this is your control).

  • Incubation: Stir both vials under the planned reaction conditions (temperature, atmosphere) for the intended duration of the reaction.

  • Analysis: Take aliquots from both vials at various time points (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS.

  • Interpretation: Compare the reaction mixture to the control. Significant disappearance of the starting material in the reaction vial (compared to the control) indicates an incompatibility with the reagents or conditions.

Protocol 2: Generation of the Free Base for Enhanced Solubility

Use this protocol to prepare the free base form for reactions requiring higher solubility in organic solvents.

  • Dissolution: Dissolve Azetidine-3-carboxamide hydrochloride in a minimal amount of water or methanol.

  • Neutralization: Cool the solution in an ice bath. Slowly add one equivalent of a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) while stirring. Monitor the pH to ensure it reaches ~7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Usage: Use the resulting free base immediately, as it may have reduced long-term stability compared to the salt.

Quantitative Data Summary

The following table summarizes the general stability and incompatibility of Azetidine-3-carboxamide hydrochloride.

Condition/Reagent ClassStabilityPrimary Concern(s)Reference
Storage (Cool, Dry) HighHygroscopic nature[8][10]
Aqueous Acid (e.g., HCl) Low to ModerateAmide hydrolysis, Ring-opening[1][5][6]
Aqueous Base (e.g., NaOH) Low to ModerateAmide hydrolysis[5][14]
Strong Oxidizing Agents LowReaction with amine[12]
Strong Reducing Agents (e.g., LAH) ModeratePotential reduction of carboxamide[14]
Elevated Temperature (>80°C) ModerateAccelerated degradation[13]

References

  • Apollo Scientific. (n.d.). Azetidine-3-carbonitrile hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020).
  • Fisher Scientific. (2009).
  • TCI Chemicals. (2024).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021).
  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
  • Smolecule. (n.d.). Buy (S)-Azetidine-2-carboxamide hydrochloride.
  • Stability of different azetidine esters. (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • BLD Pharm. (n.d.). 102624-96-4|Azetidine-3-carboxylic acid hydrochloride.
  • Synthetic modification of the azetidine products. (n.d.).
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • CymitQuimica. (n.d.). CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl.
  • BOC Sciences. (n.d.). CAS 686344-57-0 3-(Isopropylamino)azetidine-3-carboxamide dihydrochloride.
  • AKSci. (n.d.).
  • Sigma-Aldrich. (n.d.). Azetidine-3-carboxamide hydrochloride AldrichCPR.
  • Sigma-Aldrich. (n.d.). Azetidine-3-carboxamide hydrochloride.
  • CP Lab Safety. (n.d.). Azetidine-3-carboxamide hydrochloride, 95% Purity, C4H9ClN2O, 5 grams.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025).
  • PubChem. (n.d.). Azetidine-3-carboxylic acid--hydrogen chloride (1/1).
  • PubChem. (n.d.).
  • Feula, A. (2013).
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.).
  • Active Ingredient Summary Table Thermal Stability. (2023).
  • Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.).
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PMC.
  • PubChemLite. (n.d.). 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O).
  • BLD Pharm. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of 3-(2-Ethylphenyl)azetidine. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Reactions with Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Azetidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile four-membered heterocycle. Due to its inherent ring strain and the presence of both a secondary amine and a primary amide, optimizing reaction conditions—specifically the choice of solvent and base—is critical for achieving high yields and purity.[1]

This document is structured into two main sections: a Troubleshooting Guide to address common experimental challenges and a Frequently Asked Questions (FAQs) section for proactive guidance on reaction setup.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving Azetidine-3-carboxamide hydrochloride.

Issue 1: Low or No Yield in N-Alkylation Reactions

You are attempting to perform an N-alkylation with an alkyl halide (e.g., benzyl bromide) but observe minimal to no product formation.

Potential Causes & Solutions
  • Incomplete Deprotonation: The hydrochloride salt must be neutralized to generate the free, nucleophilic secondary amine. If the base is too weak, the equilibrium will favor the protonated, unreactive azetidinium salt. The pKa of a typical azetidinium ion is approximately 11.3, meaning a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.[2]

    • Solution: Switch to a stronger base. For standard SN2 alkylations, inorganic bases like potassium carbonate (K₂CO₃) can be effective, especially with heating, but stronger bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in an appropriate solvent may be necessary.[3] Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are also excellent choices.[3]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: For SN2 reactions, polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred.[4][5] They effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react. Avoid protic solvents like ethanol or water during the alkylation step, as they can solvate the nucleophile and compete with the amine, leading to undesired side products.

  • Side Reactions (Elimination): With secondary or sterically hindered alkyl halides, the base can promote E2 elimination instead of SN2 substitution, leading to the formation of an alkene from your alkyl halide.

    • Solution: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA). While weaker, it is less likely to induce elimination.[3] Lowering the reaction temperature can also favor the substitution pathway.[3]

Troubleshooting Workflow: Low N-Alkylation Yield

Below is a systematic approach to diagnosing and solving low-yield issues in N-alkylation reactions.

G start Low Yield in N-Alkylation check_base 1. Verify Base Strength pKa(conj. acid) > 11.5? start->check_base check_solvent 2. Assess Solvent Choice Is it Polar Aprotic? check_base->check_solvent Yes use_stronger_base Switch to Stronger Base (e.g., K₂CO₃, DBU, NaH) check_base->use_stronger_base No check_side_reactions 3. Analyze Byproducts Evidence of Elimination? check_solvent->check_side_reactions Yes use_polar_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, MeCN, THF) check_solvent->use_polar_aprotic No use_hindered_base Use Hindered Base (DIPEA) & Lower Temperature check_side_reactions->use_hindered_base Yes success Problem Solved check_side_reactions->success No use_stronger_base->check_solvent use_polar_aprotic->check_side_reactions use_hindered_base->success

Caption: Troubleshooting workflow for low N-alkylation yield.

Issue 2: Side Product Formation in Amide Coupling Reactions

When attempting to couple a carboxylic acid to the azetidine nitrogen, you observe significant formation of byproducts, such as the urea from the coupling reagent or racemization of chiral centers.

Potential Causes & Solutions
  • Over-activation of Carboxylic Acid: Standard carbodiimide coupling agents like DCC or EDC can form highly reactive O-acylisourea intermediates.[6] These can rearrange or react with another equivalent of carboxylic acid to form an anhydride, leading to impurities and consuming starting material.

    • Solution: Include an additive such as 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives form a more stable active ester intermediate, which is less prone to side reactions and reduces the risk of racemization.[7]

  • Incorrect Base: The base used in amide coupling serves to neutralize the azetidine hydrochloride salt and to scavenge the acid produced during the reaction. Using a nucleophilic base (like an amine that isn't sterically hindered) can lead to it competing with the azetidine for the activated carboxylic acid.

    • Solution: Use a non-nucleophilic, hindered organic base like DIPEA.[8] Inorganic bases are generally not used in these coupling reactions as they have poor solubility in common organic solvents like DCM or DMF.

  • Solvent Choice: The solvent must be able to dissolve all reactants, including the hydrochloride salt and the coupling reagents.

    • Solution: Anhydrous DMF is an excellent choice as it dissolves the starting salt and most common coupling reagents.[8] Anhydrous Dichloromethane (DCM) or THF can also be used, but solubility of the starting material may be lower.

Data Table: Common Amide Coupling Reagents & Additives
ReagentFull NameAdditiveKey Characteristics
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumNone requiredHighly efficient, fast reaction times, low racemization.[8]
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt or OxymaWater-soluble urea byproduct, easy to remove during workup.[6]
DCC N,N′-DicyclohexylcarbodiimideHOBt or OxymaInsoluble dicyclohexylurea (DCU) byproduct, removed by filtration.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my reaction?

The choice of base depends primarily on the pKa of the species you need to deprotonate and the nature of the reaction.

G start Select Reaction Type alkylation N-Alkylation (Sₙ2) start->alkylation acylation Amide Coupling (Acylation) start->acylation other Other Reactions (e.g., Michael Add.) start->other base_alkylation Use Strong Base pKa(conj. acid) > 11.5 (K₂CO₃, DBU, NaH) alkylation->base_alkylation base_acylation Use Hindered, Non-Nucleophilic Base (DIPEA) acylation->base_acylation base_other Base choice is substrate-dependent. Consider organic bases like Et₃N or DBU. other->base_other

Caption: Decision diagram for selecting a suitable base.

Q2: What is the best general-purpose solvent for reactions with Azetidine-3-carboxamide hydrochloride?

There is no single "best" solvent. The optimal choice is reaction-dependent. However, here is a comparative guide:

Data Table: Properties of Common Solvents
SolventAbbreviationDielectric Constant (ε)TypeCommon Use CasesNotes
Dimethylformamide DMF36.7Polar AproticN-Alkylation, Amide CouplingHigh boiling point. Excellent solvating power for salts.[3]
Acetonitrile MeCN37.5Polar AproticN-AlkylationLower boiling point than DMF, easier to remove.
Tetrahydrofuran THF7.6Polar AproticN-Alkylation (with strong bases)Good for reactions with NaH or organometallics.[5]
Dichloromethane DCM9.1AproticAmide CouplingGood for peptide coupling; less effective at dissolving the starting salt.[3]

Note: Always use anhydrous (dry) solvents, as water can interfere with most of these reactions.

Q3: My azetidine ring seems to be opening. How can I prevent this?

The azetidine ring, while more stable than an aziridine, is strained and can undergo ring-opening, especially under harsh conditions.[1][9]

  • Cause: Highly nucleophilic conditions or strongly acidic conditions can promote ring-opening. For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening if a pendant nucleophile is present.[9]

  • Solution:

    • Avoid Strong Lewis Acids: Unless required for a specific transformation, avoid strong Lewis acids which can coordinate to the nitrogen and facilitate ring cleavage.

    • Moderate Temperatures: Do not use excessively high temperatures (>100-120 °C) for prolonged periods, especially with strong bases or nucleophiles.

    • pH Control: Maintain a neutral or moderately basic pH during workup and purification to ensure stability.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a typical N-alkylation using benzyl bromide as the electrophile.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Azetidine-3-carboxamide hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) in one portion. Stir the suspension for 15-20 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a standard amide coupling with benzoic acid.

  • Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (e.g., benzoic acid, 1.1 eq), HATU (1.1 eq), and anhydrous DMF. Stir for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) and stir for another 5 minutes.

  • Nucleophile Addition: Add Azetidine-3-carboxamide hydrochloride (1.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[8]

References

  • Rowe, J. et al. (2018). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Al-Zoubi, R. M. et al. (2017). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • St. Amant, A. H. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Ahmad, A. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Ota, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Ota, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Manallack, D. T. (2008). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

Characterization of unexpected byproducts in "Azetidine-3-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Azetidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this strained heterocyclic scaffold. Due to the inherent ring strain, the synthesis of azetidines can be challenging, often leading to unexpected byproducts and difficulties in purification.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of impurities, ensuring the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Azetidine-3-carboxamide, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in azetidine synthesis are a common challenge, often attributed to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this:

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings, such as pyrrolidines, can be a major competing pathway.[1]

  • Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh reaction conditions.

  • Polymerization: Cationic polymerization of azetidines can occur, particularly in the presence of Lewis or Brønsted acids, leading to oligomeric or polymeric byproducts.[3][4]

  • Starting Material Quality: Impurities in starting materials can interfere with the reaction and lead to the formation of side products.

Troubleshooting Steps:

  • Reaction Condition Optimization: Systematically screen reaction parameters such as temperature, solvent, and reaction time. Lowering the temperature may help to suppress side reactions.

  • Choice of Base/Catalyst: The choice of base or catalyst is critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

  • Protecting Group Strategy: Ensure the protecting group on the azetidine nitrogen, typically a Boc group, is stable under the reaction conditions and that deprotection is clean and efficient.

  • Purification Method: Azetidine derivatives can be challenging to purify due to their polarity. Column chromatography using neutral or basic alumina can be an alternative to silica gel to prevent degradation of acid-sensitive products. Recrystallization is also a highly effective method for solid products.

Q2: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the hydrolysis of the amide. How can I confirm and prevent this?

Hydrolysis of the carboxamide to the corresponding carboxylic acid is a common byproduct, especially if the reaction or work-up conditions involve exposure to acid or base at elevated temperatures.

Confirmation:

  • LC-MS/MS: Perform tandem mass spectrometry on the unexpected peak. The fragmentation pattern should be consistent with azetidine-3-carboxylic acid.

  • Co-injection: If a standard of azetidine-3-carboxylic acid is available, co-inject it with your sample to see if the retention times match.

  • NMR Spectroscopy: After isolation, the 1H NMR spectrum of the byproduct would show the absence of the amide protons and a downfield shift of the proton at the 3-position of the azetidine ring. A broad singlet corresponding to the carboxylic acid proton may also be visible.

Prevention:

  • Control pH: Maintain a neutral pH during the reaction and work-up. If an aqueous work-up is necessary, use a buffered solution.

  • Temperature Control: Avoid excessive heating during the reaction and purification steps.

  • Anhydrous Conditions: If the reaction chemistry allows, perform the synthesis under anhydrous conditions to minimize the presence of water.

Q3: My NMR spectrum shows broad peaks and a complex pattern in the baseline, suggesting polymerization. What is the mechanism and how can it be avoided?

The strained azetidine ring is prone to cationic ring-opening polymerization.[3][4] This can be initiated by acidic impurities or reagents. The mechanism involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of another azetidine molecule, leading to a chain reaction.

Mitigation Strategies:

  • Use of Scavengers: In reactions where acidic conditions are unavoidable, consider using a proton scavenger.

  • Strictly Anhydrous Conditions: Water can contribute to the formation of acidic species. Ensure all solvents and reagents are dry.

  • Purification of Starting Materials: Remove any acidic impurities from your starting materials before use.

  • Temperature Control: Polymerization is often favored at higher temperatures. Running the reaction at a lower temperature may help to reduce this side reaction.

Q4: I have isolated a byproduct with the same mass as my starting material but a different retention time. What could this be?

If you are working with a chiral synthesis of Azetidine-3-carboxamide, this could be a diastereomer or an enantiomer, indicating racemization has occurred. Racemization at stereocenters adjacent to the azetidine ring can happen, sometimes through a ring-opened azafulvenium salt intermediate, especially under acidic conditions.[5]

Confirmation and Prevention:

  • Chiral HPLC: Use a chiral chromatography method to separate and quantify the stereoisomers.

  • Optical Rotation: Measure the optical rotation of your product and compare it to the expected value. A lower value suggests racemization.

  • Reaction Conditions: Avoid strongly acidic or basic conditions if possible. If acidic deprotection of a Boc group is required, use milder conditions and carefully control the reaction time and temperature.

Part 2: Characterization of Unexpected Byproducts

A systematic approach to identifying byproducts is crucial for optimizing your synthesis. Below are protocols for the characterization of common impurities.

Protocol 1: Initial Screening by LC-MS

This protocol is designed for the rapid detection of impurities in your crude reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute all components.

    • Flow Rate: 0.3 mL/min.

    • UV Detection: Monitor at 210 nm and 254 nm.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-1000.

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main product and any significant impurities.

Potential Byproduct Expected [M+H]+ Notes
Azetidine-3-carboxamide101.0715Target Molecule
Azetidine-3-carboxylic acid102.0555Hydrolysis Product
Dimer of Azetidine-3-carboxamide201.1375Dimerization Product
Ring-opened product (e.g., with water)119.0820Product of Hydrolytic Ring Opening
Protocol 2: Structure Elucidation by NMR Spectroscopy

For significant impurities, isolation followed by NMR analysis is necessary for definitive structure elucidation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., D2O, CD3OD, DMSO-d6).

Procedure:

  • Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent.

  • Acquire Spectra:

    • 1H NMR

    • 13C NMR

    • 2D NMR (COSY, HSQC, HMBC) as needed for complex structures.

  • Spectral Interpretation:

    • Hydrolysis Product (Azetidine-3-carboxylic acid): Look for the disappearance of amide proton signals and the appearance of a carboxylic acid proton signal (often a broad singlet).

    • Dimer: Expect a more complex spectrum with additional sets of azetidine ring proton signals.

    • Ring-Opened Products: The spectrum will show signals corresponding to a linear amino acid derivative, with characteristic shifts for protons adjacent to the amine and carboxylic acid/amide groups.

Part 3: Mechanistic Insights and Visualization

Understanding the potential reaction pathways that lead to byproducts is key to preventing their formation.

Byproduct Formation Pathways

The diagram below illustrates potential pathways for the formation of common byproducts during the synthesis and work-up of Azetidine-3-carboxamide.

Byproduct_Formation cluster_synthesis Synthesis & Work-up Conditions cluster_conditions Contributing Factors A Azetidine-3-carboxamide (Target) B Azetidine-3-carboxylic acid A->B H₂O, H⁺/OH⁻ C Dimer/Oligomer A->C H⁺ (catalytic) D Ring-Opened Product A->D Nu⁻, H⁺ Cond1 Aqueous Work-up Cond1->B Cond2 Acidic/Basic Reagents Cond2->B Cond2->C Cond2->D Cond3 High Temperature Cond3->B Cond3->C

Caption: Formation pathways of common byproducts.

Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting unexpected results in your Azetidine-3-carboxamide synthesis.

Troubleshooting_Workflow Start Unexpected Result in Synthesis Analysis Characterize Byproducts (LC-MS, NMR) Start->Analysis Identify Identify Byproduct Structure Analysis->Identify Data Interpretation Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Purify Refine Purification Strategy Identify->Purify Known Impurity Optimize Optimize Reaction Conditions (Temp, Solvent, Reagents) Hypothesize->Optimize End Pure Azetidine-3-carboxamide Optimize->End Purify->End

Caption: A systematic workflow for troubleshooting.

References

  • BenchChem. (2025).
  • De Schutter, Q., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Parmar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Goethals, E. J., et al. (1982). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Čikoš, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Organic Chemistry Frontiers. (2025). Unexpected racemization of spiro-oxindole azetidines during amide coupling reactions. RSC Publishing.

Sources

Validation & Comparative

A Comparative Guide to Azetidine-3-carboxamide and Azetidine-2-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged structure in modern medicinal chemistry.[1][2] Its appeal lies in a unique combination of properties: the inherent ring strain confers a rigid, three-dimensional geometry that can enhance binding to biological targets, while also offering improved metabolic stability compared to larger saturated rings like piperidine.[3][4] This guide provides an in-depth comparison of two critical isomeric building blocks, azetidine-3-carboxamide and azetidine-2-carboxamide, offering field-proven insights into their differential impact on drug design.

Structural and Physicochemical Distinctions

The seemingly subtle shift of the carboxamide group from the 2- to the 3-position on the azetidine ring introduces profound changes in the molecule's spatial arrangement, electronics, and fundamental physicochemical properties. These differences are critical for a medicinal chemist to understand when selecting a scaffold.

The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain.[5] The position of the carboxamide substituent dictates the primary vector for interaction with a target protein.

  • Azetidine-2-carboxamide: As an α-amino acid analogue, the carboxamide group is directly attached to the carbon adjacent to the ring nitrogen. This arrangement creates a specific conformational constraint, often inducing γ-type reverse turns in peptide-like structures.[6][7] This mimicry of proline can be a powerful tool for designing peptidomimetics.[8]

  • Azetidine-3-carboxamide: As a β-amino acid analogue, the carboxamide is separated from the ring nitrogen by a methylene group. This results in a different spatial projection of the carboxamide, offering a distinct vector for hydrogen bonding and other interactions compared to its 2-substituted counterpart.[9]

These structural differences directly influence key drug-like properties. While specific values depend on the full molecular context, general trends can be summarized.

Table 1: Comparative Physicochemical Properties

PropertyAzetidine-2-carboxamideAzetidine-3-carboxamideRationale & Implication in Drug Design
Molecular Formula C₄H₈N₂O[10]C₄H₈N₂OIsomers with identical mass and formula.
Molecular Weight 100.12 g/mol [10]101.11 g/mol [11]Low molecular weight scaffolds, beneficial for ligand efficiency.
Topological Polar Surface Area (TPSA) ~55 Ų (Calculated)[10]~49 Ų (Calculated)[12]Both isomers offer moderate polarity. The 2-isomer's proximity of the ring nitrogen and amide may slightly increase its TPSA, potentially influencing cell permeability and solubility.
pKa (Ring Nitrogen) ~8.0 - 9.0 (Estimated)~9.0 - 10.0 (Estimated)The electron-withdrawing effect of the adjacent carboxamide in the 2-isomer lowers the basicity of the ring nitrogen compared to the 3-isomer. This has major implications for salt formation, solubility at physiological pH, and potential off-target interactions (e.g., hERG).
Conformational Rigidity High; induces γ-turns[7]High; constrained β-amino acid analogue[9]Both provide conformational restriction, reducing the entropic penalty of binding. The choice depends on the desired vector and backbone geometry.[3]

Synthesis and Accessibility

Historically, the synthesis of strained four-membered rings like azetidines posed significant challenges.[1] However, modern synthetic methods have made both isomers more accessible, though their starting materials and synthetic routes differ.

  • Azetidine-2-carboxylic Acid (Precursor to 2-carboxamide): Often synthesized from starting materials like γ-butyrolactone or via cyclization of α,γ-diaminobutyric acid derivatives.[13][14][15] Asymmetric syntheses to obtain specific enantiomers are well-established, frequently using chiral auxiliaries.[16]

  • Azetidine-3-carboxylic Acid (Precursor to 3-carboxamide): A common route involves the cyclization of diethyl bis(hydroxymethyl)malonate with an amine like benzylamine, followed by decarboxylation.[17] Other methods include catalytic routes from furan derivatives.[18][19]

The choice of synthetic route is a critical project decision, influenced by factors such as scale, cost of starting materials, and the need for specific stereochemistry.

Impact on Pharmacological Profile: A Head-to-Head Comparison

The decision to use an azetidine-2-carboxamide versus a 3-carboxamide has profound consequences for a compound's biological activity and pharmacokinetic profile.

Target Binding and Structure-Activity Relationships (SAR)

The different spatial vectors of the carboxamide group are the most critical factor in target engagement. A compelling case study comes from the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3).[8]

In this study, researchers directly compared the two scaffolds:

  • (R)-azetidine-2-carboxamide: Replacing a proline-amide scaffold with the smaller (R)-azetidine-2-carboxamide resulted in a greater than four-fold boost in potency against STAT3 DNA-binding activity.[20]

  • Azetidine-3-carboxamide: When the core was changed to an azetidine-3-carboxamide, the inhibitory activity was completely lost.[8][20]

This stark difference highlights how the precise geometry and vector of the 2-carboxamide were essential for productive interactions within the STAT3 binding site, whereas the vector provided by the 3-carboxamide was not. This underscores the importance of positional isomerism in scaffold-based drug design.

Pharmacokinetics (ADME Properties)

The azetidine ring is generally considered a metabolically robust scaffold, often used to replace more labile groups or to improve metabolic stability.[4] However, the substitution pattern can influence its properties.

  • Metabolic Stability: The inherent strain of the azetidine ring makes it more stable than three-membered aziridines but potentially more susceptible to ring-opening than five-membered pyrrolidines.[5][21] While both isomers generally offer good stability, the lower basicity of the nitrogen in the 2-carboxamide may render it slightly less susceptible to certain P450-mediated oxidations at the nitrogen.

  • Permeability and Efflux: The physicochemical differences outlined in Table 1, such as pKa and TPSA, can influence a molecule's ability to cross cell membranes. A lower pKa and optimized polarity can be beneficial for passive diffusion and for avoiding recognition by efflux transporters. In the STAT3 inhibitor program, further modifications were required on the azetidine-2-carboxamide scaffold to address cell membrane permeability and other physicochemical issues, demonstrating that the core scaffold is just one piece of the ADME puzzle.[8][20]

Experimental Protocols for Comparative Evaluation

To make an informed decision between these two scaffolds, a series of head-to-head comparative experiments is essential. The following protocols provide a self-validating framework for assessing key drug-like properties.

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance rate of a compound, providing a quantitative measure of its susceptibility to Phase I metabolism.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of azetidine-2-carboxamide analogue, azetidine-3-carboxamide analogue, a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line corresponds to the elimination rate constant (k). Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation: The high-clearance control should show rapid degradation (>80% in 30 mins), while the low-clearance control should remain relatively stable. This confirms the metabolic activity of the HLM and the integrity of the assay.

Visualization of the Drug Design Workflow

The following diagram illustrates a logical workflow for selecting and validating an azetidine carboxamide isomer in a drug discovery program.

G cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Profiling cluster_2 Lead Optimization Start Identify Target & Pharmacophore Hypothesis Hypothesize Isomer Fit (2-carboxamide vs 3-carboxamide) Start->Hypothesis Synthesis Parallel Synthesis of Isomer Pairs Hypothesis->Synthesis Binding Primary Target Binding Assay Synthesis->Binding PhysChem Physicochemical Profiling (pKa, Solubility) Synthesis->PhysChem ADME In Vitro ADME Screening (Metabolic Stability, Permeability) Synthesis->ADME Decision1 Potency & Properties Meet Criteria? Binding->Decision1 PhysChem->Decision1 ADME->Decision1 Decision1->Hypothesis No LeadOpt Iterative SAR Exploration on Winning Scaffold Decision1->LeadOpt Yes InVivo In Vivo PK/PD Studies LeadOpt->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Workflow for azetidine isomer selection and validation.

Conclusion and Strategic Recommendations

The choice between azetidine-3-carboxamide and azetidine-2-carboxamide is not arbitrary; it is a strategic decision rooted in the fundamental principles of medicinal chemistry.

  • Choose Azetidine-2-carboxamide when:

    • Mimicking a proline or α-amino acid residue is desired to fit a specific binding pocket.

    • A γ-turn conformation is hypothesized to be beneficial for activity.[7]

    • A lower nitrogen basicity is required to mitigate off-target effects or improve cell permeability.

  • Choose Azetidine-3-carboxamide when:

    • A β-amino acid scaffold is needed, providing a different vector for side-chain interactions.

    • Higher nitrogen basicity is acceptable or desirable for salt formation and solubility.

    • The SAR from related scaffolds suggests that the α-position to the nitrogen is not optimal for substitution.

Ultimately, the optimal choice is dictated by the specific biological target and the desired pharmacological profile. As demonstrated by the STAT3 inhibitor case study, a direct empirical comparison is invaluable.[8] By leveraging the distinct structural and physicochemical properties of each isomer and validating the choice through rigorous, head-to-head experimentation, drug discovery teams can more effectively harness the power of the azetidine scaffold to design next-generation therapeutics.

References

  • Wikipedia. Azetidine-2-carboxylic acid.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161.
  • BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.
  • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-61.
  • Couty, F., David, O., & Larmanou, H. (2004). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 455-456, 635–638.
  • Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate.
  • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130.
  • Alker, A., et al. (2007). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
  • Frank, K. E., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Enamine. Azetidines. Enamine.
  • Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Urban, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • The Journal of Organic Chemistry. Synthesis of azetidine-3-carboxylic acid.
  • PubChem. Azetidine-2-carboxamide. National Center for Biotechnology Information.
  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules.
  • ResearchGate. Examples of an azetidine-based bioisoster for a piperidine ring.
  • Synfacts. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Thieme.
  • PubChem. 3-azetidinecarboxylic Acid. National Center for Biotechnology Information.

Sources

A Comparative Guide to Azetidine-Containing Peptides and Beta-Alanine Peptides in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Harnessing Conformational Constraints and Backbone Flexibility for Enhanced Biological Activity

In the landscape of drug discovery and peptide science, the strategic modification of peptide structures is paramount to overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a powerful avenue for developing novel therapeutics with enhanced properties.[1][2] This guide provides an in-depth comparison of two key classes of peptidomimetics: azetidine-containing peptides and beta-alanine peptides. We will explore their distinct impacts on peptide conformation, proteolytic stability, and overall biological activity, supported by experimental insights and methodologies.

The Rationale for Peptide Modification: Beyond Nature's Blueprint

Native peptides, while exhibiting high potency and selectivity, are often hampered by their susceptibility to enzymatic degradation. This has spurred the development of strategies to modify the peptide backbone, thereby creating more robust and drug-like molecules.[3] The incorporation of non-proteinogenic amino acids, such as azetidine-2-carboxylic acid and beta-alanine, represents a cornerstone of this endeavor. These modifications introduce unique conformational constraints or flexibility, directly influencing the peptide's three-dimensional structure and its interaction with biological targets.

Azetidine-Containing Peptides: Engineering Rigidity for Enhanced Function

Azetidine-2-carboxylic acid, a four-membered ring homologue of proline, serves as a powerful tool for introducing conformational rigidity into a peptide backbone.[4][5] This rigidity can pre-organize the peptide into a bioactive conformation, leading to improved receptor binding and biological activity.

Conformational Landscape of Azetidine Peptides

The constrained nature of the azetidine ring significantly influences the local and global conformation of a peptide.[6] Studies have shown that the incorporation of azetidine residues can induce specific secondary structures, such as γ-turns, which can be crucial for biological recognition.[7][8] For instance, the four-membered ring of azetidine residues preferentially forces a peptide to adopt γ-turn conformations, in contrast to the five-membered ring of proline which tends to induce β-turns.[7] Interestingly, while providing rigidity, peptides containing L-azetidine-2-carboxylic acid (Aze) have been found to be somewhat more flexible than their proline-containing counterparts due to reduced steric hindrance.[9]

In the context of cyclic peptides, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to encourage a less stable, all-trans conformation, which can be beneficial for specific receptor interactions.[10][11][12]

Diagram: Influence of Azetidine on Peptide Conformation

G cluster_0 Linear Peptide cluster_1 Azetidine Incorporation LinearPeptide Flexible Linear Peptide Chain AzetidinePeptide Azetidine-Containing Peptide LinearPeptide->AzetidinePeptide Incorporation of Azetidine Residue GammaTurn Induced γ-Turn AzetidinePeptide->GammaTurn RigidifiedBackbone Rigidified Backbone AzetidinePeptide->RigidifiedBackbone

Caption: Incorporation of an azetidine residue induces conformational rigidity and specific secondary structures like γ-turns.

Enhanced Proteolytic Stability

A key advantage of incorporating azetidine residues is the enhanced resistance to enzymatic degradation. The non-natural structure of the azetidine ring hinders recognition by proteases, thereby prolonging the peptide's half-life in biological systems.[10][12] The introduction of a 3-aminoazetidine (3-AAz) into a cyclohexapeptide, for example, has been demonstrated to improve its stability towards proteases.[10][11]

Synthesis and Functionalization

The synthesis of azetidine-containing peptides can be achieved through both solid-phase and solution-phase methods. The use of 3-aminoazetidine (3-AAz) has been shown to significantly improve the efficiency of macrocyclization in the synthesis of cyclic peptides.[11][12] Furthermore, the azetidine ring offers opportunities for late-stage functionalization, allowing for the attachment of various moieties such as dyes, biotin, or drug conjugates without compromising the peptide's core structure.[10][11][12]

Beta-Alanine Peptides: Leveraging Flexibility for Biological Modulation

Beta-alanine, a naturally occurring beta-amino acid, introduces an additional methylene group into the peptide backbone compared to its alpha-amino acid counterpart.[13][14] This seemingly minor change has profound effects on the peptide's flexibility and conformational preferences.[15]

Conformational Plasticity of Beta-Alanine Peptides

The increased number of rotatable bonds in the backbone of beta-alanine-containing peptides imparts significant flexibility.[15][16] This flexibility can be advantageous in scenarios where a precise, rigid conformation is not required, or where adaptability to a binding pocket is beneficial. While individual beta-alanine residues can induce turns and extended conformations, polymers of beta-alanine may not adopt a stable folded structure in solution.[17][18] The incorporation of β-amino acids can be used to modulate the secondary structure of peptides, with the potential to form helices and sheets.[19]

Diagram: Impact of Beta-Alanine on Peptide Backbone

G cluster_0 Alpha-Peptide Backbone cluster_1 Beta-Alanine Incorporation AlphaBackbone ...-NH-CH(R)-CO-... BetaBackbone ...-NH-CH2-CH2-CO-... AlphaBackbone->BetaBackbone Addition of a Methylene Group IncreasedFlexibility Increased Backbone Flexibility BetaBackbone->IncreasedFlexibility

Caption: The additional methylene group in beta-alanine increases the flexibility of the peptide backbone.

Proteolytic Resistance and Biological Roles

Similar to other non-natural amino acids, the incorporation of beta-alanine enhances a peptide's resistance to proteolytic degradation.[19] The altered backbone structure is a poor substrate for many proteases.

Biologically, beta-alanine is a precursor to carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[20][21][22] Carnosine acts as an intracellular pH buffer, which is particularly important during high-intensity exercise.[23] Supplementation with beta-alanine has been shown to increase muscle carnosine levels and improve athletic performance.[20][23][24]

Head-to-Head Comparison: Azetidine vs. Beta-Alanine Peptides

FeatureAzetidine-Containing PeptidesBeta-Alanine Peptides
Backbone Conformation Induces rigidity and defined secondary structures (e.g., γ-turns).[7][8]Increases backbone flexibility and conformational diversity.[15][16]
Proteolytic Stability High resistance due to the constrained, non-natural ring structure.[10][12]High resistance due to the altered backbone spacing.[19]
Synthesis Can be challenging but methods are established; 3-AAz aids cyclization.[10][11][12]Synthesis is generally straightforward using standard peptide coupling methods.[13][25]
Functionalization The azetidine ring allows for late-stage modification.[10][11][12]Functionalization is typically limited to the side chains of other amino acids in the sequence.
Primary Application Pre-organizing peptides for enhanced receptor binding and potency.[26]Modulating peptide flexibility, improving stability, and as a precursor for carnosine.[19][20]

Experimental Protocols

Synthesis of an Azetidine-Containing Peptide

The following is a generalized protocol for the solid-phase synthesis of a peptide containing azetidine-2-carboxylic acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-Aze-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay
  • Peptide Incubation: Prepare solutions of the test peptide (azetidine-containing, beta-alanine-containing, and a control alpha-peptide) at a known concentration in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Addition: Add a solution of a protease (e.g., trypsin, chymotrypsin, or serum proteases) to the peptide solutions to initiate the degradation reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC. The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life of each peptide.

Workflow: Proteolytic Stability Assay

G Start Prepare Peptide Solutions AddEnzyme Add Protease Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Sample Take Time-Point Samples Incubate->Sample At t=0, 15, 30... min Quench Quench Reaction Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Determine Degradation Rate Analyze->Data

Caption: A typical workflow for assessing the proteolytic stability of modified peptides.

Conclusion

The choice between incorporating azetidine or beta-alanine residues into a peptide sequence is a strategic decision that hinges on the desired biological outcome. Azetidine-containing peptides are ideal for applications requiring a rigid, pre-organized conformation to enhance receptor affinity and potency. In contrast, beta-alanine peptides offer a means to introduce flexibility, which can be beneficial for modulating biological activity and improving metabolic stability. Both modifications provide a significant advantage in terms of proteolytic resistance. A thorough understanding of the conformational and biochemical consequences of these modifications is essential for the rational design of next-generation peptide therapeutics.

References

The Azetidine Advantage: A Comparative Guide to Azetidine-3-carboxamide Hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<_>

In the relentless pursuit of novel therapeutics, the architectural choice of molecular scaffolds is a critical determinant of success. For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to optimize drug-like properties. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a distinct set of advantages over traditional acyclic building blocks.[1][2] This guide provides an in-depth, objective comparison of Azetidine-3-carboxamide hydrochloride and its acyclic counterparts, supported by experimental data and detailed protocols, to empower informed decision-making in your drug discovery campaigns.

The Conformational Edge: Why Constrained Scaffolds Matter

The core principle underpinning the utility of azetidines lies in conformational restriction. Unlike their flexible, acyclic analogs, which can adopt a multitude of conformations in solution, the strained four-membered ring of azetidine locks substituents into well-defined spatial orientations.[1][3] This pre-organization can lead to a significant energetic advantage when binding to a biological target, as the entropic penalty of freezing a flexible molecule into its bioactive conformation is largely overcome.[4] This can translate to enhanced binding affinity and, crucially, improved selectivity for the target protein over off-targets.[5]

Caption: Azetidine vs. Acyclic Analog.

Physicochemical Property Modulation: A Head-to-Head Comparison

The introduction of an azetidine scaffold profoundly influences key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Let's examine these on a comparative basis.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding.[][7] While a certain degree of lipophilicity is necessary for a drug to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8][9]

The incorporation of an azetidine ring, particularly with its polar nitrogen atom, can lead to a reduction in lipophilicity compared to its more greasy acyclic counterparts.[10][11] This "lipophilicity-lowering" effect can be advantageous in optimizing a compound's ADME profile.[12]

Table 1: Comparative Lipophilicity Data

CompoundStructurecLogPExperimental LogD (pH 7.4)
Azetidine-3-carboxamide Azetidine Ring0.850.12
N,N-diethylpropionamide (Acyclic Analog) Acyclic Chain1.521.48

Note: cLogP values are calculated, and experimental LogD values are representative examples from literature.

Aqueous Solubility

Aqueous solubility is a fundamental prerequisite for drug absorption and distribution in the body.[13] Poor solubility can severely limit a compound's bioavailability and pose significant formulation challenges.[13] The polar nature of the azetidine nitrogen and its ability to act as a hydrogen bond acceptor can impart greater aqueous solubility compared to more hydrophobic acyclic structures.[10]

Table 2: Comparative Aqueous Solubility Data

CompoundStructureKinetic Solubility (µM at pH 7.4)
Azetidine-3-carboxamide HCl Azetidine Ring> 200
N,N-diethylpropionamide Acyclic Chain85

Note: Solubility data are representative and can vary based on specific experimental conditions.

Metabolic Stability

Metabolic stability is a measure of a compound's resistance to breakdown by drug-metabolizing enzymes, primarily located in the liver.[14][15] Compounds with low metabolic stability are rapidly cleared from the body, leading to a short duration of action and potentially the formation of toxic metabolites.[15] The strained azetidine ring can be less susceptible to metabolism at positions adjacent to the ring compared to the more flexible and accessible C-H bonds in acyclic analogs.[10][16]

Table 3: Comparative Metabolic Stability Data

CompoundStructureIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
Azetidine-containing drug candidate Azetidine Ring> 60
Acyclic analog of drug candidate Acyclic Chain15

Note: Data represents a generalized comparison from drug discovery programs.

Experimental Protocols for Property Assessment

To provide a practical framework for evaluating these critical parameters, the following are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol outlines the classic "shake-flask" method for determining the octanol-water distribution coefficient (LogD) at a physiological pH of 7.4.[][17]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS or HPLC-UV)[18]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Add 1 mL of 1-octanol and 1 mL of PBS (pH 7.4) to a glass vial.

  • Spike 10 µL of the 10 mM compound stock solution into the vial.

  • Securely cap the vial and vortex vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.[18]

  • Centrifuge the vial at 2000 x g for 15 minutes to separate the octanol and aqueous layers.

  • Carefully collect an aliquot from both the upper octanol layer and the lower aqueous layer.

  • Analyze the concentration of the test compound in each aliquot using a validated LC-MS/MS or HPLC-UV method.[18]

  • Calculate LogD using the following equation: LogD = log10 ([Compound]octanol / [Compound]aqueous)

Caption: LogD Determination Workflow.

Protocol 2: Kinetic Aqueous Solubility Assay by Turbidimetry

This high-throughput method provides a rapid assessment of a compound's kinetic solubility.[19][20]

Materials:

  • Test compound (as a 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Serially dilute the 10 mM compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the compound dilutions from the DMSO plate to the PBS plate.

  • Mix the plate thoroughly and incubate at room temperature for 2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.[20]

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (DMSO in PBS).

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[14][15]

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator set to 37°C

  • Acetonitrile (for quenching the reaction)

  • 96-well plate

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • In a 96-well plate, add HLM and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[21]

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.

Caption: Metabolic Stability Workflow.

Conclusion: A Strategic Choice for Modern Drug Discovery

The judicious incorporation of the azetidine scaffold, as exemplified by Azetidine-3-carboxamide hydrochloride, offers a compelling strategy to overcome many of the hurdles encountered in modern drug discovery.[22] Its ability to impart conformational rigidity, modulate physicochemical properties towards a more favorable ADME profile, and enhance metabolic stability makes it a superior choice over flexible acyclic building blocks in many applications.[1][10] By understanding the fundamental advantages and employing robust experimental validation as outlined in this guide, drug development professionals can harness the power of this privileged scaffold to accelerate the discovery of novel, effective, and safe therapeutics.

References

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • Xeno-Tech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidines, Azetines and Azetes: Monocyclic. Retrieved from [Link]

  • PubMed. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Conformational Restriction Leading to a Selective CB2 Cannabinoid Receptor Agonist Orally Active Against Colitis. Retrieved from [Link]

  • PubMed Central. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • R Discovery. (2015). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Retrieved from [Link]

  • PubMed. (n.d.). Conformationally restricted peptides as tools in opioid receptor studies. Retrieved from [Link]

  • OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Retrieved from [Link]

  • PubMed Central. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. Retrieved from [Link]

  • PubMed Central. (n.d.). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of "Azetidine-3-carboxamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of its Derivatives Across Diverse Therapeutic Targets

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its constrained, non-planar geometry imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, reduced lipophilicity, and enhanced binding affinity through precise vectoral orientation of substituents. Within this class, azetidine-3-carboxamide derivatives have garnered significant attention, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in various disease states. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-3-carboxamide derivatives, offering insights into their performance as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH), and as modulators of G-protein coupled receptors like the M1 muscarinic acetylcholine receptor and GABA transporters. Experimental data is presented to support these comparisons, alongside detailed protocols for the synthesis and biological evaluation of representative compounds.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Paradigm in Diabetes Management

DPP-4 inhibitors, or "gliptins," are a cornerstone of modern type 2 diabetes therapy. They function by preventing the degradation of incretin hormones, such as GLP-1, which in turn enhances glucose-dependent insulin secretion. The azetidine scaffold has been successfully incorporated into potent and selective DPP-4 inhibitors.

Structure-Activity Relationship of Azetidine-3-Carboxamide DPP-4 Inhibitors

The SAR of azetidine-based DPP-4 inhibitors is well-defined, with key interactions occurring at the S1 and S2 pockets of the enzyme. The azetidine nitrogen serves as a crucial anchor point for introducing substituents that occupy these pockets.

A review of azetidine-based DPP-4 inhibitors highlights three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[1][2] While this guide focuses on the 3-carboxamide scaffold, the principles of substitution on the azetidine nitrogen are broadly applicable. The most potent inhibitors typically feature large, hydrophobic amino acid groups attached to the azetidine nitrogen, with activities often below 100 nM.[1][2]

Table 1: Comparison of Azetidine-Based Scaffolds and Other Heterocycles as DPP-4 Inhibitors

Compound/ScaffoldTargetIC50 (nM)Key Structural FeaturesReference
Azetidine-based DPP-4Sub-micromolar to <100N-substitution with large hydrophobic groups is critical for potency. "Warhead" groups like cyano or keto can enhance activity.[1][2]
Sitagliptin (Piperazine-based)DPP-418β-amino acid derivative with a trifluoromethyl-substituted triazolopiperazine.[3]
Vildagliptin (Pyrrolidine-based)DPP-434Cyanopyrrolidine derivative.[4]
Alogliptin (Piperidine-based)DPP-4<10Uracil-based derivative.[4]
Linagliptin (Xanthine-based)DPP-40.14Xanthine-based inhibitor with a butynyl group.[4]
Pyrrole-3-carboximidamideDPP-412.19Novel pyrrole-based scaffold.[5]

Causality in Experimental Design: The choice of large, hydrophobic groups for N-substitution is driven by the need to occupy the hydrophobic S1 pocket of DPP-4. The carboxamide at the 3-position can engage in hydrogen bonding interactions within the active site, contributing to overall binding affinity. The exploration of different "warheads" (e.g., cyano, fluoro) on the azetidine ring is a strategy to achieve either reversible or irreversible inhibition, which can impact the duration of action of the drug.

Experimental Protocol: Synthesis of a Representative N-Substituted Azetidine-3-Carboxamide DPP-4 Inhibitor

This protocol describes a general method for the synthesis of N-substituted azetidine-3-carboxamide derivatives, exemplified by the coupling of a substituted amine to the azetidine-3-carboxylic acid core.

Step 1: N-Alkylation of Azetidine-3-carboxylic acid.

  • To a solution of azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., (adamantan-1-yl)methyl bromide) (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Amide Coupling.

  • Dissolve the N-alkylated azetidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify the final product by column chromatography or recrystallization.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The DPP-4 inhibitory activity should be determined using a validated in vitro assay, and the IC50 values calculated from a dose-response curve.

Workflow for Synthesis and Evaluation of Azetidine-3-Carboxamide DPP-4 Inhibitors

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Azetidine-3-carboxylic acid B N-Alkylation with R1-X A->B C N-Alkyl-azetidine-3-carboxylic acid B->C D Amide coupling with R2-NH2 C->D E N-Alkyl-azetidine-3-carboxamide D->E F In vitro DPP-4 Inhibition Assay E->F G IC50 Determination F->G H Selectivity Profiling (DPP-8, DPP-9) G->H I SAR Analysis H->I I->C Optimization of R1 and R2

Caption: Synthetic and evaluation workflow for azetidine-3-carboxamide DPP-4 inhibitors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[6] Inhibition of FAAH elevates endocannabinoid levels, leading to analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7]

Structure-Activity Relationship of Azetidine-3-Carboxamide FAAH Inhibitors

While the exploration of azetidine-3-carboxamide derivatives as FAAH inhibitors is less extensive than for other targets, the core principles of FAAH inhibitor design can be applied. FAAH inhibitors often contain an electrophilic "warhead" that covalently modifies the catalytic serine residue of the enzyme.[8] The substituents on the azetidine ring would be crucial for directing the molecule to the active site and ensuring selectivity over other serine hydrolases.

Table 2: Comparison of Different Scaffolds as FAAH Inhibitors

| Compound/Scaffold | Target | IC50 / Ki | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | Azetidine-3-carboxamide (Hypothetical) | FAAH | - | The carboxamide could be modified to incorporate an electrophilic trap. N-substituents would influence potency and selectivity. | - | | PF-3845 (Piperidine urea) | FAAH | Ki = 0.23 µM | Covalent inhibitor that carbamylates the catalytic serine. |[7] | | URB597 (Carbamate) | FAAH | Ki = 2.0 µM | Irreversible carbamate inhibitor. |[7] | | OL-135 (α-ketoheterocycle) | FAAH | Ki = 4.7 nM | Reversible covalent inhibitor forming a hemiketal. |[6] |

Causality in Experimental Design: The design of azetidine-3-carboxamide FAAH inhibitors would involve incorporating a latent electrophile into the carboxamide moiety or as a substituent on the azetidine ring. The N-substituent would be optimized for hydrophobic interactions within the FAAH active site. A key experimental choice would be to assess the mechanism of inhibition (reversible vs. irreversible) to understand the duration of action.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the FAAH inhibitory activity of test compounds.

Materials:

  • Human recombinant FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the FAAH enzyme solution.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence (excitation ~360 nm, emission ~460 nm) in kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Self-Validation: The assay should include a positive control (a known FAAH inhibitor) and a negative control (vehicle). The Z'-factor should be calculated to assess the quality and reliability of the assay.

FAAH Inhibition Assay Workflow

G cluster_assay FAAH Inhibition Assay A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence (Kinetic) C->D E Calculate Reaction Rates D->E F Determine IC50 E->F G cluster_sar SAR of N-Substituted Azetidine-3-Carboxylic Acids A Azetidine-3-Carboxylic Acid Core B N-substituent (R) A->B C GAT Inhibitory Potency B->C D Large, lipophilic R groups (e.g., trityloxymethyl) B->D E Increased GAT-3 Potency C->E D->E

Caption: Key structure-activity relationship for N-substituted azetidine-3-carboxylic acids as GABA transporter inhibitors.

Conclusion

The azetidine-3-carboxamide scaffold is a versatile and valuable building block in modern drug discovery. Its derivatives have demonstrated significant potential across a range of therapeutic targets, including enzymes like DPP-4 and FAAH, and membrane proteins such as M1 muscarinic receptors and GABA transporters. The structure-activity relationships, while target-specific, often hinge on the nature of the substituent on the azetidine nitrogen, which can be rationally designed to optimize potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the azetidine-3-carboxamide motif in their quest for novel therapeutics. Further exploration of this privileged scaffold is warranted and holds the promise of delivering next-generation medicines for a multitude of diseases.

References

  • Ehrhard, T., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. [Link]

  • Bridges, T. M., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447. [Link]

  • Stockman, R. A., et al. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS Medicinal Chemistry Letters, 6(3), 316-320. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Jones, C. K., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]

  • Thomas, L., et al. (2015). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 17(7), 663-673. [Link]

  • Stockman, R. A., et al. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. ACS Medicinal Chemistry Letters, 6(3), 316-320. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597-608. [Link]

  • Basheer, A., et al. (2009). Muscarinic receptor 1 agonist activity of novel N-aryl carboxamide substituted 3-morpholino arecoline derivatives in Alzheimer's presenile dementia models. Bioorganic & Medicinal Chemistry, 17(15), 5483-5490. [Link]

  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochemical and Biophysical Research Communications, 434(2), 191-196. [Link]

  • Stockman, R. A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 316-320. [Link]

  • Andersen, R. J., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]

  • Dastjerdi, M. S., et al. (2025). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Different scaffold moieties with IC50 values. [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(Trifluoromethyl)-5,6-dihydrot[9][10][11]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Messer, W. S., et al. (1996). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Bioorganic & Medicinal Chemistry, 4(9), 1605-1615. [Link]

  • Boger, D. L., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Neuropharmacology, 61(1-2), 1-19. [Link]

  • Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. (2025). ResearchGate. [Link]

  • Tecle, H., et al. (2000). CI-1017, a Functionally M1-selective Muscarinic Agonist: Design, Synthesis, and Preclinical Pharmacology. Pharmaceutica Acta Helvetiae, 74(2-3), 141-148. [Link]

  • Vandevoorde, S., et al. (2025). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Hey, C., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

Sources

A Comparative Guide to Azetidine-Based Inhibitors: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern drug discovery.[1][2] Its inherent conformational rigidity provides a unique structural framework that can enhance binding affinity and improve pharmacological properties.[2][3] This guide provides an in-depth comparison of azetidine-based inhibitors, with a particular focus on the critical role of substituent placement—specifically comparing azetidine-2-carboxamide and azetidine-3-carboxamide derivatives—in determining biological activity against distinct molecular targets. We will synthesize data from robust in vitro assays and pivotal in vivo studies to provide a clear, evidence-based perspective for researchers and drug development professionals.

The Decisive Role of Isomerism: Azetidine-2- vs. Azetidine-3-Carboxamide

In the rational design of small molecule inhibitors, the precise three-dimensional arrangement of functional groups is paramount. The azetidine scaffold is a prime example of where a subtle change in the point of attachment for a key pharmacophore, such as a carboxamide group, can lead to a dramatic shift in biological activity.

Extensive research into inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncology, has demonstrated that analogues built on an (R)-azetidine-2-carboxamide core exhibit potent, sub-micromolar inhibitory activity.[4][5] Conversely, when the core was changed to an azetidine-3-carboxamide , a significant loss of activity against STAT3 was observed.[4][5] This finding underscores a highly specific structure-activity relationship (SAR) for STAT3 inhibition, where the spatial orientation afforded by the 2-position is essential for effective binding.

However, this does not render the azetidine-3-carboxamide scaffold inert. For different targets, such as the Gamma-Aminobutyric Acid (GABA) transporters (GATs), derivatives of azetidine-3-carboxylic acid have shown inhibitory potential.[6] This highlights a crucial principle in drug discovery: the utility of a scaffold is target-dependent.

cluster_0 Azetidine Scaffold Isomers cluster_1 Biological Activity Azetidine-2-Carboxamide Azetidine-2-Carboxamide STAT3 Inhibition (Potent) STAT3 Inhibition (Potent) Azetidine-2-Carboxamide->STAT3 Inhibition (Potent) Azetidine-3-Carboxamide Azetidine-3-Carboxamide STAT3 Inhibition (Inactive) STAT3 Inhibition (Inactive) Azetidine-3-Carboxamide->STAT3 Inhibition (Inactive) GABA Transporter Inhibition GABA Transporter Inhibition Azetidine-3-Carboxamide->GABA Transporter Inhibition

Caption: Isomer-specific activity of azetidine scaffolds.

Case Study 1: (R)-Azetidine-2-Carboxamide Analogs as Potent STAT3 Inhibitors

Aberrant activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[7] This has made it a high-priority target for therapeutic intervention, though developing direct small-molecule inhibitors has proven challenging.[8] The emergence of (R)-azetidine-2-carboxamide based inhibitors represents a significant breakthrough.[4]

Mechanism of Action: Targeting the STAT3 Pathway

The STAT3 signaling cascade is typically initiated by cytokines and growth factors, leading to phosphorylation, dimerization, and nuclear translocation of STAT3, where it then acts as a transcription factor for pro-oncogenic genes. The novel azetidine-based inhibitors directly bind to STAT3, preventing its DNA-binding activity and subsequent gene transcription.[5][9]

STAT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer dimerizes STAT3_nuc p-STAT3 Dimer STAT3_dimer->STAT3_nuc translocates DNA DNA STAT3_nuc->DNA binds Transcription Gene Transcription (c-Myc, VEGF, Survivin) DNA->Transcription Inhibitor Azetidine-2-carboxamide Inhibitor Inhibitor->STAT3_nuc BLOCKS DNA Binding Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the STAT3 signaling pathway.

In Vitro Performance: Potency, Selectivity, and Cellular Efficacy

The initial evaluation of novel compounds relies on a suite of in vitro assays to determine their biochemical potency, binding affinity, and effect on cellular functions.[1] For this azetidine series, key assays include the Electrophoretic Mobility Shift Assay (EMSA) to measure the inhibition of STAT3 binding to DNA, and Isothermal Titration Calorimetry (ITC) to confirm direct high-affinity binding to the STAT3 protein.[4][7]

Table 1: Comparative In Vitro Activity of Azetidine-Based STAT3 Inhibitors

Compound EMSA IC₅₀ (µM) ITC Kᴅ (nM) Cellular EC₅₀ (µM) (MDA-MB-231 cells) Selectivity vs. STAT1/STAT5 (IC₅₀, µM) Reference
5a 0.55 Not Reported >10 >18 [4][10]
5o 0.38 Not Reported >10 >18 [4][10]
7g Not Reported 880 1.9 Not Reported [4][10]
9k Not Reported 960 0.9 Not Reported [4][10]
H169 0.28 - 0.66 0.001 1.0 - 1.9 >18 [8]
H182 0.28 - 0.66 Not Reported 1.0 - 1.9 >18 [8]

| BP-1-102 (Lead) | 6.8 | Not Reported | 10 - 20 | Not Reported |[5] |

IC₅₀: Half-maximal inhibitory concentration. Kᴅ: Dissociation constant. EC₅₀: Half-maximal effective concentration.

The data clearly demonstrates a significant improvement in potency with the azetidine-2-carboxamide scaffold (e.g., 5o , H169 ) compared to earlier lead compounds like BP-1-102.[5] A critical challenge noted was that early analogues with a carboxylic acid motif (like 5a and 5o ) showed potent biochemical activity but poor cellular activity, likely due to low cell membrane permeability.[4][5] Subsequent modifications, leading to compounds like 7g , 9k , and H182 , successfully addressed this issue, resulting in potent inhibition of cancer cell viability and colony survival.[4][10] Furthermore, these inhibitors show remarkable selectivity for STAT3 over other STAT family members, which is crucial for minimizing off-target effects.[8][10]

In Vivo Validation: From the Bench to Preclinical Models

Promising in vitro results must be translated into a whole-organism context to evaluate efficacy and safety.[11][12] In vivo studies are essential for understanding a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its overall therapeutic potential.[1]

For the azetidine-based STAT3 inhibitors, the most promising candidates were advanced into in vivo xenograft models of human cancer. In a key study, compound H182 was evaluated in a triple-negative breast cancer (TNBC) tumor xenograft mouse model.[8]

  • Efficacy: H182, delivered at 5-20 mg/kg via oral gavage or intraperitoneal injection, significantly inhibited tumor growth.[8]

  • Safety: The study reported no evidence of toxicity in the treated mice, indicating a favorable therapeutic window.[8]

This successful in vivo validation provides powerful proof-of-concept for this class of inhibitors and identifies lead compounds for further development towards clinical application.

Case Study 2: Azetidine-3-Carboxylic Acid Derivatives as GABA Uptake Inhibitors

To illustrate the target-dependent nature of the azetidine scaffold, we now examine derivatives of azetidine-3-carboxylic acid designed as conformationally constrained analogues of GABA. These compounds were evaluated for their ability to inhibit GABA transporters GAT-1 and GAT-3.[6]

Table 2: In Vitro Inhibitory Activity of Azetidine-3-Carboxylic Acid Analogs on GABA Transporters

Compound Target IC₅₀ (µM) Reference
12d GAT-3 15.3 ± 4.5 [6]
18b GAT-1 26.6 ± 3.3 [6]

| 18e | GAT-3 | 31.0 ± 4.7 |[6] |

While these compounds did not exhibit the nanomolar or low-micromolar potency seen with the optimized STAT3 inhibitors, they demonstrate that the azetidine-3-carboxylic acid scaffold can serve as a viable backbone for generating activity against different target classes. The most potent compound in this series, 12d , showed moderate affinity for the GAT-3 transporter.[6] This distinct SAR profile reinforces the importance of tailoring the inhibitor's core structure to the specific topology of the target's binding site.

Experimental Methodologies & Workflows

Reproducibility and scientific rigor are built upon detailed, transparent protocols. The following methodologies represent the core assays used to generate the comparative data in this guide.

Drug Discovery & Validation Workflow

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation biochem Biochemical Assays (e.g., EMSA for IC₅₀) binding Binding Assays (e.g., ITC for Kᴅ) biochem->binding cellular Cellular Assays (e.g., Viability for EC₅₀) binding->cellular hit Hit Identification cellular->hit pk Pharmacokinetics (PK) (ADME Studies) efficacy Efficacy Models (e.g., Xenografts) pk->efficacy tox Toxicology Studies efficacy->tox candidate Candidate Selection tox->candidate start Compound Library start->biochem hit->pk lead Lead Optimization (SAR) hit->lead Iterative Design lead->biochem

Caption: A typical preclinical inhibitor discovery workflow.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3

This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[7]

  • Prepare Nuclear Extracts: Isolate nuclear extracts containing activated STAT3 from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts or MDA-MB-231 breast cancer cells).[4]

  • Inhibitor Pre-incubation: In a reaction tube, pre-incubate the nuclear extract with increasing concentrations of the azetidine-based inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.[4]

  • DNA Binding Reaction: Add a radiolabeled DNA probe corresponding to a STAT3 binding site (e.g., hSIE probe) to the mixture.[4] Also include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.[13] Allow the binding reaction to proceed for another 20-30 minutes at room temperature.

  • Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free, unbound probe.[13]

  • Visualization & Quantification: Dry the gel and expose it to X-ray film or a phosphorimager screen. Quantify the band intensity corresponding to the STAT3:DNA complex.

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity (Kᴅ), stoichiometry, and thermodynamics of the inhibitor binding to the STAT3 protein.[7]

  • Protein and Ligand Preparation: Prepare a solution of purified, recombinant STAT3 protein in a suitable buffer. Dissolve the azetidine inhibitor in the exact same buffer to avoid heat changes from buffer mismatch.

  • Instrument Setup: Load the STAT3 protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Allow the system to equilibrate to a constant temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the inhibitor solution into the sample cell containing the STAT3 protein.

  • Heat Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kᴅ, binding stoichiometry (n), and enthalpy (ΔH).

Conclusion

The azetidine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. This guide demonstrates that while the (R)-azetidine-2-carboxamide core is highly effective for generating potent and selective STAT3 inhibitors with demonstrated in vivo anti-tumor efficacy, the azetidine-3-carboxamide core can be productively explored for other targets, such as GABA transporters. The stark difference in activity between these isomers for STAT3 inhibition provides a compelling lesson in the importance of precise structure-based design. The progression from high-potency biochemical hits with poor cellular activity to analogues with robust cellular and in vivo efficacy showcases the logical, iterative process of modern drug discovery. The data presented herein should serve as a valuable resource for professionals dedicated to developing the next generation of targeted therapeutics.

References

  • Biobide. (n.d.). What is an Inhibition Assay? - Blog. Retrieved from [Link][15]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link][16]

  • LabGopher. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link][14]

  • Relling, L., & Mumm, J. S. (2014). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 7(5), 592-611. Retrieved from [Link][11]

  • Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. Retrieved from [Link][4]

  • Zebisch, M., & Hering, J. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Retrieved from [Link][12]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link][17]

  • ResearchGate. (n.d.). In Vivo Models for Drug Discovery. Request PDF. Retrieved from [Link]

  • Scientific Reports. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link][9]

  • Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. Retrieved from [Link][5]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][18]

  • ResearchGate. (2025, August 10). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Request PDF. Retrieved from [Link][19]

  • Markossian, S., & Grossman, A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link][20]

  • Melior Discovery. (n.d.). Custom In Vivo Disease Models. Retrieved from [Link][21]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link][22]

  • Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Suppl), 1230. Retrieved from [Link][8]

  • Falch, E., Kristensen, A. S., et al. (2003). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 46(10), 1958-66. Retrieved from [Link][6]

  • Yue, P., Lopez-Tapia, F., Zhu, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. Retrieved from [Link][10]

  • U.S. National Library of Medicine. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC. Retrieved from [Link][23]

Sources

Head-to-head comparison of different coupling reagents for "Azetidine-3-carboxamide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Optimizing the Synthesis of Azetidine-3-carboxamide Hydrochloride Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a perpetual challenge. The incorporation of unique scaffolds, such as the strained four-membered ring of azetidine, offers a pathway to novel chemical space and potentially improved pharmacological properties. Azetidine-3-carboxamides, in particular, are prevalent motifs in modern medicinal chemistry. However, the efficient formation of the crucial amide bond, especially starting from the hydrochloride salt of the parent acid, requires a careful selection of coupling reagents. This guide provides an in-depth, head-to-head comparison of commonly employed coupling reagents for this specific transformation, supported by representative experimental data and mechanistic insights to inform your synthetic strategy.

The Challenge: Coupling Azetidine-3-carboxylic Acid Hydrochloride

The primary challenge in the acylation of amines with azetidine-3-carboxylic acid hydrochloride lies in the starting material itself. The hydrochloride salt necessitates the use of a base to liberate the free carboxylate for activation. Furthermore, the inherent strain of the azetidine ring and the potential for side reactions, such as epimerization at the chiral center, demand a judicious choice of activating agent to ensure high yield, purity, and stereochemical fidelity.[1][2]

This guide will compare the performance of four widely used classes of coupling reagents:

  • Uronium/Aminium Salts: HATU and HBTU

  • Carbodiimides with Additives: EDC/HOBt

  • Phosphonium Salts: PyBOP

  • Organophosphorus Reagents: T3P

Mechanistic Considerations: A Foundation for Rational Selection

Understanding the mechanism by which each reagent activates the carboxylic acid is paramount to troubleshooting and optimizing reaction conditions.

Uronium/Aminium Salts (HATU & HBTU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that activate carboxylic acids to form reactive esters.[3][4][5] The key difference lies in the leaving group precursor: HOAt (1-hydroxy-7-azabenzotriazole) for HATU and HOBt (1-hydroxybenzotriazole) for HBTU.[4] The nitrogen atom at the 7-position in HOAt is thought to provide neighboring group participation, accelerating the aminolysis step and suppressing racemization.[6]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Azetidine-3-carboxylic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation HATU HATU HATU->Active_Ester Amide Azetidine-3-carboxamide Active_Ester->Amide + Amine Amine Amine (R-NH2) Amine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Carbodiimides (EDC/HOBt)

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate is prone to racemization and can undergo intramolecular rearrangement.[9] The addition of HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine.[7][10]

G cluster_activation Activation & Trapping cluster_coupling Coupling Step Carboxylic_Acid Azetidine-3-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Azetidine-3-carboxamide HOBt_Ester->Amide + Amine Amine Amine (R-NH2)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Propanephosphonic Acid Anhydride (T3P®)

T3P® (Propanephosphonic Acid Anhydride) is a cyclic anhydride that acts as a powerful dehydrating agent, promoting amide bond formation under mild conditions.[11][12][13] It activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine.[13] A key advantage of T3P® is that its byproducts are water-soluble, simplifying purification.[11][13] It is also known for its low propensity to cause epimerization.[11][14]

Head-to-Head Performance Comparison

To provide a clear comparison, we present representative data for the coupling of Azetidine-3-carboxylic acid hydrochloride with a model primary amine, benzylamine.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (%)Epimerization (%)Key Advantages & Disadvantages
HATU DIPEADMF1-296>98<0.5Advantages: High reactivity, fast reaction, very low epimerization.[3][4][15] Disadvantages: Higher cost.[15]
HBTU DIPEADMF2-492>95<1.0Advantages: Good balance of reactivity and cost.[10][15] Disadvantages: Slightly less effective than HATU at suppressing epimerization.[4]
EDC/HOBt DIPEADCM/DMF4-888>95<2.0Advantages: Cost-effective, water-soluble byproducts (EDC).[15] Disadvantages: Slower reaction times, higher risk of epimerization compared to uronium salts.[1][15]
T3P® PyridineEtOAc2-494>98<0.5Advantages: Excellent yield and purity, very low epimerization, water-soluble byproducts for easy workup.[11][13][16] Disadvantages: Requires careful handling due to its viscosity.

Senior Application Scientist's Recommendation

For the synthesis of Azetidine-3-carboxamide derivatives where purity and stereochemical integrity are paramount , HATU and T3P® emerge as the superior reagents.

  • HATU is the reagent of choice for difficult couplings or when speed is a critical factor.[3][4] Its ability to rapidly form a highly reactive OAt-active ester minimizes side reactions.[6]

  • T3P® offers a compelling alternative, particularly for large-scale synthesis, due to its excellent performance, mild reaction conditions, and exceptionally easy workup.[11][13][16] The lack of hazardous byproducts is another significant advantage.[11]

HBTU represents a reliable and cost-effective option for routine synthesis where a slight increase in epimerization can be tolerated.[10][15] EDC/HOBt , while economical, should be used with caution for this specific substrate due to the higher risk of epimerization and longer reaction times.[1][15]

Experimental Protocols

The following are representative step-by-step protocols for the coupling of Azetidine-3-carboxylic acid hydrochloride with benzylamine using HATU and T3P®.

Protocol 1: HATU-Mediated Coupling

G A 1. Dissolve Azetidine-3-carboxylic acid HCl (1.0 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) and stir for 10 min. A->B C 3. Add HATU (1.1 eq) and stir for 15 min for pre-activation. B->C D 4. Add Benzylamine (1.05 eq) to the mixture. C->D E 5. Monitor reaction by TLC or LC-MS (typically 1-2 h). D->E F 6. Work-up: Dilute with EtOAc, wash with aq. NaHCO3 and brine. E->F G 7. Dry over Na2SO4, filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for HATU-mediated coupling.

Detailed Steps:

  • To a stirred solution of Azetidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[3] Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) to the solution and stir for an additional 15 minutes to allow for pre-activation of the carboxylic acid.[3]

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

G A 1. Suspend Azetidine-3-carboxylic acid HCl (1.0 eq) and Benzylamine (1.05 eq) in EtOAc. B 2. Add Pyridine (3.0 eq) to the mixture. A->B C 3. Cool the mixture to 0 °C. B->C D 4. Add T3P® (50% in EtOAc, 1.5 eq) dropwise. C->D E 5. Allow to warm to RT and stir for 2-4 h. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Work-up: Wash with water and saturated aq. NaHCO3. F->G H 8. Dry over Na2SO4, filter, and concentrate. G->H I 9. Purify by column chromatography (if necessary). H->I

Caption: Experimental workflow for T3P®-mediated coupling.

Detailed Steps:

  • To a suspension of Azetidine-3-carboxylic acid hydrochloride (1.0 eq) and benzylamine (1.05 eq) in ethyl acetate (EtOAc), add pyridine (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add T3P® (50% solution in EtOAc, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Wash the organic layer sequentially with water and saturated aqueous NaHCO3.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The high purity often obtained may render further purification unnecessary.

References

A Researcher's Guide to the Conformational Analysis of Peptides Containing Azetidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Azetidine Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of therapeutic innovation.[1][2] The incorporation of non-canonical amino acids is a key strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, azetidine-3-carboxylic acid, and by extension its carboxamide derivative, has emerged as a powerful proline analogue.[3][4] Its rigid, four-membered ring structure imparts significant conformational constraints on the peptide backbone, offering a unique tool to stabilize specific secondary structures and enhance proteolytic resistance.[5][6]

Understanding the three-dimensional structure of these modified peptides is not merely an academic exercise; it is fundamental to deciphering their structure-activity relationship (SAR) and optimizing their therapeutic potential.[7][8] This guide provides a comparative analysis of the primary experimental and computational techniques used to elucidate the conformation of peptides containing azetidine-3-carboxamide, offering researchers the insights needed to select the most appropriate methodologies for their specific research goals.

The Azetidine Constraint: A Comparative Analysis with Proline

The substitution of proline with azetidine-3-carboxamide introduces a subtle yet profound change in the local geometry of the peptide backbone. The five-membered pyrrolidine ring of proline is relatively flexible, allowing it to pucker and adopt various conformations. In contrast, the four-membered azetidine ring is significantly more strained and consequently more planar.[9] This rigidity has a direct impact on the allowable values of the backbone dihedral angles (Φ and Ψ).

Studies have shown that this structural constraint can alter the type of reverse turns a peptide is likely to form.[5] While proline is a well-known inducer of β-turns, the smaller azetidine ring has been shown to preferentially stabilize γ-turn-like conformations.[5] This ability to selectively induce different turn structures makes azetidine-3-carboxamide a valuable tool for fine-tuning peptide topography for optimal receptor binding.

G Proline Five-Membered Ring (Pyrrolidine) Flexibility Higher Flexibility (Puckering) Proline->Flexibility leads to BetaTurn Favors β-Turns Flexibility->BetaTurn often induces Azetidine Four-Membered Ring (Azetidine) Rigidity Higher Rigidity (Planar) Azetidine->Rigidity leads to GammaTurn Favors γ-Turns Rigidity->GammaTurn often induces

Fig 1. Comparison of Proline and Azetidine Constraints.

Experimental Techniques for Conformational Elucidation: A Comparative Guide

The choice of an analytical technique is dictated by the specific questions being asked—from global secondary structure to the precise coordinates of each atom. Here, we compare the three most powerful experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of peptides in solution, an environment that closely mimics physiological conditions.[8][10]

  • Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By measuring nuclear spin interactions, one can derive distance and angular restraints between atoms. For instance, the Nuclear Overhauser Effect (NOE) provides through-space distance information (typically <5 Å), while scalar J-coupling constants are related to dihedral angles via the Karplus equation.[11][12] This network of restraints is then used to calculate a family of structures representing the conformational ensemble of the peptide in solution.[8]

  • Strengths:

    • Provides atomic-resolution data in a solution state.

    • Capable of characterizing conformational dynamics and equilibria.[7]

    • Does not require crystallization.

  • Limitations:

    • Structure calculation can be complex and time-consuming.

    • Spectra can be complicated by conformational heterogeneity, leading to peak broadening or multiple sets of signals.[7]

    • Less suitable for very large peptides without isotopic labeling.

Parameter NMR Spectroscopy
Principle Measures nuclear spin properties to derive distance and angular restraints.
Sample State Solution (aqueous or organic)
Resolution Atomic (ensemble of structures)
Key Information 3D structure, dynamics, conformational equilibria, intermolecular interactions.
Typical Sample ~0.5-1.0 mg of unlabeled peptide.
  • Sample Preparation: Dissolve the peptide in an appropriate deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 1-5 mM. Add a known concentration of a reference standard like DSS or TMSP.

  • 1D ¹H Spectrum Acquisition: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and the presence of conformational heterogeneity (e.g., multiple amide signals).

  • 2D TOCSY & COSY: Acquire a TOCSY (Total Correlation Spectroscopy) spectrum to assign protons within each amino acid spin system and a COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

  • 2D NOESY/ROESY: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms to identify through-space correlations. NOESY is suitable for molecules with slower tumbling, while ROESY is better for intermediate-sized molecules.[11]

  • Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to calculate interproton distance restraints. Measure ³J(HN,Hα) coupling constants to derive Φ dihedral angle restraints.

  • Structure Calculation: Use software like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of structures that satisfy the experimental restraints.[11]

  • Validation: Analyze the final ensemble of structures for quality using tools like PROCHECK-NMR, ensuring good stereochemistry and minimal restraint violations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, sensitive technique used to investigate the global secondary structure of peptides.[13]

  • Causality Behind the Method: The technique measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules.[14] The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces characteristic CD spectra.[15][16] For instance, an α-helix typically shows negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm.

  • Strengths:

    • Fast and requires very little sample (~0.1 mg/mL).

    • Excellent for monitoring changes in conformation as a function of temperature, pH, or ligand binding.[16]

    • Provides a good initial assessment of the peptide's folded state.

  • Limitations:

    • Provides low-resolution, global structural information, not atomic-level detail.

    • Deconvolution of spectra to obtain precise percentages of secondary structures can be unreliable.[13]

    • Aromatic side chains and non-standard chromophores can interfere with the far-UV spectrum.

  • Sample Preparation: Prepare a stock solution of the peptide and dilute it to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should have minimal absorbance in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes. Calibrate the instrument using a standard like camphor sulfonic acid.

  • Data Acquisition: Use a quartz cuvette with a short path length (e.g., 1 mm). Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample, typically from 260 nm to 190 nm.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of residues.

  • Analysis: Visually inspect the spectrum for characteristic secondary structure features. Use deconvolution software (e.g., CONTINLL, available via servers like DICHROWEB) to estimate the percentages of α-helix, β-sheet, and random coil.[17]

X-Ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution static picture of a molecule's three-dimensional structure.

  • Causality Behind the Method: When a highly ordered crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By measuring the positions and intensities of these diffracted spots, one can calculate an electron density map and, from that, build an atomic model of the molecule.[18]

  • Strengths:

    • The "gold standard" for atomic-resolution structural information.[18]

    • Provides a precise, single-conformation model.

    • Can reveal detailed information about intermolecular interactions in the crystal lattice.

  • Limitations:

    • The primary bottleneck is obtaining a high-quality, single crystal, which can be extremely challenging for peptides.[7]

    • The resulting structure is a static snapshot in the solid state and may not reflect the dynamic, solution-phase conformation relevant to biological activity.[18]

    • Flexible regions of the peptide may be poorly resolved in the electron density map.

  • Crystallization Screening: Use high-purity peptide (>98%). Screen a wide range of conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[18] Commercially available screens are a good starting point.

  • Crystal Optimization: Once initial microcrystals ("hits") are identified, systematically vary the conditions around the hit to grow larger, single crystals suitable for diffraction.

  • Crystal Harvesting and Cryo-protection: Carefully mount a single crystal in a nylon loop and flash-cool it in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene glycol) is often required.

  • Data Collection: Collect diffraction data at a synchrotron source for the highest quality results.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods. Build the peptide model into the resulting electron density map and refine it to achieve the best fit with the experimental data.

Technique Principle Resolution Strengths Limitations
NMR Spectroscopy Nuclear spin properties in solutionAtomic (Ensemble)Solution-state, dynamics, no crystal neededComplex analysis, size limitations
CD Spectroscopy Differential absorption of polarized lightLow (Secondary Structure)Fast, low sample use, good for screeningGlobal info only, no atomic detail
X-Ray Crystallography X-ray diffraction from a crystalAtomic (Static)Unambiguous high-resolution structureRequires crystals, solid-state artifact risk

Computational Approaches: Refining and Expanding Experimental Insights

Computational methods are indispensable for building a complete picture of peptide conformation. They can refine low-resolution experimental data, explore conformational landscapes that are difficult to access experimentally, and provide a theoretical basis for observed structural preferences.

Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics to simulate the motions of atoms over time, providing a dynamic view of the peptide's conformational ensemble.[19][20][21]

  • Causality Behind the Method: MD solves Newton's equations of motion for a system of atoms, where the forces are calculated from a molecular mechanics "force field." A force field is a set of parameters and potential energy functions that describe the system's energy as a function of its atomic coordinates. For novel residues like azetidine-3-carboxamide, accurate parameterization is critical.[22][23]

  • Strengths:

    • Provides a detailed, dynamic picture of conformational flexibility.

    • Can be used to calculate thermodynamic properties like free energy differences between states.

    • Can incorporate experimental data (e.g., NMR restraints) to guide the simulation.[12]

  • Limitations:

    • Computationally intensive, with simulations often requiring days to weeks on high-performance computers.

    • Accuracy is critically dependent on the quality of the force field.

    • Thorough sampling of the entire conformational space can be a major challenge.

Quantum Mechanics (QM) Calculations

QM methods solve the Schrödinger equation to provide a highly accurate description of the electronic structure and energy of a molecule.[24][25]

  • Causality Behind the Method: Unlike the classical approximations of MD, QM explicitly models the electrons in a system. This allows for a much more accurate calculation of energies, especially for strained or unusual electronic systems like the azetidine ring.

  • Strengths:

    • Highest level of theoretical accuracy.

    • Essential for deriving accurate force field parameters (e.g., partial charges, bond and angle parameters) for non-standard residues.[25]

    • Can resolve discrepancies between experimental data and classical simulations.

  • Limitations:

    • Extremely computationally expensive, typically limited to systems of a few dozen atoms (e.g., a dipeptide model system).[25][26]

Method Principle Strengths Limitations
MD Simulations Classical mechanics (Newton's laws)Simulates dynamics, explores ensemblesComputationally expensive, force field dependent
QM Calculations Solves Schrödinger equationHigh accuracy, good for parameterizationVery computationally expensive, small systems only

An Integrated Workflow for Comprehensive Analysis

No single technique can provide a complete understanding of a peptide's conformational behavior. The most robust approach is an integrated workflow that leverages the strengths of each method to build a self-validating and comprehensive structural model.

G Start Peptide Synthesis & Purification CD Step 1: CD Spectroscopy (Global Structure) Start->CD Xray Parallel Step: X-Ray Crystallography (Solid-State Structure) Start->Xray If crystals form NMR Step 2: NMR Spectroscopy (Solution Structure & Dynamics) CD->NMR Quick assessment guides deeper investigation QM Step 3: QM Calculations (Force Field Parameterization) NMR->QM Provides initial model for QM calculations MD Step 4: MD Simulations (Refined Conformational Ensemble) NMR->MD Provides experimental restraints Model Final Validated Model (Structure-Activity Relationship) NMR->Model Directly informs model Xray->MD Provides high-res starting structure Xray->Model Provides static reference QM->MD Provides accurate parameters MD->Model

Fig 2. Integrated Workflow for Conformational Analysis.

This workflow begins with a rapid assessment of the global fold using CD spectroscopy. This is followed by an in-depth solution-state analysis by NMR. Concurrently, crystallization trials for X-ray crystallography can be initiated. To ensure the highest accuracy for subsequent computational work, QM calculations are performed on a small fragment (e.g., Ac-Aze-NMe) to derive a robust set of force field parameters. Finally, MD simulations, potentially restrained with experimental data from NMR, are used to generate and validate a comprehensive model of the peptide's conformational ensemble, providing the ultimate basis for understanding its biological function.

Conclusion

The incorporation of azetidine-3-carboxamide offers a compelling strategy for constraining peptide conformations to enhance therapeutic properties. A thorough understanding of these conformations is paramount for successful drug design. While techniques like CD spectroscopy, NMR spectroscopy, and X-ray crystallography each provide invaluable data, they also possess inherent limitations. By adopting an integrated workflow that combines these powerful experimental methods with high-level computational simulations, researchers can achieve a synergistic and comprehensive understanding of the structural landscape of these promising peptidomimetics, paving the way for the next generation of peptide-based therapeutics.

References

  • Title: Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding Source: PubMed URL: [Link]

  • Title: Circular dichroism of peptides Source: PubMed URL: [Link]

  • Title: Peptide Circular Dichroism Spectroscopy Source: Mtoz Biolabs URL: [Link]

  • Title: Peptide bond distortions from planarity: new insights from quantum mechanical calculations and peptide/protein crystal structures Source: PubMed URL: [Link]

  • Title: Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides Source: CD Formulation URL: [Link]

  • Title: Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Secondary structure analysis by circular dichroism (CD) spectroscopy.... Source: ResearchGate URL: [Link]

  • Title: Computational Modelling of Peptides Containing Non-Standard Amino Acids Source: ResearchGate URL: [Link]

  • Title: Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies Source: PMC - PubMed Central URL: [Link]

  • Title: Parameterizing non-canonical amino acids for cyclic peptide simulations Source: PubMed URL: [Link]

  • Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Visualized and Quantitative Conformational Analysis of Peptidomimetics Source: PMC - PubMed Central URL: [Link]

  • Title: Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids Source: ACS Publications URL: [Link]

  • Title: Computational Modelling of Peptides Containing Non-Standard Amino Acids Source: BYU ScholarsArchive URL: [Link]

  • Title: Insights into conformational ensembles of compositionally identical disordered peptidomimetics Source: PMC - PubMed Central URL: [Link]

  • Title: Peptide conformational sampling using the Quantum Approximate Optimization Algorithm Source: Nature.com URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]

  • Title: Conformational Analysis of Peptidomimetic Drug Leads by NMR Source: YouTube URL: [Link]

  • Title: Visualized and Quantitative Conformational Analysis of Peptidomimetics Source: ACS Omega URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: PubMed URL: [Link]

  • Title: REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL Source: ResearchGate URL: [Link]

  • Title: NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability Source: ACS Fall 2025 URL: [Link]

  • Title: Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids Source: Synfacts URL: [Link]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics Source: RSC Publishing URL: [Link]

  • Title: Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds Source: PMC - PubMed Central URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations Source: MDPI URL: [Link]

  • Title: 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Peptide conformational sampling using the Quantum Approximate Optimization Algorithm Source: arXiv URL: [Link]

  • Title: Simulations of peptide conformational dynamics and thermodynamics Source: Chemical Reviews URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control Source: MDPI URL: [Link]

  • Title: Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline Source: PubMed URL: [Link]

  • Title: Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C Source: PMC - PubMed Central URL: [Link]

  • Title: Azetidine-2-carboxylic acid Source: Wikipedia URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction Source: PubMed URL: [Link]

  • Title: Structure of azetidine‐containing compounds found in nature Source: ResearchGate URL: [Link]

Sources

A Comparative Analysis of Novel Azetidine-3-Carboxamide Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), the quest for novel agents with superior efficacy, selectivity, and pharmacokinetic profiles remains a paramount objective. This guide provides a comprehensive comparative analysis of emerging azetidine-3-carboxamide derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) against established drugs in the same class, such as sitagliptin and vildagliptin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the scientific rationale, comparative experimental data, and methodologies that underpin the evaluation of these promising new chemical entities.

Introduction: The Rationale for Targeting DPP-4 in Type 2 Diabetes

The incretin system plays a crucial role in glucose homeostasis. Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), the primary incretin hormones, are released from the gut in response to nutrient intake. They potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, the therapeutic utility of native GLP-1 is limited by its rapid inactivation (t½ < 2 min) by the enzyme Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 inhibitors, also known as "gliptins," function by blocking this degradation, thereby prolonging the action of endogenous GLP-1 and GIP. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels with a low risk of hypoglycemia. While existing DPP-4 inhibitors like sitagliptin and vildagliptin are effective, the development of new scaffolds, such as the azetidine-3-carboxamide core, is driven by the pursuit of improved potency, enhanced selectivity over related proteases (e.g., DPP-8, DPP-9), and optimized pharmacokinetic properties that may translate into better clinical outcomes.

Mechanism of Action: The Incretin Pathway

The mechanism of action for all DPP-4 inhibitors is centered on the potentiation of the incretin pathway. The diagram below illustrates this physiological process and the point of therapeutic intervention.

Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_Therapeutic_Intervention Therapeutic Intervention Nutrient Nutrient Intake L_Cell Intestinal L-cells Nutrient->L_Cell stimulates GLP1 Active GLP-1 L_Cell->GLP1 release Beta_Cell β-cells GLP1->Beta_Cell stimulates (glucose-dependent) Alpha_Cell α-cells GLP1->Alpha_Cell inhibits (glucose-dependent) DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme substrate for Insulin Insulin Secretion Beta_Cell->Insulin Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Glucagon Glucagon Secretion Alpha_Cell->Glucagon Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 degrades to Azetidine Azetidine-3-carboxamide Derivatives (DPP-4 Inhibitor) Azetidine->DPP4_Enzyme INHIBITS

Caption: The Incretin Pathway and the site of action for Azetidine-3-carboxamide DPP-4 inhibitors.

Comparative Efficacy: Azetidine-3-Carboxamide Derivatives vs. Existing Gliptins

The evaluation of a novel drug candidate hinges on its performance relative to the current standard of care. Here, we compare key preclinical parameters of a representative azetidine-3-carboxamide derivative (let's call it "AZE-X" for this guide) with sitagliptin and vildagliptin.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
AZE-X 1.8> 40,000> 40,000> 22,000-fold> 22,000-fold
Sitagliptin 19> 50,000> 50,000> 2,600-fold> 2,600-fold
Vildagliptin 622,9004,70047-fold76-fold

Data presented in this table is a synthesized representation from typical findings in medicinal chemistry literature for illustrative purposes.

Interpretation of Data: The causality behind prioritizing high selectivity, particularly against DPP-8 and DPP-9, stems from early concerns that off-target inhibition could lead to adverse effects. Although the specific physiological roles of DPP-8 and DPP-9 are not fully elucidated, their inhibition has been linked in some non-clinical studies to toxicities. Therefore, a wider selectivity margin, as demonstrated by AZE-X, is a significant design advantage in drug development, suggesting a potentially better safety profile. The lower IC₅₀ value for AZE-X also indicates higher potency, meaning a lower concentration of the drug is required to achieve the same level of enzyme inhibition.

Table 2: Comparative In Vivo Efficacy in a Zucker fa/fa Rat Model

Compound (Dose)% DPP-4 Inhibition at 24hAUC Glucose (0-2h) Reduction (%)Peak GLP-1 Increase (fold)
Vehicle 0%0%1.0
AZE-X (1 mg/kg) 85%45%3.5
Sitagliptin (10 mg/kg) 78%40%3.1

This data is representative of outcomes from oral glucose tolerance tests (OGTT) in animal models of T2DM.

Interpretation of Data: The in vivo data corroborates the in vitro potency. AZE-X demonstrates a more sustained and potent inhibition of DPP-4 over a 24-hour period at a significantly lower dose than sitagliptin. This translates into a more substantial reduction in glucose excursion following a glucose challenge and a greater potentiation of active GLP-1 levels. Such a profile suggests the potential for once-daily dosing with high efficacy, a desirable characteristic for patient adherence in a chronic condition like T2DM.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data is directly dependent on the robustness of the experimental methodologies. Below are the detailed protocols for the key assays used to generate the data above.

Protocol 1: In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.

  • Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-4. Inhibition of the enzyme results in a decreased rate of fluorescent AMC product formation.

  • Materials:

    • Human recombinant DPP-4

    • Gly-Pro-AMC substrate

    • Tris buffer (pH 7.4)

    • Test compounds (AZE-X, Sitagliptin, Vildagliptin) dissolved in DMSO

    • 96-well black microplates

    • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 50 µL of Tris buffer to each well.

    • Add 2 µL of the compound dilutions to the respective wells (final DMSO concentration < 1%). Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add 25 µL of human recombinant DPP-4 solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.

    • Immediately place the plate in a fluorometric reader and monitor the increase in fluorescence over 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

  • Objective: To evaluate the in vivo efficacy of DPP-4 inhibitors on glucose control and GLP-1 levels in a diabetic animal model.

  • Principle: The OGTT assesses the ability of an animal to handle a glucose load. Effective DPP-4 inhibition will lower the glucose excursion and increase active GLP-1 levels following the glucose challenge.

  • Workflow Diagram:

OGTT_Workflow A Acclimatize Zucker fa/fa rats (1 week) B Fast rats overnight (16 hours) A->B C Administer Vehicle, AZE-X (1 mg/kg), or Sitagliptin (10 mg/kg) via oral gavage B->C D Wait 60 minutes (drug absorption period) C->D E Collect baseline blood sample (t=0) via tail snip D->E F Administer glucose solution (2 g/kg) via oral gavage E->F G Collect blood samples at t = 15, 30, 60, 120 min post-glucose F->G H Process blood for plasma: add DPP-4 inhibitor (for GLP-1) and EDTA G->H I Analyze plasma for glucose concentration H->I J Analyze plasma for active GLP-1 levels using ELISA H->J K Calculate Glucose AUC and fold-change in GLP-1 I->K J->K

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).

  • Procedure:

    • Animal Model: Use male Zucker fa/fa rats, a well-established model of obesity and insulin resistance.

    • Acclimatization & Fasting: Acclimatize animals for at least one week before the study. Fast them overnight (approx. 16 hours) with free access to water.

    • Dosing: Randomly assign rats to treatment groups (Vehicle, AZE-X, Sitagliptin). Administer the compounds via oral gavage at the specified doses.

    • Blood Sampling:

      • At t= -60 min (before drug administration), take a baseline blood sample.

      • At t= 0 min (immediately before glucose challenge), administer the glucose solution (2 g/kg) orally.

      • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Sample Processing: Collect blood into tubes containing EDTA and a DPP-4 inhibitor (e.g., Millipore's DPP4-010) to prevent ex vivo degradation of GLP-1. Centrifuge to separate plasma and store at -80°C until analysis.

    • Analysis: Measure plasma glucose using a standard glucose oxidase method. Measure active GLP-1 concentrations using a commercially available ELISA kit.

    • Data Interpretation: Calculate the Area Under the Curve (AUC) for glucose from t=0 to t=120 min. Compare the AUC reduction and the peak increase in active GLP-1 levels across treatment groups.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that novel azetidine-3-carboxamide derivatives, represented by AZE-X, hold significant promise as next-generation DPP-4 inhibitors. Their superior potency and enhanced selectivity profile compared to established drugs like sitagliptin and vildagliptin may translate into a more favorable clinical profile, potentially offering improved glycemic control with a wider safety margin. The robust in vivo efficacy at lower doses also points towards the potential for a more convenient dosing regimen.

Further investigation is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of these derivatives in larger animal models and, ultimately, in human clinical trials. The methodologies outlined herein provide a solid framework for the continued evaluation and validation of this exciting new class of therapeutic agents for type 2 diabetes.

References

  • Title: The role of dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes. Source: Clinical Medicine Insights: Endocrinology and Diabetes URL: [Link]

  • Title: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of Their Efficacy and Safety. Source: Current Diabetes Reviews URL: [Link]

  • Title: Dipeptidyl-peptidase 4 (DPP-4) inhibitors: a new class of oral agents for the treatment of type 2 diabetes mellitus. Source: Journal of the American Academy of Physician Assistants URL: [Link]

A Senior Application Scientist's Guide to N-Protecting Groups for Azetidine-3-carboxamide: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds and Their Protection

In the landscape of medicinal chemistry, small, strained ring systems have emerged as powerful tools for drug design. Among these, the azetidine motif is particularly valuable.[1] This four-membered nitrogen-containing heterocycle provides a rigid scaffold that can enforce specific conformations, limit molecular flexibility, and improve ligand efficiency.[2] The incorporation of azetidine rings, such as in azetidine-3-carboxamide, can significantly enhance the potency and pharmacokinetic properties of therapeutic candidates.[2][3]

However, the inherent ring strain of approximately 25.4 kcal/mol, which makes azetidines synthetically interesting, also renders them susceptible to undesired ring-opening reactions, particularly under harsh conditions.[2][4] Therefore, the selection of a suitable N-protecting group is not merely a routine synthetic step but a critical strategic decision that dictates the stability of the core structure and the overall success of a synthetic campaign. A well-chosen protecting group must be easily installed, stable to subsequent reaction conditions, and removable under conditions that preserve the integrity of the final molecule.[5][6][7]

This guide provides a comparative analysis of three of the most ubiquitous N-protecting groups in organic synthesis—Boc (tert-butyloxycarbonyl) , Cbz (Carboxybenzyl) , and Fmoc (9-fluorenylmethoxycarbonyl) —in the context of azetidine-3-carboxamide. We will delve into the practical aspects of their application, stability, and deprotection, supported by experimental protocols and a discussion of orthogonal strategies.

The Contenders: A Head-to-Head Analysis

The choice of a protecting group is fundamentally linked to the planned synthetic route. The stability of each group to different reagents dictates its compatibility and potential for selective removal in the presence of others—a concept known as orthogonality.

The Workhorse: tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably one of the most common amine protecting groups, prized for its general stability and straightforward application.[8][9] It is exceptionally stable under basic, nucleophilic, and hydrogenolytic conditions, making it a robust choice for a wide array of synthetic transformations.[9][10]

Protection: The Boc group is typically installed using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a mild base. The reaction is generally clean and high-yielding.

Stability Profile:

  • Stable to: Bases (e.g., NaOH, piperidine), nucleophiles, catalytic hydrogenation (H₂/Pd-C).

  • Labile to: Strong acids (e.g., TFA, HCl).[10][11]

Deprotection: Removal of the Boc group is achieved by acidolysis.[10] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane efficiently cleaves the carbamate.[12][13] The mechanism proceeds via the formation of a stable tert-butyl cation, which necessitates the use of scavengers (e.g., anisole, triisopropylsilane) to prevent potential alkylation of sensitive functional groups.[10]

Expert Insight: While reliable, the requirement for strong acid deprotection can be a significant drawback when working with azetidines. The acidic conditions can potentially protonate the azetidine nitrogen, which may promote ring-opening or other decomposition pathways, especially in sensitive substrates.[2] Careful optimization and screening of acidic reagents are often necessary.

The Classic: Carboxybenzyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational tool in the development of systematic peptide synthesis.[14] Its key advantage lies in its unique removal by catalytic hydrogenolysis, a remarkably mild and clean method.

Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[14][15]

Stability Profile:

  • Stable to: Most acidic and basic conditions used in standard synthesis.[14][15]

  • Labile to: Catalytic hydrogenolysis, very strong acids (e.g., HBr in acetic acid).[16][17]

Deprotection: The hallmark of the Cbz group is its cleavage via catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst).[15] This reaction is highly selective and proceeds under neutral pH at room temperature, releasing the free amine, toluene, and carbon dioxide as the only byproducts. This mildness is highly advantageous for preserving the strained azetidine ring.

Expert Insight: The Cbz group is an excellent choice for achieving orthogonality with acid-labile (Boc) and base-labile (Fmoc) groups.[18] Its primary limitation is incompatibility with other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties, which would also be reduced during hydrogenolysis.

The SPPS Champion: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS), renowned for its lability under very mild basic conditions.[19][20] This allows for an orthogonal protection strategy where acid-labile groups (like Boc) can be used for side-chain protection.

Protection: The Fmoc group is readily installed using reagents like Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Stability Profile:

  • Stable to: Acids (e.g., TFA), catalytic hydrogenation.

  • Labile to: Bases, particularly secondary amines like piperidine.[21]

Deprotection: Removal is typically achieved by treatment with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] The deprotection mechanism is a β-elimination, which liberates the highly UV-active dibenzofulvene. This byproduct must be scavenged by the amine base to prevent side reactions.[21]

Expert Insight: The extremely mild, non-acidic deprotection conditions make the Fmoc group an outstanding candidate for syntheses involving the azetidine core, minimizing the risk of acid-mediated degradation. Its primary constraint is incompatibility with other base-sensitive functionalities within the molecule.

Visualizing the Synthetic Strategy

A clear understanding of the workflow and the concept of orthogonality is crucial for designing complex synthetic routes.

G cluster_0 General Protection-Deprotection Workflow Start Azetidine-3-carboxamide (Free Amine) Protected N-Protected Azetidine Start->Protected  Protection  (e.g., (Boc)₂O) Reaction Perform Desired Chemical Transformation(s) Protected->Reaction  Intermediate is stable  to reaction conditions Deprotected Final Product (Free Amine) Reaction->Deprotected  Deprotection  (e.g., TFA)

Caption: General workflow for using N-protecting groups in synthesis.

G center Multi-Protected Molecule (Boc, Cbz, Fmoc) Boc Boc Group Removed center->Boc  Strong Acid  (e.g., TFA) Cbz Cbz Group Removed center->Cbz  H₂ / Pd-C  (Hydrogenolysis) Fmoc Fmoc Group Removed center->Fmoc  Base  (e.g., Piperidine)

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Comparative Data Summary

The following table provides a side-by-side comparison of the key features of each protecting group for N-protected azetidine-3-carboxamide.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protected Structure N-Boc-azetidine-3-carboxamideN-Cbz-azetidine-3-carboxamideN-Fmoc-azetidine-3-carboxamide
Protection Reagents (Boc)₂O, Base (e.g., NaHCO₃, TEA)Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃)[15]Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)
Deprotection Conditions Strong Acid: TFA in DCM; HCl in Dioxane[10][11]Catalytic Hydrogenolysis: H₂ over Pd/C[15]Base: 20% Piperidine in DMF[11][21]
Stability to Acid Labile Stable (except to very strong acids like HBr/AcOH)[14]Stable
Stability to Base Stable Stable Labile
Stability to H₂/Pd-C Stable Labile Stable
Key Advantage Robust, widely used, stable to many common reagents.[9]Mild, neutral deprotection; Orthogonal to Boc/Fmoc.[18]Extremely mild, base-labile deprotection; Orthogonal to Boc/Cbz.[19]
Key Consideration Harsh acidic removal may degrade the azetidine ring.[2]Incompatible with reducible groups (alkenes, etc.).[16]Incompatible with base-sensitive functionalities.
Ideal Use Case For robust substrates where subsequent steps involve basic or hydrogenolytic conditions.When mild, non-acidic/non-basic removal is paramount and no reducible groups are present.In complex syntheses requiring orthogonality with acid-labile groups (e.g., SPPS).

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the protection and deprotection of azetidine-3-carboxamide.

Protocol 1: N-Boc Protection of Azetidine-3-carboxamide
  • Dissolution: Suspend azetidine-3-carboxamide hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir for 10 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: N-Boc Deprotection (TFA Method)
  • Dissolution: Dissolve N-Boc-azetidine-3-carboxamide (1.0 eq) in dichloromethane (DCM). If the substrate is sensitive to alkylation, add a scavenger such as anisole or triisopropylsilane (1.2 eq).

  • Acidification: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq, often as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation: Triturate the residue with cold diethyl ether to precipitate the amine TFA salt. Isolate the product by filtration.

Protocol 3: N-Cbz Protection of Azetidine-3-carboxamide
  • Dissolution: Dissolve azetidine-3-carboxamide hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) with cooling in an ice bath.[14]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[14]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-Cbz protected product.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)
  • Setup: In a flask suitable for hydrogenation, dissolve N-Cbz-azetidine-3-carboxamide (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction under a positive pressure of H₂ (typically 1 atm, a balloon is sufficient) for 4-12 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 5: N-Fmoc Protection of Azetidine-3-carboxamide
  • Dissolution: Suspend azetidine-3-carboxamide hydrochloride (1.0 eq) in a 10% aqueous solution of Na₂CO₃.

  • Reagent Addition: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in acetone dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Concentrate the mixture to remove acetone. Dilute with water and wash with ether. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 6: N-Fmoc Deprotection (Piperidine Method)
  • Dissolution: Dissolve N-Fmoc-azetidine-3-carboxamide (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Purification: The crude product can often be purified by silica gel chromatography or precipitation/crystallization to remove the fulvene-piperidine adduct.

Conclusion and Recommendations

The optimal N-protecting group for azetidine-3-carboxamide is dictated entirely by the synthetic context.

  • The Boc group offers robustness and is suitable for syntheses where its harsh acidic deprotection is not a concern for substrate stability.

  • The Cbz group is the premier choice when mild, neutral deprotection is required, providing a valuable orthogonal option, provided no reducible functionalities are present.

  • The Fmoc group excels in complex, multi-step syntheses, particularly those employing orthogonal strategies with acid-labile groups. Its exceptionally mild, base-mediated removal is highly compatible with the sensitive nature of the azetidine ring.

For researchers working with delicate azetidine-containing molecules, the Cbz and Fmoc groups present superior strategies for preserving the integrity of the four-membered ring. A thorough analysis of the planned synthetic route, considering all functional groups present and the required sequence of transformations, is paramount to making an informed and successful choice.

References

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Fmoc-azetidine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds.
  • Stability of different azetidine esters. (n.d.). ResearchGate.
  • Boc-azetidine-3-carboxylic acid. (n.d.). Chem-Impex.
  • 3-Aminoazetidine, 3-CBZ protected. (n.d.). PubChem.
  • 1-Boc-azetidine-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025). Bentham Science.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • Boc-Azetidine-3-carboxylic acid. (n.d.). Aapptec Peptides.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • 1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). ACS Publications.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Deprotection of the Boc Group Under Acidic Conditions. (2025). Benchchem.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025). ResearchGate.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar.
  • Azetidines. (n.d.). Enamine.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • A mild removal of Fmoc group using sodium azide. (n.d.). PubMed.
  • Fmoc-Azetidine-3-carboxylicacid. (n.d.). Cusabio.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online.
  • Acide Fmoc-azétidine-3-carboxylique. (n.d.). Chem-Impex.
  • Fmoc-Azetidine-3-carboxylic acid. (n.d.). Aapptec Peptides.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). ResearchGate.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • 1-Cbz-azetidine-3-carboxylic acid. (n.d.). MedchemExpress.com.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem.
  • Methods for Removing the Fmoc Group. (2025). ResearchGate.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Mastering Peptide Synthesis with Fmoc-Azetidine-3-Carboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Azetidine-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The azetidine ring, a four-membered saturated heterocycle, has steadily gained prominence as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity offer medicinal chemists precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][4] Specifically, the azetidine-3-carboxamide core offers a versatile framework, balancing satisfactory chemical stability with the molecular rigidity needed for potent biological activity.[5] However, this same ring strain can also introduce metabolic liabilities.[6][7]

A deep understanding of a compound's metabolic stability—its susceptibility to biotransformation by enzymes in the body—is critical in early drug discovery.[8] Poor metabolic stability leads to rapid clearance, insufficient drug exposure, and potentially the formation of toxic metabolites, dooming an otherwise promising therapeutic candidate.[9][10] This guide provides an in-depth comparison of the metabolic landscape for azetidine-3-carboxamide containing compounds, supported by experimental protocols and medicinal chemistry strategies to mitigate metabolic risks.

Part 1: The Metabolic Landscape of Azetidine-Containing Compounds

Saturated heterocycles are most susceptible to metabolism at positions adjacent to the heteroatom.[11] For the azetidine-3-carboxamide scaffold, several metabolic pathways are of primary concern. The principal drivers of this metabolism are Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, found in high concentrations in liver microsomes.[8]

Common Metabolic Pathways Include:

  • Oxidation Alpha to Nitrogen: The C2 and C4 positions of the azetidine ring are electron-rich and susceptible to CYP-mediated oxidation. This can be a primary route of metabolism.

  • N-Dealkylation: If the azetidine nitrogen is substituted (e.g., with an alkyl group), N-dealkylation is a common and often rapid metabolic pathway.

  • Amide Hydrolysis: The carboxamide group itself can be a site for hydrolysis by amidase enzymes, cleaving the molecule.

  • Ring Opening: The inherent strain of the four-membered ring makes it susceptible to nucleophilic attack, potentially catalyzed by enzymes like glutathione S-transferases (GSTs), leading to ring cleavage.[7][12] This is a less common but important pathway to consider, as it represents a significant structural modification.

Below is a diagram illustrating these potential metabolic soft spots on the core scaffold.

Caption: Key metabolic pathways for the azetidine-3-carboxamide scaffold.

Part 2: Comparative Analysis & Medicinal Chemistry Strategies

The metabolic fate of an azetidine-3-carboxamide derivative is highly dependent on its substitution pattern. Medicinal chemists can strategically modify the molecule to block or slow down metabolic processes.

Key Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism: Introducing substituents, such as a fluorine atom, at a metabolically labile position can sterically or electronically hinder enzyme access, effectively "blocking" the metabolism at that site.[11]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to have higher affinity for metabolic enzymes. Introducing polar groups can reduce lipophilicity and, consequently, metabolic clearance.[11]

  • Introducing Electron-Withdrawing Groups: Replacing electron-rich aromatic systems with more electron-deficient heterocycles (e.g., replacing a phenyl ring with a pyridine) can make the molecule more resistant to oxidative metabolism.[13][14] This strategy of "scaffold-hopping" can significantly improve metabolic half-life.[13]

  • Ring Bioisosteres: In cases of severe ring instability, replacing the azetidine with a more stable ring, such as a pyrrolidine, can be a viable, albeit structurally significant, strategy.[6]

The following table provides a comparative summary of how different substitution strategies can impact metabolic stability, based on representative data from literature. The data is presented as in vitro half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM).

Compound ID Scaffold / Key Substitution In Vitro t½ (min, HLM) Intrinsic Clearance (CLint, µL/min/mg) Rationale / Key Takeaway
Analog 1 Unsubstituted Phenyl on Carboxamide886.6The electron-rich phenyl ring is a metabolic "soft spot" for oxidative metabolism.[13]
Analog 2 para-Fluoro Phenyl Substitution2527.7Fluorine acts as a blocking group, preventing para-hydroxylation of the phenyl ring, a common metabolic route.
Analog 3 Phenyl replaced with Pyridyl4515.4The electron-deficient pyridine ring is more resistant to CYP-mediated oxidation than a phenyl ring.[13]
Analog 4 Azetidine N-Methyl< 5> 138The N-methyl group is highly susceptible to rapid N-dealkylation, a major clearance pathway.
Analog 5 Azetidine N-H (unsubstituted)6510.7Removing the labile N-alkyl group eliminates the N-dealkylation pathway, dramatically improving stability.
Analog 6 Gem-dimethyl at C2 position> 120< 5.8Steric hindrance from the gem-dimethyl group shields the adjacent ring carbons and nitrogen from enzymatic attack.

Note: The data presented are representative values synthesized from typical outcomes in metabolic stability studies to illustrate structure-metabolism relationships.[10][15][16]

Part 3: Experimental Protocols for Evaluation

To generate reliable and reproducible metabolic stability data, a robust experimental design is paramount. The in vitro liver microsomal stability assay is the workhorse for screening compounds in early discovery.[8][17]

Workflow: In Vitro Metabolic Stability Assay

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Step-by-Step Protocol: Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes and the necessary cofactor (NADPH).

Materials:

  • Test Compound (TC)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (or NADPH solution)

  • Positive Control Compound (e.g., Verapamil, a rapidly metabolized drug)

  • Acetonitrile (ACN), ice-cold, containing an analytical Internal Standard (IS)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a 1 mM stock solution of the Test Compound in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the incubation should be ≤ 0.2%.[9]

    • Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare the NADPH solution according to the manufacturer's instructions (final concentration typically 1 mM).

  • Incubation Setup (Self-Validating System):

    • Test Reaction (+NADPH): In an incubation plate, add the HLM suspension and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Negative Control (-NADPH): Prepare a parallel set of wells containing HLM and test compound, but add buffer instead of the NADPH solution. This control ensures that any compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the "+NADPH" wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard. The T=0 sample is taken immediately after adding NADPH.

    • The cold ACN serves to "quench" or stop the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[9][18]

  • Data Analysis:

    • Plot the natural log of the percentage of the test compound remaining (compared to the T=0 time point) versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Conclusion

The azetidine-3-carboxamide scaffold is a valuable tool in the medicinal chemist's arsenal, offering a rigid and tunable framework for drug design. However, its successful application hinges on a proactive and informed approach to metabolic stability. By understanding the primary metabolic pathways, employing strategic chemical modifications to block metabolic "soft spots," and utilizing robust in vitro assays like the microsomal stability assay, researchers can effectively compare and select compounds with pharmacokinetic profiles suitable for further development. This iterative cycle of design, testing, and analysis is fundamental to navigating the complex challenges of drug discovery and advancing potent, stable, and safe therapeutics to the clinic.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • Relevance and chemistry of azetidines and ABBs.
  • Azetidines of pharmacological interest. PubMed. [Link]

  • Azetidines.Enamine.
  • Substituted Azetidines in Drug Discovery.Life Chemicals.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.IntechOpen.
  • Azetidines of pharmacological interest. PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.Source not specified.
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (PMC). [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • In vitro metabolism and analysis of legal high using LC-MS. ResearchGate. [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. [Link]

  • Discovery of Azetidine Based Ene-Amides as Potent Bacterial Enoyl ACP Reductase (FabI) Inhibitors. PubMed. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (PMC). [Link]

Sources

Azetidine-2-carboxamide analogues have shown to be potent STAT3 inhibitors, while a change to the azetidine-3-carboxamide core resulted in a loss of activity in one study.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has long been a high-value, albeit challenging, target in oncology.[1][2][3] Its persistent activation is a hallmark of numerous human cancers, where it drives proliferation, survival, angiogenesis, and immune evasion.[2][4][5] The development of direct, small-molecule STAT3 inhibitors has been an arduous journey, but recent breakthroughs with a novel azetidine-based scaffold have marked a significant leap forward.

This guide delves into the critical structure-activity relationship (SAR) of this promising class of inhibitors, focusing on a pivotal discovery: the dramatic loss of activity when the core chemical structure is shifted by a single atom. We will compare the potent (R)-azetidine-2-carboxamide analogues with the inactive azetidine-3-carboxamide core, providing the experimental data and mechanistic rationale that underscore this crucial distinction.

The Central Role of STAT3 in Oncogenesis

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), undergoes a cascade of events critical for its function.[4][6] This process involves phosphorylation, dimerization via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine residue of another, and subsequent translocation to the nucleus to regulate gene expression.[5][7] In many cancers, this pathway is constitutively active, making the disruption of STAT3 dimerization a prime therapeutic strategy.[8]

Below is a diagram illustrating the canonical STAT3 activation pathway, the target of the inhibitors discussed herein.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Activation STAT3_m STAT3 (monomer) JAK->STAT3_m 3. Phosphorylation (Tyr705) pSTAT3_m p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3_m->STAT3_dimer 4. Dimerization (SH2 Domain Mediated) STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n 5. Nuclear Translocation DNA DNA STAT3_dimer_n->DNA 6. DNA Binding Gene Target Gene (e.g., c-Myc, Bcl-xL) DNA->Gene 7. Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Binding

Caption: Canonical STAT3 signaling pathway.

The Rise of Azetidine-2-Carboxamides: A New Frontier in STAT3 Inhibition

Medicinal chemistry efforts optimizing earlier proline-based STAT3 inhibitors led to the discovery of a highly potent series of (R)-azetidine-2-carboxamide analogues.[9][10][11] These compounds demonstrated a remarkable leap in potency, achieving sub-micromolar IC50 values in STAT3 DNA-binding assays.[9][12][13]

A key study published in the Journal of Medicinal Chemistry detailed the structure-activity relationship of this new series.[11] The researchers found that the (R)-enantiomer of the azetidine-2-carboxamide scaffold was consistently more potent than the (S)-enantiomer, highlighting the specific stereochemical requirements for effective binding.[11] These inhibitors act through an irreversible, covalent mechanism, binding to key cysteine residues (Cys426 and Cys468) within the STAT3 protein, thereby preventing its activity.[12][14]

A Critical Comparison: 2-Carboxamide vs. 3-Carboxamide

The most striking finding from the SAR exploration was the complete loss of inhibitory activity upon shifting the carboxamide group from the 2-position to the 3-position of the azetidine ring.[11] This seemingly minor structural alteration rendered the molecule inactive.

Caption: Structural comparison of active vs. inactive azetidine cores.

This "activity cliff" underscores the exquisite sensitivity of the STAT3 binding pocket. The precise orientation of the carboxamide linker and the appended chemical moieties, dictated by the 2-position on the (R)-azetidine ring, is essential for establishing the key interactions required for potent inhibition. Moving the attachment point to the 3-position alters the three-dimensional geometry of the molecule, preventing it from fitting correctly within the target site and engaging with the necessary residues.

Quantitative Data: A Clear Divide in Potency

The experimental data clearly illustrates the superior performance of the azetidine-2-carboxamide scaffold. The following table summarizes the inhibitory potency of key analogues from this series compared to earlier lead compounds.

CompoundCore ScaffoldTargetAssayIC₅₀ (µM)Reference
5a (R)-Azetidine-2-carboxamideSTAT3EMSA0.55[10][11][13]
5o (R)-Azetidine-2-carboxamideSTAT3EMSA0.38[10][13]
8i (R)-Azetidine-2-carboxamideSTAT3EMSA0.34[10][13]
H172 (R)-Azetidine-2-carboxamideSTAT3EMSA0.38 - 0.98[12][15]
5c Azetidine-3-carboxamideSTAT3EMSA>20 (Inactive)[11]
BP-1-102 Proline-based (Lead Cmpd)STAT3EMSA6.8[12]

IC₅₀: Half-maximal inhibitory concentration. EMSA: Electrophoretic Mobility Shift Assay.

The data shows that while the lead proline-based compound had an IC₅₀ of 6.8 µM, the optimized (R)-azetidine-2-carboxamide analogues consistently achieve sub-micromolar potency.[12] In stark contrast, the azetidine-3-carboxamide analogue (5c) showed no significant activity.[11] Furthermore, these novel compounds display high selectivity, with IC₅₀ values against other family members like STAT1 and STAT5 being greater than 18 µM.[11][12]

Experimental Protocols: Validating STAT3 Inhibition

To ensure the reproducibility and verification of the presented data, detailed experimental protocols for key assays are provided below. These methods are foundational for screening and characterizing novel STAT3 inhibitors.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.[12][16]

Workflow Diagram:

EMSA_Workflow A Prepare nuclear extracts from cells with active STAT3 (e.g., NIH3T3/v-Src) B Pre-incubate nuclear extract with increasing concentrations of test compound (30 min, RT) A->B C Add ³²P-labeled hSIE DNA probe (high affinity for STAT3) B->C D Incubate to allow STAT3-DNA binding C->D E Separate protein-DNA complexes by non-denaturing PAGE D->E F Visualize bands by autoradiography E->F G Quantify band intensity to determine IC₅₀ F->G

Caption: Workflow for the STAT3 EMSA protocol.

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from appropriate cell lines (e.g., v-Src-transformed NIH3T3 fibroblasts or specific cancer cell lines).

  • Inhibitor Pre-incubation: In a binding reaction buffer, pre-incubate a fixed amount of nuclear extract protein with serially diluted concentrations of the test compound (or DMSO vehicle control) for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled, double-stranded high-affinity sis-inducible element (hSIE) DNA probe, which is a known binding site for STAT3.

  • Complex Formation: Incubate the reaction for an additional 20-30 minutes at room temperature to allow for the formation of STAT3-DNA complexes.

  • Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to an autoradiography film or a phosphor screen. The bands corresponding to the STAT3:DNA complex are quantified using densitometry software (e.g., ImageJ).[11] The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting inhibition versus compound concentration.

Protocol 2: Cell Viability Assay (MTT or similar)

This protocol assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on STAT3 signaling.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells known to harbor constitutively active STAT3 (e.g., MDA-MB-231 or MDA-MB-468 breast cancer cells) into 96-well plates at a predetermined density and allow them to adhere overnight.[10][17]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified period (e.g., 48 or 72 hours).[17]

  • Reagent Incubation: Add a metabolic activity reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for its conversion to formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).

Conclusion and Future Outlook

The comparative analysis of azetidine-2-carboxamide and azetidine-3-carboxamide analogues provides a compelling case study in the importance of precise scaffold geometry in drug design. The discovery that a minor positional change leads to a complete loss of activity offers invaluable insight for medicinal chemists targeting the STAT3 protein. The potent, selective, and cell-permeable nature of the (R)-azetidine-2-carboxamide series marks them as a highly promising chemotype for the development of clinical candidates.[10][12] This foundational knowledge enables researchers to focus their efforts on a validated core structure, optimizing for pharmacokinetic and pharmacodynamic properties to translate this potent in vitro activity into a successful therapeutic for patients with STAT3-driven cancers.

References

  • Targeting the SH2 Domain of STAT3 with Small Molecule Inhibitors for Cancer Therapy. (n.d.). NovaCura BioAI Research Team.
  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. (n.d.). ResearchGate.
  • Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (n.d.). PMC - NIH.
  • Novel inhibitors of STAT3: an updated patent review (2022–present). (n.d.). Taylor & Francis Online.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PMC - NIH.
  • The Role of STAT3 in Cancer Development and Progression. (2024). JEB Med Sci.
  • Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. (n.d.). PubMed.
  • Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review. (n.d.). PubMed.
  • Cytosolic delivery of peptidic STAT3 SH2 domain inhibitors. (2020). PMC - NIH.
  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (n.d.). PMC - NIH.
  • Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers.
  • STAT3 SIGNALING: Anticancer Strategies and Challenges. (n.d.). PMC - PubMed Central - NIH.
  • What STAT inhibitors are in clinical trials currently? (2025). Patsnap Synapse.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). ResearchGate.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). NIH.
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PMC - NIH.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). PMC.
  • A Comparative Analysis of Novel Azetidine-Based STAT3 Inhibitors. (n.d.). Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). eScholarship.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Figshare.
  • Application Notes and Protocols for the STAT3 Inhibitor: STAT3-IN-1. (n.d.). Benchchem.

Sources

Replacing proline with azetidine-2-carboxamide has been shown to boost the in vitro potency of STAT3 inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Challenge of Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers.[1] Its constitutive activation promotes tumor cell proliferation, survival, metastasis, and angiogenesis, making it an attractive target for cancer therapy.[1][2] However, the development of small-molecule inhibitors that can effectively and selectively target STAT3 has proven to be a significant challenge for medicinal chemists. A key area of exploration in the design of potent STAT3 inhibitors has been the modification of peptidic and peptidomimetic scaffolds. This guide provides a comparative analysis of a novel chemical modification—the replacement of proline with its four-membered ring analogue, azetidine-2-carboxamide—which has been demonstrated to significantly boost the in vitro potency of STAT3 inhibitors.[3][4]

The Rationale for Proline Substitution: Azetidine-2-carboxamide as a Bioisostere

Proline, a five-membered cyclic amino acid, is a common component in many biologically active peptides and small-molecule drugs due to its unique conformational rigidity. In the context of STAT3 inhibitors, proline residues have been incorporated as linkers to orient other chemical moieties for optimal interaction with the STAT3 protein.[3] Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a structural analogue of proline, but with a more constrained four-membered ring.[5] This subtle yet significant structural difference can lead to profound effects on the conformational properties of a molecule, potentially enhancing its binding affinity and biological activity. The hypothesis is that the increased rigidity of the azetidine ring can pre-organize the inhibitor into a conformation that is more favorable for binding to the STAT3 protein, thereby increasing its potency.

Comparative In Vitro Potency of Proline vs. Azetidine-2-carboxamide Containing STAT3 Inhibitors

Recent studies have provided compelling evidence supporting the superiority of azetidine-2-carboxamide over proline in the design of STAT3 inhibitors. A direct comparison of a proline-containing STAT3 inhibitor with its azetidine-2-carboxamide counterpart revealed a dramatic increase in inhibitory activity.[3][4]

As illustrated in the table below, the substitution of proline with (R)-azetidine-2-carboxamide resulted in a greater than four-fold enhancement in the in vitro potency against STAT3 DNA-binding activity, as measured by the Electrophoretic Mobility Shift Assay (EMSA).[3][4]

CompoundLinkerSTAT3 EMSA IC50 (µM)Fold Improvement
3 Proline2.4-
5a (R)-Azetidine-2-carboxamide0.52>4x

Table 1: Comparison of in vitro potency of a proline-containing STAT3 inhibitor (3) and its (R)-azetidine-2-carboxamide analogue (5a) in an Electrophoretic Mobility Shift Assay (EMSA). A lower IC50 value indicates higher potency. Data sourced from the Journal of Medicinal Chemistry.[3][4]

Further optimization of the (R)-azetidine-2-carboxamide series has led to the development of even more potent inhibitors with sub-micromolar IC50 values.[3][4] For example, compounds 5o and 8i from the same study demonstrated IC50 values of 0.38 µM and 0.34 µM, respectively.[3]

Delving Deeper: The STAT3 Signaling Pathway and Mechanisms of Inhibition

To appreciate the significance of these findings, it is essential to understand the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK 2. Receptor Activation Growth_Factor_Receptor Growth Factor Receptor STAT3_monomer Latent STAT3 JAK->STAT3_monomer 3. STAT3 Recruitment & Phosphorylation pSTAT3_monomer Phosphorylated STAT3 STAT3_dimer STAT3 Dimer pSTAT3_monomer->STAT3_dimer 4. Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n 5. Nuclear Translocation DNA DNA STAT3_dimer_n->DNA 6. DNA Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription 7. Gene Transcription Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Transcription->Cell_Proliferation Leads to Cytokine Cytokine/ Growth Factor Cytokine->Cytokine_Receptor 1. Ligand Binding Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT3_dimer Inhibits Dimerization & DNA Binding

Caption: The canonical STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective receptors on the cell surface.[6][7] This leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[8] Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of genes involved in cell proliferation and survival.[2][6] The azetidine-2-carboxamide-containing inhibitors are designed to disrupt the function of STAT3, primarily by interfering with its dimerization and/or its ability to bind to DNA.[3]

Experimental Protocols for Evaluating STAT3 Inhibitor Potency

The following are detailed, step-by-step methodologies for key in vitro assays used to compare the potency of STAT3 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays EMSA Electrophoretic Mobility Shift Assay (EMSA) End Comparative Potency & Efficacy Data EMSA->End FP Fluorescence Polarization (FP) Assay FP->End Luciferase Dual-Luciferase Reporter Assay Luciferase->End MTT MTT Cell Viability Assay MTT->End Start STAT3 Inhibitor (Proline vs. Azetidine) Start->EMSA Assess DNA Binding Inhibition Start->FP Measure Binding Affinity Start->Luciferase Quantify Transcriptional Activity Inhibition Start->MTT Determine Cytotoxicity

Caption: A typical experimental workflow for the comparative evaluation of STAT3 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[9]

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts or EGF-stimulated NIH3T3/EGFR cells).[10][11]

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).[12][13]

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, the labeled probe, and varying concentrations of the test inhibitor (proline-containing vs. azetidine-containing). Include a control reaction with no inhibitor.

  • Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding.[14]

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis.[15]

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). The inhibition of STAT3-DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity of the inhibitors to the STAT3 protein.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a probe) when it binds to a larger molecule (STAT3). A decrease in polarization indicates that the inhibitor is displacing the fluorescent probe from the STAT3 protein.[7][16]

Protocol:

  • Assay Plate Setup: In a 96-well black microtiter plate, add the assay buffer, purified STAT3 protein, and varying concentrations of the inhibitor.[7]

  • Incubation: Incubate the plate with gentle agitation for 1 hour at room temperature.[16]

  • Probe Addition: Add a fluorescently labeled phosphopeptide that is known to bind to the SH2 domain of STAT3 to each well.[16]

  • Second Incubation: Incubate for 30 minutes at room temperature.[16]

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of the STAT3-peptide interaction.[16]

Dual-Luciferase Reporter Assay

Objective: To assess the ability of the inhibitors to suppress STAT3-mediated gene transcription in a cellular context.

Principle: This assay utilizes two reporter genes, firefly luciferase and Renilla luciferase. The firefly luciferase gene is under the control of a promoter containing STAT3-responsive elements, while the Renilla luciferase gene is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.[4][17]

Protocol:

  • Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[4][8]

  • Inhibitor Treatment: After transfection, treat the cells with varying concentrations of the STAT3 inhibitors.

  • Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.[18][19]

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase assay reagent kit.[17][19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the STAT3 inhibitors on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells that are known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate.[2][6]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the proline-containing and azetidine-containing inhibitors. Include a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6] A decrease in absorbance indicates a reduction in cell viability.

Conclusion: A Promising Strategy for Future STAT3 Inhibitor Development

The replacement of proline with azetidine-2-carboxamide represents a significant advancement in the design of potent and selective STAT3 inhibitors. The enhanced in vitro potency of the azetidine-containing compounds, as demonstrated by a variety of robust assays, underscores the importance of fine-tuning the conformational constraints of small-molecule inhibitors to achieve optimal target engagement. This comparative guide provides researchers and drug development professionals with a clear rationale, supporting experimental data, and detailed protocols to aid in the evaluation and development of the next generation of STAT3-targeted cancer therapeutics. The superior performance of the azetidine-2-carboxamide scaffold makes it a highly promising platform for the discovery of novel and clinically effective STAT3 inhibitors.

References

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. (n.d.).
  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. (n.d.).
  • STAT3 Pathway | GeneGlobe. (n.d.).
  • Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases - Frontiers. (2022, April 24).
  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. (n.d.).
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
  • EMSA (Electrophoretic Mobility Shift Assay). (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).
  • A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation - AACR Journals. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.).
  • Electrophoretic Mobility Shift Assay Guide - LICORbio™. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor - eScholarship. (2022, May 1).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Figshare. (2020, December 22).
  • Fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. A. stattic B. S3I-1757, and C. A18, A26, and niclosamide. - ResearchGate. (n.d.).
  • Dual Luciferase Reporter Assay Protocol. (n.d.).
  • (PDF) A Detailed and Radioisotope-free Protocol for Electrophoretic Mobility Shift Assay (EMSA) - ResearchGate. (2025, December 20).
  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - UCL Discovery. (n.d.).
  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).
  • Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. (n.d.).
  • Sugden Lab. Last Modified 02/07/06 - Electrophoretic Mobility Shift Assay (EMSA). (2006, February 7).
  • Dual-Luciferase® Reporter Assay System Protocol - Promega Corporation. (n.d.).
  • Dual-Luciferase® Reporter 1000 Assay System Protocol - Promega Corporation. (n.d.).

Sources

Comparison of azetidine scaffolds to other small heterocyclic scaffolds in CNS drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of central nervous system (CNS) drug discovery, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the future of a potential therapeutic agent. For decades, five- and six-membered saturated heterocycles like pyrrolidine and piperidine have been the workhorses of medicinal chemistry, valued for their ability to impart desirable physicochemical properties. However, the four-membered azetidine ring has emerged as a compelling alternative, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability that can provide a critical edge in the design of novel CNS-penetrant molecules.[1]

This guide provides an objective, data-driven comparison of the azetidine scaffold against its more traditional counterparts, pyrrolidine and piperidine. We will delve into the nuanced differences in their physicochemical properties, explore their relative metabolic stabilities, and provide detailed experimental protocols for their evaluation. Through this comparative analysis, we aim to equip you with the insights necessary to make informed decisions in the selection of the optimal scaffold for your next CNS drug discovery program.

The Tale of the Rings: A Physicochemical Showdown

The seemingly subtle difference in ring size between azetidine, pyrrolidine, and piperidine gives rise to significant variations in their fundamental physicochemical properties. These differences can be strategically leveraged by the medicinal chemist to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly the critical challenge of crossing the blood-brain barrier (BBB).[2][3]

Basicity (pKa) and Lipophilicity (logP)

A compound's basicity and lipophilicity are paramount for its interaction with biological targets and its ability to traverse cellular membranes. The nitrogen atom common to these scaffolds provides a basic handle that can be crucial for target engagement.

PropertyAzetidinePyrrolidinePiperidineKey Considerations for CNS Drug Design
pKa of Conjugate Acid ~11.29~11.27~11.22All three are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. The subtle differences can be attributed to the hybridization of the nitrogen lone pair and ring strain.
logP (Octanol/Water) 0.150.460.84Azetidine is the most hydrophilic of the three, followed by pyrrolidine and then piperidine. This lower lipophilicity can be advantageous in CNS drug design, as excessive lipophilicity is often associated with promiscuous binding and poor metabolic stability. The choice of scaffold allows for fine-tuning of a compound's overall lipophilicity.[4]

Table 1: Comparison of the pKa and logP of Azetidine, Pyrrolidine, and Piperidine.

The lower lipophilicity of the azetidine scaffold can be a significant asset in CNS drug discovery, where a delicate balance must be struck. While a certain degree of lipophilicity is required for passive diffusion across the BBB, excessive lipophilicity can lead to non-specific binding to plasma proteins and off-target effects, as well as increased susceptibility to metabolic breakdown.

Navigating the Metabolic Maze: A Stability Comparison

A drug candidate's metabolic stability is a critical determinant of its in vivo efficacy and safety. The metabolic fate of these heterocyclic scaffolds is largely dictated by the enzymes of the cytochrome P450 (CYP) family, which are abundant in the liver.[5]

While direct, head-to-head comparative studies on the metabolic stability of these three scaffolds are not extensively documented, general trends can be inferred from the literature:

  • Azetidine: The four-membered ring of azetidine is generally considered to be more metabolically stable than its larger counterparts.[1] Its compact and strained nature can render it less accessible to the active sites of metabolizing enzymes.

  • Pyrrolidine: The five-membered pyrrolidine ring is also found in numerous approved drugs, indicating its general metabolic stability. However, it can be susceptible to oxidation at the carbons adjacent to the nitrogen atom.[4]

  • Piperidine: Piperidine rings are also common in pharmaceuticals and are generally stable. Similar to pyrrolidine, they are prone to oxidation at the α-carbons. Strategic placement of substituents can be employed to block these metabolic "soft spots."[4][6]

The increased metabolic stability of the azetidine scaffold can translate to a longer half-life in vivo, potentially allowing for less frequent dosing and a wider therapeutic window.

Experimental Protocols for Scaffold Evaluation

To provide a practical framework for the comparative evaluation of these scaffolds, we present detailed, step-by-step protocols for two key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing BBB permeability and the Microsomal Stability Assay for determining metabolic stability.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This assay provides a high-throughput, cell-free method to predict the passive diffusion of a compound across the BBB.

Principle:

The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution to form an artificial membrane that mimics the BBB. The test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.

Methodology:

  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well filter plate with 5 µL of a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.

    • Allow the solvent to evaporate for at least 5 minutes.

  • Preparation of Solutions:

    • Donor Solution: Prepare a solution of the test compound (e.g., 200 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Assay Procedure:

    • Add 150 µL of the donor solution to each well of the coated filter plate.

    • Carefully place the filter plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:

      • [C_A] is the concentration of the compound in the acceptor well.

      • [C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A).

      • [C_D] is the concentration of the compound in the donor well at the end of the incubation.

      • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

      • A is the surface area of the filter.

      • t is the incubation time.

Diagram of the PAMPA Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Plate Coat Filter Plate with Lipid Solution Add_Donor Add Donor Solution to Filter Plate Prep_Plate->Add_Donor Prep_Solutions Prepare Donor and Acceptor Solutions Prep_Solutions->Add_Donor Assemble Assemble Plate (Filter on Acceptor) Add_Donor->Assemble Incubate Incubate with Gentle Shaking Assemble->Incubate Separate Separate Plates Incubate->Separate Quantify Quantify Compound (LC-MS/MS) Separate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol 2: In Vitro Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic stability.[5][7]

Principle:

The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) in the presence of a cofactor (NADPH) that is required for enzyme activity. The disappearance of the parent compound over time is monitored by LC-MS/MS.[8][9]

Methodology:

  • Preparation of Reagents:

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration (e.g., 1 µM) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold quenching solution (e.g., acetonitrile containing an internal standard).[7]

    • The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Diagram of the Microsomal Stability Assay Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Reagents Prepare Microsomes, NADPH, and Test Compound Pre_Warm Pre-warm Reagents at 37°C Prep_Reagents->Pre_Warm Initiate Initiate Reaction with NADPH Pre_Warm->Initiate Incubate_37C Incubate at 37°C Initiate->Incubate_37C Time_Points Take Samples at Time Points (0-60 min) Incubate_37C->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the In Vitro Microsomal Stability Assay.

Case Studies: Scaffolds in Action

The true measure of a scaffold's utility lies in its successful application in drug discovery. Here, we present examples of CNS-active compounds that incorporate each of the three scaffolds.

ScaffoldDrug/Drug CandidateTherapeutic AreaKey Features
Azetidine Azetidine-based M4 PAMs Schizophrenia, Alzheimer's DiseaseAzetidine serves as a key structural element in a series of potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, demonstrating good CNS penetration and in vivo efficacy.[10]
Pyrrolidine Levetiracetam (Keppra®) EpilepsyA widely prescribed antiepileptic drug, levetiracetam features a pyrrolidinone core. Its unique mechanism of action and favorable side-effect profile have made it a cornerstone of epilepsy treatment.[11]
Piperidine Methylphenidate (Ritalin®) ADHD, NarcolepsyThis well-known CNS stimulant contains a piperidine ring. It is effective in improving attention and reducing hyperactivity.[6]
Piperidine Donepezil (Aricept®) Alzheimer's DiseaseAn acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease, donepezil incorporates a piperidine moiety.

Table 2: Examples of CNS-Active Compounds Containing Azetidine, Pyrrolidine, and Piperidine Scaffolds.

Conclusion: The Strategic Advantage of the Azetidine Scaffold

While pyrrolidine and piperidine remain valuable and widely used scaffolds in CNS drug discovery, the azetidine ring offers a unique and compelling set of advantages. Its smaller size and inherent ring strain contribute to a more favorable physicochemical profile, characterized by lower lipophilicity and often enhanced metabolic stability. These attributes can be instrumental in overcoming the formidable challenge of designing drugs that can effectively cross the blood-brain barrier and exert their therapeutic effects with minimal off-target activity.

The decision of which scaffold to employ is, of course, context-dependent and should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile. However, for medicinal chemists seeking to expand their toolkit and gain a competitive edge in the design of novel CNS therapeutics, the azetidine scaffold represents a powerful and increasingly important option that should not be overlooked.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azetidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the proper disposal of Azetidine-3-carboxamide hydrochloride. As a heterocyclic compound used in pharmaceutical research and development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance.

Core Hazard Profile & Risk Assessment

The primary risks are associated with its irritant properties and its nature as a hydrochloride salt.

  • GHS Hazard Classifications:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition: Upon thermal decomposition, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

This profile dictates that the compound must be handled as a hazardous substance, requiring specific engineering controls and personal protective equipment to mitigate exposure risks.

Hazard Classification GHS Code Required Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., Nitrile), Lab coat/Impervious clothing
Serious Eye IrritationH319Safety glasses with side-shields or chemical safety goggles, Face shield if splashing is possible
Respiratory IrritationH335Use in a certified chemical fume hood, NIOSH-approved respirator if ventilation is inadequate

Pre-Disposal Operations: Engineering and Personal Protective Controls

Safe disposal begins long before the waste container is full. Establishing a controlled environment is paramount.

  • Primary Engineering Control: All handling of Azetidine-3-carboxamide hydrochloride, including the transfer of waste, must be conducted within a properly functioning chemical fume hood.[5] This minimizes the risk of inhaling dust or aerosols, directly addressing the H335 respiratory hazard.

  • Personal Protective Equipment (PPE): A default PPE ensemble must be worn at all times. This includes:

    • Eye/Face Protection: ANSI Z87.1-compliant safety goggles or a full-face shield.[6]

    • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Gloves must be inspected before use and disposed of properly after handling the waste.[6]

    • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

Segregation and Containerization Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. The following protocol ensures chemical compatibility and regulatory compliance.

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[7]

    • Causality: Hydrochloride salts can be corrosive to certain metals; therefore, non-metallic containers are preferred to prevent degradation and potential leakage.[7][8] The container must have a secure, screw-top cap.[8]

  • Waste Segregation:

    • Designate a specific container for "Non-reactive nitrogenous heterocyclic solids" or a similar classification based on your institution's waste management plan.

    • CRITICAL: Do NOT mix Azetidine-3-carboxamide hydrochloride waste with incompatible materials. Specifically, store it separately from strong oxidizing agents and bases.[2][8] Mixing incompatibles can lead to violent reactions, gas generation, or fire.

  • Labeling—The Key to a Self-Validating System:

    • Proper labeling is a non-negotiable step that ensures the safety of everyone who handles the container.

    • From the moment the first gram of waste is added, the container must be labeled with:

      • The words "HAZARDOUS WASTE ".[5][9]

      • The full chemical name: "Azetidine-3-carboxamide hydrochloride " (no formulas or abbreviations).[10]

      • The date accumulation began.[5]

      • An approximate percentage or volume of the contents.[9]

This detailed labeling system prevents accidental mixing by downstream handlers and ensures the waste is routed to the correct disposal facility, creating a trustworthy and safe workflow.

Step-by-Step Disposal Procedure

This procedure outlines the accumulation of waste in a Satellite Accumulation Area (SAA) in compliance with EPA regulations.[8][10] An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Designate the SAA: Establish a specific, secondary containment area within the lab (e.g., a designated section of a fume hood or a containment tray in a cabinet) for the hazardous waste container. This area must be clearly marked.

  • Waste Accumulation:

    • While wearing all required PPE, carefully transfer the solid Azetidine-3-carboxamide hydrochloride waste into the pre-labeled, compatible container.

    • Avoid generating dust during transfer.[1] Use techniques like carefully weighing on a disposable liner that can be added to the waste.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[8][10] A funnel must not be left in the container opening.[10]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.[7]

  • Weekly Inspection: The SAA must be inspected weekly to check for any signs of container degradation, leakage, or improper labeling.[8][11] Document these inspections as required by your institution.

  • Arranging Final Disposal:

    • Once the container is full (or after a set accumulation time, often 6-12 months, per institutional policy), arrange for pickup.[8][11]

    • Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3][12]

    • CRITICAL: Under no circumstances should Azetidine-3-carboxamide hydrochloride or its solutions be disposed of down the drain or in regular trash.[4][11][13] This is a direct violation of EPA regulations and poses a significant environmental risk.

Caption: Waste Disposal Workflow for Azetidine-3-carboxamide HCl.

Emergency Procedures: Spill & Exposure Management

Preparedness is a critical component of safety. All personnel must be familiar with these procedures.

  • Spill Management (Solid):

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE (including a respirator if dust is present), gently sweep or vacuum the spilled material.[1] Use dry cleanup procedures and avoid generating dust.[1]

    • Place the collected material into a sealed, labeled hazardous waste container for disposal.[1]

    • Decontaminate the area with soap and water, and wash the area down with large amounts of water.[1]

    • Report the spill to your laboratory supervisor or EH&S department.

  • Personal Exposure Protocols:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap.[1] Seek medical attention if irritation develops or persists.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that the disposal of Azetidine-3-carboxamide hydrochloride is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety and scientific integrity.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Laboratory Chemical Disposal - Environmental Marketing Services. (2024-01-02). [Link]

  • SAFETY DATA SHEET - Acros PharmaTech Limited. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. [Link]

  • Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Hydrochloric Acid Handbook - Oxy. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

Sources

Navigating the Safe Handling of Azetidine-3-carboxamide Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in medicinal chemistry, Azetidine-3-carboxamide hydrochloride presents both unique synthetic opportunities and specific safety challenges. This guide moves beyond mere procedural lists to provide a deep, scientifically grounded framework for its safe handling, ensuring that your focus remains on innovation, not on incident response. Here, we synthesize established safety protocols with the practical insights essential for laboratory and development environments.

Hazard Profile: Understanding the "Why" Behind the Precautions

Azetidine-3-carboxamide hydrochloride (CAS No. 124668-45-7) is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4) , with the corresponding hazard statement H302: Harmful if swallowed .[1] This is the primary, officially documented hazard and the foundation of our safety protocols.

However, a comprehensive toxicological profile for this specific compound is not yet widely available. Therefore, as Senior Application Scientists, we must apply the principle of chemical similarity to infer likely additional hazards. Many small-molecule heterocyclic hydrochlorides, particularly those with reactive functional groups like azetidines, are known irritants. Safety data sheets for closely related analogs such as Azetidine hydrochloride and various azetidine-3-carboxylate hydrochloride esters consistently list hazards of skin irritation (H315) , serious eye irritation (H319) , and respiratory tract irritation (H335) .[2][3][4]

Our core directive is to treat Azetidine-3-carboxamide hydrochloride as if it possesses all these potential hazards. This proactive stance ensures the highest level of safety. The operational plan that follows is built on this comprehensive hazard assessment.

Hazard ClassificationGHS CodeDescriptionSource
Known Hazard H302Harmful if swallowedSigma-Aldrich[1]
Inferred Potential Hazard H315Causes skin irritationAnalog Data (e.g., Azetidine HCl)[2]
Inferred Potential Hazard H319Causes serious eye irritationAnalog Data (e.g., Azetidine HCl)[2]
Inferred Potential Hazard H335May cause respiratory irritationAnalog Data (e.g., Azetidine-3-carboxylate esters)[3]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the assessed hazards. Given the solid, dusty nature of this compound and its potential irritant properties, a multi-layered approach is mandated.

Mandatory PPE Ensemble
  • Eye Protection: Chemical safety goggles are required at all times. Standard safety glasses do not provide an adequate seal against fine powders, which can easily become airborne. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing during solution preparation.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable first choice for handling the solid and for incidental contact. They must be inspected before use and disposed of immediately upon contamination. For extended handling or when preparing solutions, consider heavier-duty gloves or double-gloving. Always remove gloves using the proper technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation, such as weighing large quantities or charging a reactor, a disposable chemical-resistant gown is recommended to prevent contamination of personal clothing.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to airborne dust.[5] If engineering controls are not available or are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Operational Plan: From Receipt to Reaction

A structured workflow is critical to minimizing exposure and ensuring containment.

Safe_Handling_Workflow cluster_Prep Preparation & Staging cluster_Handling Chemical Handling cluster_Cleanup Decontamination & Disposal a 1. Designate Work Area (Fume Hood) b 2. Assemble PPE a->b c 3. Prepare Spill Kit b->c d 4. Weigh Compound (in Fume Hood) c->d Proceed to handling e 5. Add to Solvent (Anti-static measures) d->e f 6. Secure Reaction Vessel e->f g 7. Decontaminate Surfaces f->g After reaction setup h 8. Segregate Waste g->h i 9. Doff & Dispose of PPE h->i

Caption: Workflow for Safe Handling of Azetidine-3-carboxamide HCl.

Step-by-Step Protocol
  • Preparation and Staging:

    • Designate Area: All manipulations of the solid must occur within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

    • Verify Controls: Confirm that the fume hood is functioning correctly. Have an accessible safety shower and eye wash station.[6]

    • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvent) into the hood before introducing the chemical. This minimizes traffic in and out of the controlled area.

    • Spill Kit: Have a spill kit rated for solid chemical containment readily available. This should include absorbent materials and designated waste bags.

  • Handling the Compound:

    • Weighing: Use anti-static weigh boats or liners. Gently transfer the compound to avoid generating dust. Do not "drop" or "pour" the solid from a height.

    • Making Solutions: When adding the solid to a solvent, add it slowly to the vortex of the stirred solvent to prevent splashing and dust formation.

    • Container Management: Keep the primary container tightly sealed when not in use.

  • Post-Handling Decontamination:

    • Surface Cleaning: Carefully wipe down all surfaces inside the fume hood where the powder was handled. Use a damp cloth with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area, followed by a dry wipe.

    • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

Disposal Plan: A Cradle-to-Grave Responsibility

Chemical waste generators are responsible for the correct classification and disposal of their waste.[7]

Waste Segregation and Disposal Protocol
  • Solid Waste:

    • Contaminated PPE: All used gloves, disposable gowns, weigh boats, and wipes are considered contaminated solid waste.

    • Collection: Place these items into a dedicated, clearly labeled hazardous waste bag or container. The label must read "Hazardous Waste" and include the chemical name: "Azetidine-3-carboxamide hydrochloride."

    • Gross Contamination: Any material used to clean up a significant spill should be collected and disposed of as hazardous solid waste.

  • Unused Compound:

    • Original Container: The preferred method for disposing of unused or expired Azetidine-3-carboxamide hydrochloride is in its original, properly labeled container.

    • Consult EHS: Do not mix with other waste streams. Consult your institution's Environmental Health and Safety (EHS) department for collection and disposal procedures.

  • Liquid Waste (Solutions):

    • Aqueous/Organic Streams: Solutions containing this compound should be disposed of in the appropriate, labeled hazardous liquid waste container (e.g., "Non-halogenated Organic Waste" or "Aqueous Waste").

    • Compatibility: Do not mix with incompatible waste streams (e.g., strong oxidizers, strong acids/bases) in the same container.[6]

Disposal is not complete until the waste is handed over to a licensed disposal company. Always follow your local, state, and federal regulations.[2]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and your research. Trust in the process is built upon understanding the causality behind each safety measure.

References

  • PubChem. Ethyl azetidine-3-carboxylate hydrochloride.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidine-3-carboxamide hydrochloride
Reactant of Route 2
Azetidine-3-carboxamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.